Nigericin
Description
A polyether antibiotic which affects ion transport and ATPase activity in mitochondria. It is produced by Streptomyces hygroscopicus. (From Merck Index, 11th ed)
This compound has been reported in Streptomyces, Streptomyces violaceusniger, and Streptomyces hygroscopicus with data available.
Properties
IUPAC Name |
(2R)-2-[(2R,3S,6R)-6-[[(2S,4R,5R,6R,7R,9R)-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H68O11/c1-21-11-12-28(46-33(21)26(6)36(42)43)17-29-18-30(45-10)27(7)40(48-29)25(5)19-38(9,51-40)32-13-14-37(8,49-32)35-23(3)16-31(47-35)34-22(2)15-24(4)39(44,20-41)50-34/h21-35,41,44H,11-20H2,1-10H3,(H,42,43)/t21-,22-,23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34-,35+,37-,38-,39-,40+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANUORFCFTYTSZ-SJSJOXFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC1C(C)C(=O)O)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](O[C@H]1[C@@H](C)C(=O)O)C[C@@H]2C[C@H]([C@H]([C@@]3(O2)[C@@H](C[C@@](O3)(C)[C@H]4CC[C@@](O4)(C)[C@H]5[C@H](C[C@@H](O5)[C@@H]6[C@H](C[C@H]([C@@](O6)(CO)O)C)C)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H68O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041079 | |
| Record name | Nigericin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
725.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28380-24-7 | |
| Record name | Nigericin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28380-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nigericin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028380247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nigericin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14056 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nigericin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nigericin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIGERICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRU6GY95IS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Nigericin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nigericin, a polyether ionophore antibiotic produced by Streptomyces hygroscopicus, has garnered significant attention for its potent biological activities.[1][2] This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, and its established role as a modulator of critical cellular signaling pathways. Detailed experimental protocols for the isolation, purification, and structural elucidation of this compound are provided to facilitate further research and development.
Chemical Structure and Identification
This compound is a complex polyether antibiotic characterized by a unique molecular architecture. Its structure was first elucidated in 1968 through X-ray crystallography.[2]
1.1. IUPAC Name: (2R)-2-[(2R,3S,6R)-6-{[(2S,4R,5R,7R,9R,10R)-2-{(2S,2′R,3′S,5R,5′R)-5′-[(2S,3S,5R,6R)-6-Hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-2,3′-dimethyl[2,2′-bioxolan]-5-yl}-9-methoxy-2,4,10-trimethyl-1,6-dioxaspiro[4.5]decan-7-yl]methyl}-3-methyloxan-2-yl]propanoic acid[1]
1.2. Chemical Formula: C₄₀H₆₈O₁₁[1]
1.3. CAS Number: 28380-24-7[1]
1.4. 2D Chemical Structure:
Caption: 2D chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 724.95 g/mol | [3] |
| Appearance | Crystalline solid | [4] |
| Melting Point | Not clearly defined; decomposes | |
| Solubility | Soluble in ethanol, methanol (B129727), DMSO | [4] |
| Insoluble in water | [4] | |
| pKa | ~6.0 (carboxylic acid) |
Mechanism of Action and Biological Activity
This compound functions as a potent ionophore with a high affinity for potassium ions (K⁺). It facilitates the electroneutral exchange of K⁺ for protons (H⁺) across biological membranes, disrupting the transmembrane ion gradients.[2] This dissipation of the potassium gradient is a key trigger for the activation of the NLRP3 and NLRP1 inflammasomes, multi-protein complexes that play a crucial role in the innate immune response.[5][6]
3.1. NLRP3 Inflammasome Activation Pathway
The activation of the NLRP3 inflammasome by this compound is a two-signal process. The first signal, typically provided by microbial components like lipopolysaccharide (LPS), primes the system by upregulating the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β). The second signal, delivered by this compound, is the K⁺ efflux, which triggers the assembly of the inflammasome complex. This leads to the activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[5][7]
Caption: NLRP3 inflammasome activation pathway induced by this compound.
Experimental Protocols
This section provides detailed methodologies for the production, isolation, purification, and structural characterization of this compound.
4.1. Fermentation and Production of this compound
This compound is produced by fermentation of Streptomyces hygroscopicus. The following protocol is a general guideline and may require optimization based on the specific strain and available equipment.
4.1.1. Media Preparation
-
Seed Medium (per liter): 20 g soybean meal, 20 g mannitol, 4 g glucose. Adjust pH to 7.0.
-
Production Medium (per liter): 15 g soluble starch, 4 g yeast extract, 1 g K₂HPO₄, 0.5 g MgSO₄·7H₂O. Adjust pH to 7.0.
4.1.2. Fermentation Workflow
Caption: General workflow for the fermentation of this compound.
4.2. Isolation and Purification
The following protocol describes the extraction and purification of this compound from the fermentation broth.
4.2.1. Extraction
-
Separate the mycelium from the fermentation broth by centrifugation or filtration.
-
Extract the mycelium with methanol or acetone (B3395972) to obtain a crude extract.
-
Extract the culture filtrate with an equal volume of ethyl acetate (B1210297).
-
Combine the mycelial and filtrate extracts and evaporate the solvent under reduced pressure to yield a crude residue.
4.2.2. Column Chromatography
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh).
-
Column Preparation: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude residue in a minimal amount of chloroform (B151607) and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. A typical gradient could be:
-
n-hexane:ethyl acetate (9:1)
-
n-hexane:ethyl acetate (7:3)
-
n-hexane:ethyl acetate (1:1)
-
ethyl acetate
-
ethyl acetate:methanol (9:1)
-
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (95:5) and visualizing with an anisaldehyde-sulfuric acid spray reagent.
-
Final Purification: Combine the fractions containing pure this compound and evaporate the solvent. The resulting solid can be recrystallized from a suitable solvent system like methanol/water.
4.3. Structural Elucidation
4.3.1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 215 nm or Evaporative Light Scattering Detector (ELSD).
4.3.2. Mass Spectrometry (MS)
-
Ionization: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Analysis: High-resolution mass spectrometry (e.g., Q-TOF) for accurate mass determination. The protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ is typically observed.
-
Fragmentation: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which often involves the loss of water and carboxylic acid groups.
4.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
¹H NMR: The proton NMR spectrum will show a complex pattern of signals in the aliphatic region, with characteristic signals for methyl groups and protons on oxygen-bearing carbons.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the numerous sp³-hybridized carbons in the polyether backbone, as well as the carbonyl carbon of the carboxylic acid.
-
2D NMR: Techniques such as COSY, HSQC, and HMBC are essential for the complete assignment of the proton and carbon signals and to confirm the connectivity of the molecule.
4.3.4. Infrared (IR) Spectroscopy
-
Sample Preparation: As a KBr pellet or a thin film.
-
Expected Absorptions:
-
Broad O-H stretching band around 3400 cm⁻¹ (from hydroxyl and carboxylic acid groups).
-
C-H stretching bands around 2900-3000 cm⁻¹.
-
C=O stretching band of the carboxylic acid around 1700-1730 cm⁻¹.
-
C-O stretching bands in the fingerprint region (1000-1300 cm⁻¹).
-
4.3.5. X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation from a methanol/water solution.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using monochromatic X-ray radiation.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final three-dimensional structure.
Conclusion
This technical guide has provided a detailed overview of the chemical structure of this compound, its physicochemical properties, and its mechanism of action. The provided experimental protocols offer a foundation for researchers to produce, isolate, purify, and characterize this important natural product. The continued study of this compound and its derivatives holds significant promise for the development of new therapeutic agents targeting inflammatory and other diseases.
References
- 1. Mechanism and regulation of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Characterization of Pathway-Specific Regulator NigR for High Yield Production of this compound in Streptomyces malaysiensis F913 | MDPI [mdpi.com]
- 4. mse.washington.edu [mse.washington.edu]
- 5. Frontiers | this compound Promotes NLRP3-Independent Bacterial Killing in Macrophages [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Nigericin Sodium Salt: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nigericin (B1684572) sodium salt, a polyether ionophore antibiotic produced by Streptomyces hygroscopicus, is a powerful tool in cellular biology research and a potential therapeutic agent. Its ability to act as a K⁺/H⁺ antiporter allows for the manipulation of intracellular pH and potassium concentration, making it invaluable for studying a wide range of cellular processes. This technical guide provides an in-depth overview of the physicochemical properties of this compound sodium salt, its biological activities, and detailed protocols for key experimental applications.
Physicochemical Properties
This compound sodium salt is a complex molecule with well-defined physicochemical characteristics crucial for its experimental application. A summary of these properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound Sodium Salt
| Property | Value | References |
| Molecular Formula | C₄₀H₆₇NaO₁₁ | [1] |
| Molecular Weight | 746.94 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 245-255 °C | |
| Solubility | ||
| Ethanol: ≥ 20 mg/mL | [3] | |
| Methanol: Soluble | [4] | |
| Chloroform: Soluble | [4] | |
| DMSO: <3 mg/mL | [1] | |
| Water: Insoluble | [4] | |
| Apparent pKa (for H⁺ in vesicular membrane) | ~8.45 | |
| Storage and Stability | Store at 2-8°C, desiccated and protected from light. Stable for at least 2 years under these conditions. | [1] |
Biological Activity
The primary biological activity of this compound stems from its function as a potent and selective ionophore, facilitating the electroneutral exchange of potassium ions (K⁺) for protons (H⁺) across biological membranes. This activity disrupts ion gradients and intracellular pH, leading to a cascade of cellular events.
K⁺/H⁺ Antiport Mechanism
This compound functions as a mobile carrier within the lipid bilayer. Its carboxylic acid group can be protonated or deprotonated. In its deprotonated (anionic) form, it chelates a potassium ion, forming a neutral, lipid-soluble complex that can diffuse across the membrane. On the other side of the membrane, it releases the potassium ion and binds a proton, recrossing the membrane in its protonated, neutral form. This cyclical process leads to a net efflux of K⁺ down its concentration gradient and a net influx of H⁺, causing intracellular acidification.[5]
NLRP3 Inflammasome Activation
The efflux of intracellular potassium is a critical trigger for the activation of the NLRP3 inflammasome, a multiprotein complex involved in the innate immune response. This compound is a canonical activator of the NLRP3 inflammasome. The process involves a two-signal model:
-
Signal 1 (Priming): Typically initiated by microbial components like lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).
-
Signal 2 (Activation): Provided by this compound, which induces K⁺ efflux, leading to the assembly of the NLRP3 inflammasome, activation of caspase-1, and subsequent cleavage of pro-IL-1β into its active, pro-inflammatory form, IL-1β.
Antimicrobial Activity
This compound exhibits potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).[6][7][8] Its mechanism of action is attributed to the dissipation of the transmembrane pH gradient, which is essential for bacterial viability.[6] It shows limited to no activity against Gram-negative bacteria, likely due to the protective outer membrane.[7] this compound also demonstrates activity against some fungi, such as Candida albicans.[2]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Sodium Salt against Various Microorganisms
| Microorganism | Strain | MIC (µg/mL) | References |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | MRSA (Clinical Isolates) | 0.004 - 0.125 | [6][7] |
| Enterococcus faecium | VRE (Clinical Isolates) | 0.004 - 0.125 | [6][7] |
| Streptococcus pneumoniae | Penicillin-Resistant | 0.004 - 0.125 | [6][7] |
| Gram-Negative Bacteria | |||
| Escherichia coli | > Highest concentration tested | [7] | |
| Pseudomonas aeruginosa | > Highest concentration tested | [7] | |
| Fungi | |||
| Candida albicans | Reported activity | [2] |
Experimental Protocols
NLRP3 Inflammasome Activation Assay
This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) using LPS and this compound.
Methodology:
-
Cell Culture: Culture bone marrow-derived macrophages (BMDMs) in complete DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed BMDMs into a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Replace the medium with fresh complete DMEM containing 1 µg/mL of lipopolysaccharide (LPS). Incubate for 3-4 hours.
-
Activation (Signal 2): After priming, replace the medium with serum-free Opti-MEM. Add this compound sodium salt to a final concentration of 10 µM. Incubate for 30-60 minutes.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for analysis of secreted IL-1β (by ELISA) and lactate (B86563) dehydrogenase (LDH) as a measure of pyroptosis.
-
Cell Lysate: Wash the remaining adherent cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
-
Analysis:
-
ELISA: Quantify the concentration of IL-1β in the supernatant according to the manufacturer's instructions.
-
Western Blot: Analyze the cell lysates for the presence of the cleaved (active) form of caspase-1 (p20 subunit) by Western blotting.
-
Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of the MTT assay to determine the cytotoxic effects of this compound sodium salt on a chosen cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound sodium salt in culture medium. Replace the medium in the wells with 100 µL of the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound sodium salt against a bacterial strain.
Methodology:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of this compound sodium salt in MHB in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound sodium salt that completely inhibits visible bacterial growth.
K⁺/H⁺ Antiport Activity Assay (Fluorescence-based)
This protocol provides a method to measure the K⁺/H⁺ exchange activity of this compound using a pH-sensitive fluorescent dye.
Methodology:
-
Cell Loading: Load cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM) by incubating them in a buffer containing the dye.
-
Baseline Fluorescence Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.
-
This compound Addition: Add this compound sodium salt to the cells at the desired concentration.
-
Fluorescence Monitoring: Immediately begin monitoring the change in fluorescence intensity over time. A decrease in intracellular pH due to H⁺ influx will cause a change in the fluorescence of the dye.
-
Data Analysis: The rate of change in fluorescence is proportional to the rate of H⁺ influx, and thus reflects the K⁺/H⁺ antiport activity of this compound.
Conclusion
This compound sodium salt is a versatile and potent biological tool with well-characterized physicochemical properties. Its ability to act as a K⁺/H⁺ antiporter makes it an essential compound for research in immunology, microbiology, and cell biology. The detailed protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their experimental designs. As research continues, the full therapeutic potential of this fascinating molecule may be further unveiled.
References
- 1. ubpbio.com [ubpbio.com]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. goldbio.com [goldbio.com]
- 5. K+/H+-antiporter this compound arrests DNA synthesis in Ehrlich ascites carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is effective against multidrug resistant gram-positive bacteria, persisters, and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound is effective against multidrug resistant gram-positive bacteria, persisters, and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
Nigericin mechanism of action as a potassium ionophore
An In-Depth Technical Guide to the Mechanism of Action of Nigericin (B1684572) as a Potassium Ionophore
Abstract
This compound is a polyether antibiotic produced by Streptomyces hygroscopicus that functions as a potent ionophore with high selectivity for potassium ions (K⁺).[1][2] It is a crucial tool in cell biology and immunology research due to its ability to disrupt cellular ion homeostasis. This guide provides a detailed examination of this compound's core mechanism of action, which involves an electroneutral exchange of intracellular K⁺ for extracellular protons (H⁺) across biological membranes.[3][4] This antiport activity leads to a cascade of downstream cellular events, including a decrease in intracellular K⁺, cytosolic acidification, plasma membrane depolarization, and mitochondrial dysfunction.[5][6] A primary and extensively studied consequence of this compound-induced K⁺ efflux is the activation of the NLRP3 and NLRP1 inflammasomes, multiprotein complexes that initiate potent inflammatory responses.[3][7][8][9] This document details the molecular transport mechanism, summarizes key quantitative data, provides established experimental protocols for studying its effects, and visualizes the critical pathways involved.
Chemical and Physical Properties
This compound is a carboxylic ionophore characterized by a polyether backbone and a terminal carboxylic acid group.[5][10] This structure allows it to form a pseudo-cyclic conformation stabilized by head-to-tail hydrogen bonds.[5] The oxygen atoms lining the interior of this structure create a cavity that can coordinate with monovalent cations, while the hydrophobic exterior allows the entire complex to diffuse across the lipid bilayer of cellular membranes.[5][11]
| Property | Value / Description | Reference |
| Chemical Formula | C₄₀H₆₈O₁₁ | [1] |
| Molecular Weight | 724.95 g/mol (Acid form) / 746.94 g/mol (Sodium salt) | [12] |
| CAS Number | 28380-24-7 (Acid form) / 28643-80-3 (Sodium salt) | [1][12] |
| Mechanism Type | Mobile Carrier Ionophore / K⁺/H⁺ Antiporter | [1][3][11] |
| Solubility | Soluble in ethanol (B145695) (up to 100 mM) | [2] |
Core Mechanism: The K⁺/H⁺ Antiport System
This compound functions as a mobile carrier ionophore, facilitating an electroneutral exchange of K⁺ for H⁺ across a membrane, driven by the respective concentration gradients of these ions.[4][7] Given that intracellular K⁺ concentrations (~140 mM) are significantly higher than extracellular concentrations, while the extracellular proton concentration is typically higher (lower pH) than in the cytosol, this compound's activity results in a net efflux of K⁺ from the cell and an influx of H⁺.[6][13]
The transport cycle can be described in four steps:
-
Protonation : On the exterior of the cell membrane (lower pH), the anionic carboxylate group of this compound binds a proton (H⁺), forming a neutral, membrane-permeant complex (this compound-H).[3]
-
Translocation In : The neutral this compound-H complex diffuses across the lipid bilayer into the cell.[3]
-
Ion Exchange : Inside the cell (higher pH, high K⁺), the proton is released into the cytosol. The now-anionic this compound binds to an intracellular potassium ion (K⁺), forming the neutral this compound-K complex.[3]
-
Translocation Out : The this compound-K complex diffuses back across the membrane to the extracellular space, where K⁺ is released, and the cycle can begin again.[3]
This mechanism is described as electroneutral because it does not cause a net charge separation across the membrane during the exchange process.[7][14]
Downstream Cellular Consequences
The primary function of this compound—disrupting the K⁺ and H⁺ gradients—triggers a host of secondary effects that impact cellular health and signaling.
Disruption of Ion Homeostasis and Membrane Potential
The immediate results of this compound's action are a drop in cytosolic K⁺ and a rise in cytosolic H⁺ (acidification).[6] The efflux of the positively charged potassium ions also leads to the depolarization of the plasma membrane potential.[6] This disruption of the electrochemical gradient can interfere with numerous cellular processes, including nutrient transport and the activity of voltage-sensitive enzymes and channels.
Mitochondrial Dysfunction
This compound can readily diffuse through mitochondrial membranes, where it disrupts the proton gradient essential for ATP synthesis.[6][15] By facilitating the exchange of K⁺ for H⁺ between the mitochondrial matrix and the intermembrane space, it uncouples oxidative phosphorylation.[6] This leads to a compensatory increase in the mitochondrial membrane potential (hyperpolarization) in some contexts, but ultimately results in mitochondrial dysfunction, characterized by increased production of reactive oxygen species (ROS), reduced ATP levels, and the release of pro-apoptotic factors like cytochrome c.[16][17][18][19]
Activation of the NLRP3 Inflammasome
One of the most significant consequences of this compound-induced K⁺ efflux is the potent activation of the NLRP3 inflammasome.[3][9] A drop in intracellular K⁺ concentration below a certain threshold is considered a minimal and common stimulus for NLRP3 activation.[3][9] This process typically requires a "priming" signal (e.g., from Toll-like receptor activation) to upregulate the expression of NLRP3 and pro-IL-1β.[9][20] The subsequent K⁺ efflux triggered by this compound provides the "activation" signal.
The activation cascade proceeds as follows:
-
K⁺ Efflux : this compound causes a rapid decrease in intracellular K⁺.[12]
-
NLRP3 Activation : The low K⁺ environment triggers a conformational change in the NLRP3 protein, leading to its activation.[9]
-
Inflammasome Assembly : Activated NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[20]
-
Caspase-1 Activation : ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation.[20]
-
Cytokine Processing & Pyroptosis : Active caspase-1 cleaves the precursors of the pro-inflammatory cytokines IL-1β and IL-18 into their mature, secretable forms.[20] Simultaneously, caspase-1 cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD oligomerizes and forms pores in the plasma membrane, leading to cytokine release and a lytic, pro-inflammatory form of cell death known as pyroptosis.[21][22]
Quantitative Data Summary
Table 1: Ion Binding and Transport Properties
| Parameter | Cation | Value | Conditions | Reference |
| Apparent Dissociation Constant | K⁺ | ~1.5 x 10⁻³ M | Vesicles, 50 mM ion concentration | [23] |
| Na⁺ | ~6.4 x 10⁻² M | Vesicles, 50 mM ion concentration | [23] | |
| Intrinsic Translocation Rate (k) | This compound-H (k₁) | ~6 x 10³ s⁻¹ | Vesicles, 25°C | [23] |
| This compound-K/Na (k₂) | ~6 x 10³ s⁻¹ | Vesicles, 25°C | [23] | |
| Selectivity | K⁺ vs Na⁺ | 25-45 times higher for K⁺ | Vesicles | [23] |
Table 2: Cytotoxicity (IC₅₀) of this compound in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Description | IC₅₀ Value (nM) | Reference |
| MOLM13 | Sensitive | 57.02 nM | [16][17] |
| MOLM13 | Venetoclax-Resistant | 35.29 nM | [16][17] |
| HL60 | Sensitive | 20.49 nM | [16][17] |
| HL60 | Cytarabine-Resistant | 1.197 nM | [16][17] |
Experimental Protocols
Protocol 1: Assessment of Plasma Membrane Depolarization using DiBAC₄(3)
Objective: To measure changes in plasma membrane potential following this compound treatment using the voltage-sensitive fluorescent dye, Bis-(1,3-Dibutylbarbituric Acid) Trimethine Oxonol (DiBAC₄(3)).
Methodology:
-
Cell Culture: Plate cells (e.g., END-MSCs) in a suitable multi-well plate (e.g., 96-well black, clear bottom) and culture until they reach the desired confluency.[6]
-
Dye Loading: Remove the culture medium and wash the cells once with a balanced salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Incubation: Incubate the cells with DiBAC₄(3) dye (e.g., 1-5 µM in HBSS) for 15-30 minutes at 37°C, protected from light. This dye enters depolarized cells and exhibits enhanced fluorescence upon binding to intracellular proteins.
-
Treatment: Add this compound to the wells at the desired final concentration (e.g., 1-10 µM). Include a vehicle control (e.g., ethanol).
-
Fluorescence Measurement: Immediately begin measuring fluorescence using a plate reader. Use an excitation wavelength of ~490 nm and an emission wavelength of ~516 nm.
-
Data Acquisition: Record fluorescence intensity kinetically over a period of 30-60 minutes or as an endpoint measurement.
-
Analysis: An increase in fluorescence intensity in this compound-treated cells compared to control cells indicates membrane depolarization.[6]
Protocol 2: Analysis of NLRP3 Inflammasome Activation by Western Blot
Objective: To detect the cleavage of Caspase-1 and the secretion of mature IL-1β as markers of NLRP3 inflammasome activation.
Methodology:
-
Cell Priming: Plate immune cells (e.g., human monocytes or mouse bone marrow-derived macrophages) and prime them with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β and NLRP3 expression.[3][21]
-
Activation: After priming, replace the medium and stimulate the cells with this compound (e.g., 5-10 µM) for 30-60 minutes.[12][21]
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant. Precipitate the proteins using a suitable method (e.g., TCA precipitation or methanol/chloroform precipitation) to concentrate the secreted proteins like mature IL-1β and cleaved Caspase-1.
-
Cell Lysate: Wash the adherent cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Western Blot:
-
Load equal amounts of protein from the cell lysates and resuspended supernatant pellets onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Caspase-1 (to detect the p20 or p10 subunit in the supernatant).
-
IL-1β (to detect the mature 17 kDa form in the supernatant).
-
NLRP3 and Pro-Caspase-1 (in the cell lysate).
-
A loading control like β-actin or GAPDH (for the cell lysate).
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: The appearance of the cleaved Caspase-1 (p20/p10) and mature IL-1β (p17) bands in the supernatant lanes of this compound-treated cells confirms inflammasome activation.
Conclusion
This compound is a powerful biological tool whose mechanism of action as a K⁺/H⁺ ionophore is well-characterized. By catalytically exchanging potassium ions for protons, it collapses fundamental electrochemical gradients across cellular and mitochondrial membranes. This primary action initiates a predictable and potent cascade of events, most notably the activation of the NLRP3 inflammasome, making this compound an indispensable reagent for studying innate immunity, inflammation, and programmed cell death. The detailed understanding of its mechanism allows researchers to precisely manipulate intracellular ionic conditions to probe a wide range of cellular functions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound sodium salt | Ionophores | Tocris Bioscience [tocris.com]
- 3. Recent insights into the molecular mechanisms of the NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Multiple Homeostasis-Maintaining Systems by Ionophore this compound Is a Novel Approach for Senolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism and regulation of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Approach to this compound derivatives and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. invivogen.com [invivogen.com]
- 13. Mechanistic basis for potassium efflux–driven activation of the human NLRP1 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Membrane potential and delta pH dependency of reverse electron transport-associated hydrogen peroxide production in brain and heart mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound-induced apoptosis in acute myeloid leukemia via mitochondrial dysfunction and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. OR | this compound-induced apoptosis in acute myeloid leukemia via mitochondrial dysfunction and oxidative stress [techscience.com]
- 18. Mitochondrial ROS induces NLRP3-dependent lysosomal damage and inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Induces Apoptosis in Primary Effusion Lymphoma Cells by Mitochondrial Membrane Hyperpolarization and β-Catenin Destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 21. research.manchester.ac.uk [research.manchester.ac.uk]
- 22. This compound Boosts Anti-Tumor Immune Response via Inducing Pyroptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound-mediated H+, K+ and Na+ transports across vesicular membrane: T-jump studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Nigericin-Induced NLRP3 Inflammasome Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical multiprotein complex of the innate immune system that responds to a wide array of pathogenic and sterile danger signals.[1][2] Its dysregulation is implicated in numerous inflammatory diseases, making it a significant therapeutic target.[1] Activation of the NLRP3 inflammasome is a tightly controlled process, classically described by a two-signal model.[1][3][4] Signal 1, or priming, is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB pathway.[1][3] Signal 2 is provided by a diverse range of stimuli that trigger the assembly of the inflammasome complex.[3][5]
Nigericin, a microbial toxin from Streptomyces hygroscopicus, is a canonical Signal 2 activator widely used in research to induce robust and specific NLRP3 inflammasome activation.[3][6] This guide provides an in-depth examination of the molecular mechanisms by which this compound activates the NLRP3 inflammasome, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism: Potassium Efflux as the Central Trigger
The primary and best-characterized mechanism by which this compound activates the NLRP3 inflammasome is through the induction of a net decrease in intracellular potassium (K+) concentration.[7][8][9] This drop in cytosolic K+ is considered a necessary and sufficient signal for NLRP3 activation.[4][8]
This compound functions as a carboxylic ionophore, specifically a K+/H+ antiporter.[7][10] It inserts into the plasma membrane and facilitates the transport of potassium ions out of the cell down their steep concentration gradient, in exchange for protons (H+) moving into the cell.[7] This disruption of ionic homeostasis is the critical event sensed by the NLRP3 protein.[11]
The key steps in the activation cascade are as follows:
-
Potassium Efflux : this compound mediates a rapid and significant efflux of K+ from the cell, lowering the intracellular K+ concentration.[8][12][13] This event is the essential trigger.[4][7] High extracellular K+ concentrations can block this compound-induced NLRP3 activation.[8][12]
-
NEK7-NLRP3 Interaction : The decrease in cytosolic K+ facilitates a crucial interaction between NLRP3 and the serine/threonine kinase NEK7 (NIMA-related kinase 7).[7] This interaction is dependent on K+ efflux and is required for the subsequent steps of inflammasome assembly.[7]
-
NLRP3 Oligomerization : The NLRP3-NEK7 complex promotes a conformational change in NLRP3, leading to its oligomerization.[3]
-
ASC Recruitment and Speck Formation : Oligomerized NLRP3 recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) via homotypic PYD-PYD domain interactions.[1][3] ASC then self-oligomerizes, forming a large, single structure known as the "ASC speck," which serves as a platform for caspase-1 recruitment.[14][15]
-
Caspase-1 Activation : ASC recruits pro-caspase-1 through CARD-CARD interactions, bringing multiple pro-caspase-1 molecules into close proximity.[1] This proximity induces the autocatalytic cleavage and activation of caspase-1.[3][16]
-
Cytokine Maturation and Secretion : Active caspase-1 is a cysteine protease that cleaves the inactive precursors of pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, biologically active forms, which are then secreted from the cell.[1][3][10]
-
Pyroptosis : Active caspase-1 also cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD inserts into the plasma membrane, forming pores that lead to water influx, cell swelling, and a lytic, pro-inflammatory form of cell death known as pyroptosis.[7][8] This process also facilitates the release of mature cytokines.
While other ionic fluxes, such as Ca2+ mobilization, are observed during this compound treatment, they are considered to be downstream events or consequences of pyroptosis, rather than a primary trigger for NLRP3 activation.[4][17] Studies have shown that NLRP3 activation by K+ efflux agonists can be dissociated from changes in cytosolic Ca2+.[11][17]
Signaling Pathway and Molecular Action Visualizations
The following diagrams illustrate the canonical activation pathway and the specific molecular action of this compound.
Caption: Canonical NLRP3 inflammasome activation by this compound.
Caption: Molecular action of this compound as a K+/H+ antiporter.
Quantitative Data Summary
The activation of the NLRP3 inflammasome by this compound is dependent on concentration and incubation time. The tables below summarize typical quantitative parameters from in vitro studies.
Table 1: this compound Concentration and Cellular Effects
| Parameter | Concentration Range | Cell Type(s) | Effect | Reference(s) |
| IL-1β Release | 5 - 20 µM | BMDM, THP-1, COs | Strong induction of mature IL-1β secretion | [6][10][17][18][19] |
| IL-1β Release (IC50) | ~1.5 µM | BMDM | Half-maximal concentration for IL-1β release | [12] |
| K+ Efflux (IC50) | ~0.8 µM | BMDM | Half-maximal concentration for decreasing intracellular K+ | [12] |
| ASC Oligomerization | 10 µM | THP-1 | Induction of ASC speck formation | [14] |
| Caspase-1 Activation | 1 - 20 µM | Jurkat, THP-1 | Robust activation of Caspase-1 | [6] |
Table 2: Typical Experimental Conditions for In Vitro NLRP3 Activation
| Step | Reagent/Condition | Concentration/Time | Cell Type(s) | Reference(s) |
| Priming (Signal 1) | Lipopolysaccharide (LPS) | 100 ng/mL - 1 µg/mL | THP-1, iBMDM, BMDM | [2][3][14][18] |
| Priming Duration | 3 - 4 hours | THP-1, iBMDM, BMDM | [2][3][14][18] | |
| Activation (Signal 2) | This compound | 5 - 20 µM | THP-1, iBMDM, BMDM | [3][14][20][21] |
| Activation Duration | 30 min - 2 hours | THP-1, iBMDM, BMDM | [12][14][17][20][22] |
Experimental Protocols
Standardized protocols are essential for studying NLRP3 inflammasome activation. Below are detailed methodologies for key assays.
Protocol 1: In Vitro NLRP3 Inflammasome Activation and IL-1β Measurement
This protocol describes the general procedure for stimulating cells to activate the NLRP3 inflammasome and measuring the resulting IL-1β release.
Materials:
-
Cell line (e.g., Immortalized Bone Marrow-Derived Macrophages (iBMDMs) or THP-1 cells).[3]
-
Complete DMEM culture medium.[3]
-
Lipopolysaccharide (LPS).[3]
-
This compound.[3]
-
96-well flat-bottom plates.[3]
-
IL-1β ELISA kit.
Procedure:
-
Cell Seeding: Seed iBMDMs or PMA-differentiated THP-1 cells into a 96-well plate at a density of 2 x 10^5 cells/well. Allow cells to adhere for 2-4 hours.[3]
-
Priming (Signal 1): Remove the medium and add fresh medium containing LPS (e.g., final concentration of 1 µg/mL). Incubate for 4 hours at 37°C.[3]
-
Inhibitor Treatment (Optional): For inhibitor studies, carefully remove the LPS-containing medium and add medium containing the test compound or vehicle (e.g., DMSO). Incubate for 1 hour.[3]
-
Activation (Signal 2): Add this compound to a final concentration of 10 µM.[3] Incubate for 1 hour at 37°C.[3]
-
Sample Collection: Centrifuge the plate at 500 x g for 5 minutes to pellet cells and debris.[3]
-
Analysis: Carefully collect the supernatant for analysis of secreted IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.
Protocol 2: ASC Oligomerization Assay by Western Blot
This assay directly visualizes the formation of the ASC speck, a hallmark of inflammasome activation.
Materials:
-
PMA-differentiated THP-1 cells.[14]
-
LPS and this compound.[14]
-
Ice-cold PBS.[14]
-
Lysis Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 150 mM KCl, 1% NP-40 with protease inhibitors).[14]
-
Cross-linker: Disuccinimidyl suberate (B1241622) (DSS).[14]
-
SDS-PAGE and Western blot reagents.
-
Anti-ASC antibody.
Procedure:
-
Cell Stimulation: Seed and stimulate cells in 6-well plates as described in Protocol 1 (e.g., 100 ng/ml LPS for 3h, then 10 µM this compound for 30 min).[14]
-
Lysis: Remove supernatants and rinse cells with ice-cold PBS. Lyse the cells directly in the well with ice-cold NP-40 Lysis Buffer.[14]
-
Pellet Collection: Centrifuge the lysates at approximately 330 x g for 10 minutes at 4°C to pellet the insoluble fraction containing ASC oligomers.[14]
-
Cross-linking: Discard the supernatant. Wash the pellet and resuspend it in PBS. Add DSS to a final concentration of 2 mM and incubate at room temperature for 30 minutes with rotation to cross-link the oligomers.[14]
-
Analysis: Stop the cross-linking reaction and prepare the sample for SDS-PAGE. Analyze by Western blot using an anti-ASC antibody. Oligomerized ASC will appear as high-molecular-weight bands (dimers, trimers, and a high-molecular-weight smear).[14]
Experimental Workflow Visualization
Caption: Experimental workflow for NLRP3 activation and analysis.
Conclusion
This compound remains an invaluable tool for studying the NLRP3 inflammasome. Its mechanism of action is specifically and potently linked to the induction of potassium efflux, a cornerstone event in NLRP3 activation.[4][7][13] Understanding this mechanism provides a clear framework for investigating the downstream assembly of the inflammasome complex and the subsequent inflammatory cascade. The protocols and quantitative data presented here offer a guide for researchers to reliably induce and measure NLRP3 inflammasome activation, facilitating the exploration of its role in disease and the development of novel anti-inflammatory therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism and regulation of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Recent insights into the molecular mechanisms of the NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Distinct Molecular Mechanisms Underlying Potassium Efflux for NLRP3 Inflammasome Activation [frontiersin.org]
- 9. Interleukin-1 beta maturation and release in response to ATP and this compound. Evidence that potassium depletion mediated by these agents is a necessary and common feature of their activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound Promotes NLRP3-Independent Bacterial Killing in Macrophages [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Sensing low intracellular potassium by NLRP3 results in a stable open structure that promotes inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Identification of an ASC oligomerization inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monitoring NLRP3 Inflammasome Activation and Exhaustion in Clinical Samples: A Refined Flow Cytometry Protocol for ASC Speck Formation Measurement Directly in Whole Blood after Ex Vivo Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 17. K+ efflux agonists induce NLRP3 inflammasome activation independently of Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Methods to measure NLR oligomerization: size exclusion chromatography, co-immunoprecipitation and cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Ionophore Nigericin: A Technical Guide to its Role in Inducing Cellular Potassium Efflux
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nigericin, a carboxylic ionophore antibiotic derived from Streptomyces hygroscopicus, is a widely utilized tool in cell biology and immunology research.[1][2] Its primary mechanism of action involves acting as an electroneutral potassium (K⁺)/proton (H⁺) antiporter, facilitating the exchange of these ions across biological membranes down their respective concentration gradients.[3][4] This potent ability to disrupt intracellular potassium homeostasis has made this compound a cornerstone for studying cellular processes that are sensitive to changes in cytosolic K⁺ levels, most notably the activation of the NLRP3 and NLRP1 inflammasomes.[1][5][6] This technical guide provides an in-depth overview of this compound's role in inducing cellular potassium efflux, detailing its mechanism of action, the downstream signaling consequences, quantitative data on its effects, and representative experimental protocols.
Mechanism of Action: A K⁺/H⁺ Antiporter
This compound is a lipophilic molecule that can embed within cellular membranes.[3] Its ionophoretic activity stems from its ability to bind and transport cations. In a typical cellular environment, the intracellular concentration of potassium is high (around 140 mM), while the extracellular concentration is low (around 4 mM). Conversely, the extracellular proton concentration is higher than the intracellular concentration. This compound exploits these gradients. It binds a proton from the extracellular space, traverses the membrane, and releases the proton into the cytoplasm. Subsequently, it binds a potassium ion from the cytosol, translocates back across the membrane, and releases the potassium ion into the extracellular space.[7] This electroneutral exchange leads to a rapid and significant decrease in intracellular potassium concentration and a concurrent intracellular acidification.[7][8]
Downstream Signaling Pathways Activated by Potassium Efflux
The primary and most studied consequence of this compound-induced potassium efflux is the activation of inflammasomes, which are multiprotein complexes of the innate immune system responsible for the maturation and secretion of pro-inflammatory cytokines like IL-1β and IL-18.[1][9]
NLRP3 Inflammasome Activation
A decrease in intracellular K⁺ concentration is a common trigger for the activation of the NLRP3 inflammasome.[2][10] While the precise molecular mechanism linking K⁺ efflux to NLRP3 activation is still under investigation, it is a critical and necessary signal.[2] The current model suggests that low cytosolic K⁺ induces a conformational change in NLRP3, leading to its oligomerization and the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). This, in turn, recruits and activates pro-caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.[9] Activated caspase-1 also cleaves gasdermin D, leading to the formation of pores in the plasma membrane and a form of inflammatory cell death known as pyroptosis.[5]
NLRP1 Inflammasome and Ribotoxic Stress Response
Recent studies have revealed that in non-hematopoietic cells, such as human keratinocytes, this compound-induced K⁺ efflux also activates the NLRP1 inflammasome.[5][6] This activation is linked to the ribotoxic stress response (RSR). The depletion of cytosolic potassium inhibits the elongation stage of the ribosome cycle, causing ribosome stalling.[5] This stalling is sensed by the kinase ZAKα, which initiates a signaling cascade involving p38 and JNK, leading to the hyperphosphorylation and activation of NLRP1.[5][7] This highlights a novel connection between ion flux, protein synthesis, and innate immunity.[5]
Quantitative Data on this compound-Induced Potassium Efflux
The following tables summarize quantitative data from published studies on the effects of this compound on intracellular potassium levels and downstream consequences.
Table 1: Dose-Dependent Effect of this compound on Intracellular K⁺ Content
| Cell Type | This compound Concentration | Treatment Duration | Change in Intracellular K⁺ | Reference |
| Primary Keratinocytes | 0.1 µM | 5 min | Noticeable decrease | Rozario et al., 2024[5][7] |
| Primary Keratinocytes | 1.38 µM | 5 min | Significant decrease | Rozario et al., 2024[5][7] |
| Primary Keratinocytes | 6.7 µM | 5 min | Strong decrease | Rozario et al., 2024[5][7] |
| Bone Marrow-Derived Macrophages | 10 µM | 30 min | Significant decrease | Muñoz-Planillo et al., 2013[10] |
Table 2: Inhibition of this compound-Induced IL-1β Secretion by Extracellular KCl
| Cell Type | This compound Concentration | Inhibitor | IC₅₀ of Inhibitor | Reference |
| Primary Keratinocytes | 5 µg/mL (~6.7 µM) | Extracellular KCl | ~7.2 mM | Rozario et al., 2024[5] |
| Bone Marrow-Derived Macrophages | 10 µM | Extracellular KCl | ~16 mM | Combrinck et al., 2021 |
Experimental Protocols: Measuring Potassium Efflux
Several methods can be employed to measure the change in intracellular and extracellular potassium concentrations following this compound treatment. Below is a generalized protocol for measuring intracellular K⁺ using an ion-selective electrode (ISE).
Protocol: Measurement of Intracellular Potassium Content by Direct Potentiometry
1. Cell Culture and Treatment:
-
Plate cells (e.g., primary keratinocytes, macrophages) at a suitable density in a multi-well plate (e.g., 6-well plate) and culture overnight.
-
Pre-treat cells with any necessary inhibitors (e.g., a pan-caspase inhibitor like emricasan (B1683863) at 5 µM to prevent cell death).
-
Stimulate cells with the desired concentrations of this compound (e.g., 0.1 µM to 10 µM) for the specified duration (e.g., 5 to 30 minutes).
2. Cell Lysis:
-
After treatment, aspirate the culture medium.
-
Wash the cells once with a K⁺-free buffer (e.g., phosphate-buffered saline) to remove extracellular potassium.
-
Lyse the cells directly in the well by adding a suitable lysis buffer (e.g., deionized water or a specific buffer compatible with the ISE). Ensure complete lysis by scraping the cells.
3. Measurement with K⁺-Selective Electrode:
-
Calibrate the K⁺-selective electrode according to the manufacturer's instructions using a series of standard KCl solutions of known concentrations.
-
Measure the potassium concentration in the cell lysates.
4. Normalization:
-
To account for variations in cell number, normalize the measured K⁺ concentration to the total protein content of the lysate.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Express the final intracellular K⁺ content as mmol/g of protein.
Conclusion
This compound is an invaluable tool for investigating cellular processes regulated by intracellular potassium concentration. Its well-defined mechanism as a K⁺/H⁺ antiporter allows for the controlled induction of potassium efflux, providing a robust system for studying downstream events such as inflammasome activation and the ribotoxic stress response. For researchers and drug development professionals, understanding the technical details of this compound's action is crucial for designing experiments and interpreting results related to innate immunity, inflammatory diseases, and cellular stress responses. The quantitative data and protocols provided in this guide serve as a foundational resource for leveraging this compound in a research setting.
References
- 1. Mechanistic basis for potassium efflux-driven activation of the human NLRP1 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Distinct Molecular Mechanisms Underlying Potassium Efflux for NLRP3 Inflammasome Activation [frontiersin.org]
- 3. K+ efflux agonists induce NLRP3 inflammasome activation independently of Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Mechanistic basis for potassium efflux–driven activation of the human NLRP1 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | this compound Promotes NLRP3-Independent Bacterial Killing in Macrophages [frontiersin.org]
- 10. K+ efflux is the Common Trigger of NLRP3 inflammasome Activation by Bacterial Toxins and Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activities of Polyether Ionophore Antibiotics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyether ionophore antibiotics are a class of naturally occurring or synthetic compounds characterized by their ability to form lipid-soluble complexes with metal cations and transport them across biological membranes. This unique mechanism of action underpins their broad spectrum of biological activities, including potent antimicrobial, antiparasitic, and anticancer properties.[1] This technical guide provides an in-depth overview of the core biological activities of these compounds, with a focus on their quantitative efficacy, detailed experimental methodologies for their evaluation, and the key signaling pathways they modulate. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.
Core Mechanism of Action: Ion Transport
The fundamental biological activity of polyether ionophores stems from their ability to disrupt the natural ion gradients across cellular membranes.[2] These molecules possess a lipophilic exterior that allows them to embed within the lipid bilayer of cell membranes and an oxygen-rich interior that chelates specific cations.[1] This structure enables them to act as mobile carriers, facilitating the transport of ions such as K+, Na+, Ca2+, and H+ down their electrochemical gradients.[3] The disruption of these delicate ionic balances interferes with essential cellular processes, leading to cell death.[2]
There are two primary mechanisms of ion transport facilitated by polyether ionophores:
-
Electroneutral Exchange: Carboxylic polyether ionophores, such as monensin (B1676710) and salinomycin, typically operate via an electroneutral exchange mechanism. They bind a cation (e.g., K+) and release a proton (H+), or vice versa, maintaining overall charge neutrality across the membrane.
-
Electrogenic Transport: This mechanism involves the net transport of charge across the membrane, thereby altering the membrane potential.[4]
The specific ions transported and the efficiency of transport vary between different polyether ionophores, contributing to their diverse biological effects.[3]
Anticancer Activity
A significant body of research has highlighted the potent anticancer activity of polyether ionophores, particularly against cancer stem cells (CSCs) and multidrug-resistant (MDR) cancer cells.[5] Salinomycin, monensin, and nigericin (B1684572) are among the most extensively studied in this regard.[6][7][8] Their anticancer effects are attributed to several mechanisms, including the induction of apoptosis, disruption of key signaling pathways, and generation of reactive oxygen species (ROS).[7][9][10]
Quantitative Anticancer Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected polyether ionophores against various cancer cell lines.
Table 1: IC50 Values of Salinomycin against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| A549 | Non-Small Cell Lung Cancer | 5 - 10 | 24 |
| LNM35 | Non-Small Cell Lung Cancer | 5 - 10 | 24 |
| A549 | Non-Small Cell Lung Cancer | 1.5 - 2.5 | 48 |
| LNM35 | Non-Small Cell Lung Cancer | 1.5 - 2.5 | 48 |
| MCF-7 | Breast Adenocarcinoma | Varies (time-dependent) | 24, 48, 72 |
| SCLC cell lines | Small Cell Lung Cancer | Varies by cell line | Not Specified |
| Melanoma cell lines | Melanoma | Varies (0-40 µM range) | Not Specified |
| Data compiled from multiple sources.[1][3][9][11] |
Table 2: IC50 Values of Monensin against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Melanoma | 0.16 |
| Mel-624 | Melanoma | 0.70 |
| Mel-888 | Melanoma | 0.12 |
| SH-SY5Y | Neuroblastoma | 16 (at 48h) |
| Data compiled from multiple sources.[10][12] |
Table 3: IC50 Values of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MOLM13-sensitive | Leukemia | 57.02 |
| MOLM13-resistant | Leukemia | 35.29 |
| HL60-sensitive | Leukemia | 20.49 |
| HL60-cytarabine-resistant | Leukemia | 1.197 |
| PANC-1 | Pancreatic Cancer | Varies (time-dependent) |
| PL-45 | Pancreatic Cancer | Varies (time-dependent) |
| Data compiled from multiple sources.[8][13] |
Table 4: IC50 Values of Lasalocid against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| SW480 | Primary Colon Cancer | 7.2 |
| SW620 | Metastatic Colon Cancer | 6.1 |
| PC3 | Prostate Cancer | 1.4 |
| Data compiled from a single source.[14][15] |
Key Signaling Pathways in Anticancer Activity
Polyether ionophores modulate several signaling pathways critical for cancer cell survival and proliferation.
The Wnt/β-catenin pathway is frequently dysregulated in many cancers. Salinomycin has been shown to inhibit this pathway by interfering with the phosphorylation of LRP6, a Wnt co-receptor, and downregulating β-catenin.[8][16]
A common mechanism of anticancer activity for polyether ionophores is the induction of apoptosis, or programmed cell death. This can be triggered by various stimuli, including increased intracellular Ca2+ levels, generation of reactive oxygen species (ROS), and mitochondrial dysfunction.[9][10]
Antimicrobial Activity
Polyether ionophores exhibit potent activity against a broad range of Gram-positive bacteria, including clinically important pathogens like Staphylococcus aureus and Enterococcus species.[1][2] Their efficacy against Gram-negative bacteria is generally limited due to the presence of an outer membrane that restricts their entry.[2]
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected polyether ionophores against various Gram-positive bacteria.
Table 5: MIC Values of Polyether Ionophores against Gram-Positive Bacteria
| Antibiotic | Bacteria | MIC Range (µg/mL) |
| Salinomycin | Enterococcus faecium | 0.125 - 1 |
| Lasalocid | Enterococcus faecium | 0.25 - 1 |
| Monensin | Enterococcus faecium | 2 - 16 |
| This compound | Staphylococcus aureus | 0.004 - 0.125 |
| Lasalocid | Staphylococcus spp., Streptococcus spp. | <16 (MIC90) |
| Monensin | Staphylococcus spp., Streptococcus spp. | <16 (MIC90) |
| Narasin | Staphylococcus spp., Streptococcus spp. | <16 (MIC90) |
| Salinomycin | Staphylococcus spp., Streptococcus spp. | <16 (MIC90) |
| Data compiled from multiple sources.[4][6][17][18][19] |
Toxicity
While promising as therapeutic agents, the clinical application of polyether ionophores is often limited by their toxicity.[20] The primary target organs for toxicity are the heart and skeletal muscles.[21]
Quantitative Toxicity Data
The following table summarizes the median lethal dose (LD50) values for selected polyether ionophores in animal models.
Table 6: LD50 Values of Polyether Ionophores
| Ionophore | Animal Model | Route | LD50 (mg/kg) |
| Lasalocid | Horse | Oral | 21.5 |
| Lasalocid | Mouse | Oral | 146 |
| Lasalocid | Rat | Oral | 122 |
| Ionomycin | Mouse | Subcutaneous | 28 |
| Antibiotic 6016 | Mouse | Intraperitoneal | 23 |
| Antibiotic 6016 | Mouse | Oral | 63 |
| Kijimicin | Mouse | Not Specified | 56 |
| Data compiled from multiple sources.[2][7][16][22] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activities of polyether ionophore antibiotics.
In Vitro Screening Workflow
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Polyether ionophore stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the polyether ionophore and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Antimicrobial Susceptibility (Broth Microdilution) Testing
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Polyether ionophore stock solution
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of the polyether ionophore in CAMHB in a 96-well plate.
-
Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria, no antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
The lipophilic cationic dye JC-1 is used to assess changes in mitochondrial membrane potential.
Materials:
-
Treated and untreated cells
-
JC-1 dye
-
Flow cytometer or fluorescence microscope
Procedure:
-
Incubate cells with JC-1 dye at 37°C for 15-30 minutes.
-
Wash cells with PBS.
-
Analyze the cells using a flow cytometer or fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
Detection of Intracellular Reactive Oxygen Species (ROS)
The fluorescent probe DCFH-DA is used to detect intracellular ROS.
Materials:
-
Treated and untreated cells
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Load cells with DCFH-DA and incubate for 30 minutes at 37°C.
-
Wash cells to remove excess probe.
-
Treat cells with the polyether ionophore.
-
Measure the fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, using a flow cytometer or fluorescence microscope.
In Vivo Anticancer Efficacy (Xenograft Model)
This protocol outlines a general procedure for evaluating the in vivo anticancer activity of a polyether ionophore using a tumor xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Polyether ionophore formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the polyether ionophore (e.g., via oral gavage or intraperitoneal injection) according to the desired dosing schedule.
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice, excise the tumors, and measure their weight.
-
Perform histological and immunohistochemical analyses on the tumors as needed.
Conclusion
Polyether ionophore antibiotics represent a versatile class of bioactive molecules with significant potential for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. Their unique ion-transporting mechanism of action provides a basis for overcoming common drug resistance mechanisms. However, their clinical translation is hampered by toxicity concerns, necessitating further research into the development of derivatives with improved therapeutic indices. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate these research efforts and contribute to the advancement of this promising class of compounds.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of intracellular ions by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ANALYSIS OF MITOCHONDRIAL MEMBRANE POTENTIAL (Dy) [cyto.purdue.edu]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. resources.revvity.com [resources.revvity.com]
- 11. ayubmed.edu.pk [ayubmed.edu.pk]
- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 13. ijpbs.com [ijpbs.com]
- 14. 101.200.202.226 [101.200.202.226]
- 15. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
- 16. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intracellular Reactive Oxygen Species (ROS) Detection [bio-protocol.org]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. noblelifesci.com [noblelifesci.com]
- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. How to activate and detect Wnt signaling? [web.stanford.edu]
- 22. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
A Technical Guide to the Early Antibiotic Research of Nigericin
Abstract: This document provides an in-depth technical overview of the early research into the antibiotic properties of Nigericin (B1684572), a polyether ionophore antibiotic. Discovered in the 1950s, this compound demonstrated potent activity, primarily against Gram-positive bacteria. This guide details its mechanism of action, summarizes its antibacterial efficacy through quantitative data, outlines key experimental protocols used in its initial assessment, and provides visual diagrams of its mode of action and common experimental workflows. The content is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: Discovery and Chemical Properties
This compound was first isolated from the fermentation broth of a Streptomyces species in 1951.[1] The producing organism was later identified as Streptomyces hygroscopicus.[2][3] The structure of this compound was elucidated in 1968 by X-ray crystallography, revealing it to be a polyether antibiotic.[2] It belongs to the class of carboxylic ionophores, molecules capable of transporting cations across biological membranes.[3][4] Structurally, it is similar to the antibiotic monensin.[2] Also known as Polyetherin A, Azalomycin M, and Helixin C, this compound is commercially obtained as a byproduct during the fermentation of geldanamycin.[2]
Mechanism of Antibiotic Action
The primary antibiotic mechanism of this compound stems from its function as a potent ionophore, specifically acting as an antiporter for monovalent cations.[2][3] It facilitates an electroneutral exchange of potassium ions (K+) for protons (H+) across the bacterial cell membrane.[5][6][7]
This compound embeds itself within the lipid bilayer of the bacterial membrane. It binds to a K+ ion from the high-concentration environment of the cytosol and transports it to the extracellular space. Concurrently, it binds a proton (H+) from the extracellular environment and transports it into the cytosol.[7] This continuous exchange effectively collapses the essential transmembrane potassium and proton gradients.[3]
The disruption of these ion gradients has catastrophic consequences for the bacterial cell:
-
Dissipation of Membrane Potential: The exchange short-circuits the proton motive force (PMF), which is critical for many cellular processes.
-
Inhibition of ATP Synthesis: The collapse of the PMF directly inhibits ATP synthase, leading to a rapid depletion of cellular ATP.[8][9][10]
-
Disruption of Electron Transport: The electron transport chain is also adversely affected by the altered membrane potential.[8][9][10]
Ultimately, this cascade of events leads to a loss of membrane integrity, altered permeability, and bacterial cell death.[8][9][10]
Antibacterial Spectrum and Efficacy
Early research consistently demonstrated that this compound is highly effective against Gram-positive bacteria but shows little to no activity against Gram-negative bacteria.[3][11] Its efficacy extends to various multidrug-resistant (MDR) Gram-positive strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).[8][9][12] The compound has also shown activity against anaerobic bacteria and mycobacterial species.[8][13]
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following table summarizes representative MIC values for this compound against various bacterial strains as reported in early and subsequent foundational studies.
| Bacterial Species | Strain | MIC (μg/mL) | MIC (μM) | Reference |
| Staphylococcus aureus | ATCC 9144 | - | 0.3 | [3] |
| Staphylococcus aureus (MRSA) | USA300 | 0.125 | - | [8] |
| Enterococcus faecalis (VRE) | V583 | 0.25 | - | [8] |
| Streptococcus pneumoniae (Penicillin-Resistant) | ATCC 700677 | 0.06 | - | [8] |
| Bacillus subtilis | 168 | 0.25 | - | [8] |
| Escherichia coli | ATCC 8739 | >128 | - | [3] |
Key Experimental Protocols
The assessment of this compound's antibiotic properties relies on standard microbiological assays. The methodologies for three key experiments are detailed below.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8]
-
Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized bacterial suspension, typically adjusted to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.
-
Controls: Positive (bacteria, no drug) and negative (broth only) control wells are included.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
Analysis: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth (turbidity).[8]
Bactericidal Activity Assay (Time-Kill Assay)
This assay measures the rate at which an antibiotic kills a bacterial population.
-
Culture Preparation: An exponentially growing bacterial culture is prepared.
-
Treatment: The culture is treated with specific concentrations of this compound (e.g., 4x, 8x, 16x MIC).
-
Sampling: Aliquots are removed from the culture at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quantification: Samples are serially diluted, plated on agar, and incubated. The number of viable bacteria (CFU/mL) is determined by colony counting.
-
Analysis: A plot of log(CFU/mL) versus time is generated to visualize the rate and extent of bacterial killing.[8]
Membrane Potential Measurement
The effect of this compound on bacterial membrane potential can be measured using potentiometric fluorescent dyes like DiSC3(5).[8]
-
Cell Preparation: Bacteria are grown to early-log phase, harvested, and washed.
-
Dye Loading: The cells are resuspended in a buffer and incubated with DiSC3(5). The dye accumulates in polarized membranes, causing its fluorescence to be quenched.
-
Baseline Measurement: Background fluorescence is measured using a fluorometer (e.g., excitation at 610 nm, emission at 660 nm).
-
Treatment: this compound is added to the cell suspension. The disruption of the membrane potential by this compound causes the dye to be released from the membrane, resulting in an increase in fluorescence.
-
Data Acquisition: Fluorescence is recorded over time to monitor the rate and magnitude of membrane depolarization.[8]
Visualized Pathways and Workflows
Mechanism of Action: K+/H+ Antiport
Caption: this compound acts as a K+/H+ antiporter, disrupting bacterial membrane potential.
Experimental Workflow: MIC Determination
Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
Early investigations firmly established this compound as a potent antibiotic with a specific activity profile against Gram-positive bacteria. Its unique mechanism of action as a K+/H+ ionophore, which disrupts the fundamental process of energy generation at the bacterial membrane, distinguishes it from many other classes of antibiotics. While its clinical application has been limited by toxicity concerns[11], the foundational research into its antibiotic properties continues to inform the study of ionophores and the development of novel antimicrobial strategies targeting bacterial membrane integrity.
References
- 1. This compound a new crystalline antibiotic from an unidentified Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Approach to this compound derivatives and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C40H68O11 | CID 34230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Promotes NLRP3-Independent Bacterial Killing in Macrophages [frontiersin.org]
- 6. This compound Promotes NLRP3-Independent Bacterial Killing in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent insights into the molecular mechanisms of the NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is effective against multidrug resistant gram-positive bacteria, persisters, and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound is effective against multidrug resistant gram-positive bacteria, persisters, and biofilms [frontiersin.org]
- 10. This compound is effective against multidrug resistant gram-positive bacteria, persisters, and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alborixin, a new antibiotic ionophore: taxonomy, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of the Activity of Ionophores with Other Antibacterial Agents Against Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
Nigericin: An In-depth Technical Guide on its Proton-Potassium Antiport Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nigericin (B1684572) is a polyether antibiotic isolated from the bacterium Streptomyces hygroscopicus in the 1950s.[1] It functions as a potent and highly specific ionophore, facilitating the electroneutral exchange of potassium ions (K+) for protons (H+) across biological membranes.[1][2][3] This unique property of disrupting fundamental ionic gradients makes this compound an invaluable tool in cell biology research and a compound of interest in drug development. Its ability to dissipate both pH and K+ gradients allows for the precise manipulation and study of cellular processes dependent on ion homeostasis, such as mitochondrial function, inflammasome activation, and apoptosis. This guide provides a comprehensive technical overview of this compound's core mechanism, quantitative parameters, experimental applications, and its role in cellular signaling pathways.
Core Mechanism: The H+/K+ Antiporter Cycle
This compound's ionophoretic activity is characterized by its ability to bind, shield, and transport cations across lipid bilayers. It is a carboxylic ionophore, meaning it can exist in either a protonated, neutral form (this compound-H) or a deprotonated, anionic form that complexes with a cation like K+ to form a neutral complex (this compound-K).[4] This neutrality is critical, as it allows the complex to freely diffuse across the hydrophobic cell membrane down the respective electrochemical gradients.
The transport mechanism is a cyclical, electroneutral antiport process:
-
Proton Influx: In the typically proton-rich extracellular environment, the this compound anion binds a proton (H+), forming the neutral, membrane-permeant this compound-H complex.[4]
-
Membrane Translocation: The this compound-H complex diffuses across the cell membrane into the cytosol.
-
Ion Exchange: Inside the cell, where the K+ concentration is high and H+ concentration is low, the proton is released, and the this compound anion binds to a K+ ion.[4]
-
Potassium Efflux: The newly formed neutral this compound-K complex diffuses back across the membrane to the extracellular space.[2][4]
-
Cycle Repeats: In the low K+ extracellular environment, the K+ is released, freeing the this compound anion to bind another proton and repeat the cycle.
The net effect is a one-for-one exchange of intracellular K+ for extracellular H+, leading to two major cellular consequences: a rapid efflux of cytosolic potassium and acidification of the intracellular environment.[2][4]
Caption: The electroneutral antiport cycle of this compound.
Quantitative Data
The efficacy and characteristics of this compound's ion transport have been quantified in various studies.
| Parameter | Value | Ion/Condition | Source |
| Ion Selectivity | 25-45x higher for K+ than Na+ | K+ vs. Na+ | [5] |
| Translocation Rate Constant (k) | ~ 6 x 10³ s⁻¹ (at 25°C) | nig-H (k1) and nig-K (k2) | [5] |
| Apparent Dissociation Constant (Kd) | ~ 1.5 x 10⁻³ M | K+ (in vesicles) | [5] |
| Apparent Dissociation Constant (Kd) | ~ 6.4 x 10⁻² M | Na+ (in vesicles) | [5] |
Table 1: Biophysical Properties of this compound.
| Cell Line | Condition | IC₅₀ Value (nM) | Source |
| MOLM13 | Acute Myeloid Leukemia (sensitive) | 57.02 nM | [6][7] |
| MOLM13 | Acute Myeloid Leukemia (resistant) | 35.29 nM | [6][7] |
| HL60 | Acute Myeloid Leukemia (sensitive) | 20.49 nM | [6][7] |
| HL60 | Acute Myeloid Leukemia (cytarabine-resistant) | 1.197 nM | [6][7] |
Table 2: Cytotoxicity (IC₅₀) of this compound in AML Cell Lines.
Key Experimental Protocols
This compound is a standard reagent for inducing specific cellular responses. Below are detailed protocols for its common applications.
NLRP3 Inflammasome Activation in Macrophages
This protocol describes the use of this compound as a "Signal 2" activator for the NLRP3 inflammasome in immortalized bone marrow-derived macrophages (iBMDMs).
A. Materials:
-
iBMDMs or other suitable macrophage cell line (e.g., U937, J774).
-
Complete DMEM culture medium.
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound solution (e.g., 10 mM stock in ethanol (B145695) or DMSO).
-
96-well flat-bottom culture plates.
-
Reagents for analysis (ELISA kit for IL-1β, LDH cytotoxicity assay kit).
B. Methodology:
-
Cell Seeding: Seed iBMDMs into a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete DMEM and allow them to adhere for 2-4 hours.[8]
-
Priming (Signal 1): Prepare a 2x LPS working solution (2 µg/mL). Add 100 µL to each well for a final concentration of 1 µg/mL. Incubate for 3-4 hours at 37°C and 5% CO₂.[8][9] This step upregulates the expression of pro-IL-1β and NLRP3.
-
(Optional) Inhibitor Pre-treatment: Remove the LPS-containing medium. Add fresh medium containing the test inhibitor or vehicle control (e.g., DMSO) and incubate for 30-60 minutes.[9]
-
Activation (Signal 2): Prepare a 2x this compound working solution (e.g., 20 µM in serum-free medium). Add 100 µL to each well for a final concentration of 10 µM. Incubate for 1-2 hours at 37°C.[8][9]
-
Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell-free supernatants for analysis.[8]
C. Downstream Analysis:
-
IL-1β Quantification: Measure the concentration of mature, secreted IL-1β in the supernatants using a commercial ELISA kit.[8][9]
-
Pyroptosis Assessment: Quantify cell death by measuring the release of lactate (B86563) dehydrogenase (LDH) from compromised cells using a commercial cytotoxicity assay kit.[8]
Assessment of Mitochondrial Dysfunction
This protocol outlines methods to measure this compound-induced mitochondrial damage in cancer cells, such as those from Acute Myeloid Leukemia (AML).
A. Materials:
-
AML cell lines (e.g., HL60, MOLM13).
-
This compound solution.
-
Fluorescent probes:
-
For Reactive Oxygen Species (ROS): e.g., DCFDA.
-
For Mitochondrial Membrane Potential (Δψm): e.g., TMRE or JC-1.
-
For Mitochondrial Mass: e.g., MitoTracker Green.
-
-
Flow cytometer.
B. Methodology:
-
Cell Treatment: Culture AML cells and treat them with various concentrations of this compound (e.g., 0-100 nM) for a specified time (e.g., 24 hours).
-
Staining: After treatment, harvest the cells and stain them with the desired fluorescent probe according to the manufacturer's instructions.
-
Analysis: Analyze the stained cells using a flow cytometer to quantify the changes in fluorescence intensity, which correspond to ROS levels, mitochondrial membrane potential, and mitochondrial mass, respectively.[6][7]
Signaling Pathways and Logical Workflows
This compound-Induced NLRP3 Inflammasome Activation
The efflux of K+ is a common trigger for the activation of the NLRP3 inflammasome. This compound is the canonical activator used to study this pathway. The process begins with K+ efflux, which leads to the assembly of the inflammasome complex (NLRP3, ASC, and pro-caspase-1), activating caspase-1, which in turn cleaves pro-IL-1β and Gasdermin D (GSDMD) to induce cytokine release and pyroptotic cell death.[10][11]
Caption: Signaling cascade of this compound-induced NLRP3 activation.
Experimental Workflow for Inflammasome Assay
The procedure for testing NLRP3 activation and its inhibition follows a clear, sequential workflow, from cell preparation to final data analysis.
Caption: Workflow for an in-vitro NLRP3 inflammasome assay.
Applications in Research and Drug Development
This compound's defined mechanism of action makes it a versatile agent with broad applications:
-
Inflammasome Research: It is the gold standard for inducing K+ efflux to activate the NLRP1 and NLRP3 inflammasomes, facilitating the study of inflammatory diseases and the screening of specific inhibitors.[3][11][12]
-
Cancer Therapeutics: this compound exhibits potent cytotoxic activity against various cancer cells, including drug-resistant strains of acute myeloid leukemia.[6][7] It induces apoptosis through mitochondrial dysfunction, ROS production, and disruption of signaling pathways like Wnt/β-catenin.[6][11][13] Its ability to induce pyroptosis in cancer cells is also being explored to enhance anti-tumor immune responses.[10]
-
Antibiotic Development: It shows strong bactericidal activity against Gram-positive bacteria, including multidrug-resistant (MDR) variants, persisters, and biofilms, by disrupting ATP production and membrane integrity.[14]
-
Senolytics: Recent studies have identified this compound as a senolytic compound, capable of selectively inducing pyroptosis in senescent cells, suggesting its potential for targeting age-related diseases.[15]
-
Cell Biology Tool: It is widely used to clamp intracellular pH and K+ concentrations to study their roles in cellular processes like autophagy, viral replication, and ion channel function.[16]
Conclusion
This compound is far more than a simple antibiotic; it is a precision tool for manipulating cellular ion homeostasis. Its well-characterized ability to function as an electroneutral H+/K+ antiporter provides researchers with a reliable method to induce potassium efflux and intracellular acidification. This has made it indispensable for studying a host of cellular responses, most notably the activation of the NLRP3 inflammasome. With growing evidence of its potent anti-cancer, antimicrobial, and senolytic properties, this compound continues to be a subject of intense investigation, promising further insights into fundamental biology and potential for novel therapeutic strategies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic basis for potassium efflux–driven activation of the human NLRP1 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights into the molecular mechanisms of the NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-mediated H+, K+ and Na+ transports across vesicular membrane: T-jump studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-induced apoptosis in acute myeloid leukemia via mitochondrial dysfunction and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. OR | this compound-induced apoptosis in acute myeloid leukemia via mitochondrial dysfunction and oxidative stress [techscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound Boosts Anti-Tumor Immune Response via Inducing Pyroptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biorxiv.org [biorxiv.org]
- 13. This compound Induces Apoptosis in Primary Effusion Lymphoma Cells by Mitochondrial Membrane Hyperpolarization and β-Catenin Destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound is effective against multidrug resistant gram-positive bacteria, persisters, and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Approach to this compound derivatives and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Potent Ionophore: A Technical History of Nigericin's Isolation and Characterization
A comprehensive guide for researchers, scientists, and drug development professionals on the discovery and elucidation of the complex polyether antibiotic, Nigericin (B1684572).
This whitepaper delves into the historical and technical journey of this compound, from its initial discovery in a soil sample from Nigeria to the intricate details of its structural characterization. It serves as an in-depth resource, providing a historical narrative alongside detailed experimental protocols and quantitative data essential for researchers in natural product chemistry, microbiology, and drug development.
Discovery and Initial Isolation
The story of this compound begins in the early 1950s when R.L. Harned and his colleagues at Commercial Solvents Corporation embarked on a screening program for new antibiotics. Their search led them to a strain of Streptomyces, isolated from Nigerian soil, which produced a crystalline substance with potent antimicrobial activity. This novel compound was aptly named this compound.[1][2]
Modern protocols for the isolation of this compound from its primary producer, Streptomyces hygroscopicus, follow a general workflow involving fermentation, extraction, and purification.
Experimental Protocols:
A generalized protocol for the fermentation and extraction of this compound, based on various published methods, is outlined below.
Fermentation:
-
Inoculum Preparation: A pure culture of Streptomyces hygroscopicus is used to inoculate a seed culture medium. Common media include Gause's medium or a soybean-mannitol based medium. The culture is incubated at 28-30°C for 2-3 days on a rotary shaker to generate a sufficient biomass for inoculation of the production fermenter.
-
Production Fermentation: The seed culture is then transferred to a larger production fermenter containing a suitable medium designed to optimize this compound yield. A typical production medium consists of a carbon source (e.g., starch, glucose), a nitrogen source (e.g., soybean meal, yeast extract), and essential mineral salts (e.g., K2HPO4, MgSO4, NaCl, FeSO4).[3] The fermentation is carried out for 5-7 days at 28-30°C with controlled aeration and agitation.[3]
Extraction and Purification:
-
Mycelial Extraction: After fermentation, the mycelial cake is separated from the culture broth by centrifugation or filtration. This compound is primarily located within the mycelia. The mycelia are then extracted with an organic solvent, typically methanol (B129727) or acetone.[3]
-
Solvent Extraction: The culture filtrate is also often extracted with a water-immiscible organic solvent such as ethyl acetate (B1210297) or chloroform (B151607) to recover any extracellular this compound.[3]
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to chromatographic techniques for purification. A common approach involves silica (B1680970) gel column chromatography. The column is typically eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, followed by ethyl acetate and methanol, to separate this compound from other metabolites.[4] Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing pure this compound.
Diagram of the general workflow for this compound isolation and purification:
Caption: A flowchart illustrating the key stages in the isolation and purification of this compound.
Structural Elucidation and Characterization
For nearly two decades after its discovery, the complex structure of this compound remained a puzzle. It was not until 1968 that the combined efforts of L.K. Steinrauf, M. Pinkerton, and J.W. Chamberlin at Indiana University successfully elucidated its three-dimensional architecture using X-ray crystallography.[1] This was a landmark achievement in natural product chemistry, revealing this compound to be a polyether antibiotic with a unique ionophoric capability.[5]
The characterization of this compound involves a suite of modern analytical techniques to confirm its identity and purity.
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₄₀H₆₈O₁₁ |
| Molecular Weight | 724.97 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 245-255 °C (as sodium salt) |
| Solubility | Soluble in methanol, ethanol, DMSO, chloroform; sparingly soluble in water. |
| Synonyms | Polyetherin A, Azalomycin M, Helixin C, Antibiotic K178, Antibiotic X-464[1] |
Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) is a key technique for confirming the molecular weight of this compound.
-
Expected Ion: In positive ion mode, this compound readily forms a sodium adduct, [M+Na]⁺, due to its ionophoric nature.
-
Observed m/z: The expected mass-to-charge ratio for the sodiated molecule is approximately 747.5.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are indispensable for the detailed structural confirmation of this compound. The complex polyether backbone and numerous stereocenters give rise to a highly detailed and informative spectrum. While a complete, assigned NMR dataset is extensive, key spectral regions are indicative of the molecule's structure.
(Note: Detailed ¹H and ¹³C NMR chemical shift and coupling constant data would be presented here in a comprehensive guide, but a complete, reliably sourced dataset was not available in the provided search results.)
X-ray Crystallography:
The definitive structural proof for this compound came from single-crystal X-ray diffraction. The 1968 study by Steinrauf and colleagues revealed the intricate folding of the polyether chain, which creates a hydrophilic cavity capable of chelating metal cations, and a lipophilic exterior that allows it to traverse cell membranes. Modern crystallographic studies have further refined these structural details, revealing polymorphic forms, such as monoclinic and orthorhombic crystal lattices, depending on the crystallization solvent.[5]
(Note: Specific crystallographic data such as unit cell dimensions, space group, and atomic coordinates would be included here from the original 1968 publication or subsequent crystallographic studies if available.)
Diagram of the characterization workflow for this compound:
Caption: A diagram outlining the analytical techniques used to characterize and confirm the structure of this compound.
Biological Activity and Significance
Initial studies on this compound revealed its potent activity against Gram-positive bacteria.[2] However, its most defining characteristic is its function as an ionophore, specifically an antiporter that exchanges potassium ions (K⁺) for protons (H⁺) across biological membranes.[1] This disruption of ion gradients is the basis for its broad range of biological effects, including its antibiotic, antifungal, antiviral, and antitumor activities.
In modern research, this compound is widely used as a tool to study cellular processes that are dependent on ion fluxes. A particularly significant application is its use as a potent activator of the NLRP3 inflammasome, a key component of the innate immune system.
The journey of this compound, from a soil microbe to a valuable tool in molecular biology and a potential therapeutic agent, highlights the importance of natural product discovery and the power of analytical chemistry in unraveling the complexities of nature. This guide provides a foundational understanding of the history and science behind this remarkable molecule, empowering researchers to build upon this knowledge in their own investigations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Characterization of Pathway-Specific Regulator NigR for High Yield Production of this compound in Streptomyces malaysiensis F913 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Approach to this compound derivatives and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
The Antimicrobial Spectrum of Nigericin: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Nigericin (B1684572), a polyether ionophore antibiotic produced by Streptomyces hygroscopicus, has demonstrated a broad and potent spectrum of antimicrobial activity. This technical guide provides an in-depth exploration of this compound's efficacy against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, fungi, parasites, and viruses. Detailed experimental protocols for assessing its antimicrobial activity are provided, alongside a summary of quantitative data in structured tables for comparative analysis. Furthermore, this guide elucidates the key signaling pathways involved in this compound's mechanism of action and potential microbial resistance, visualized through detailed diagrams to facilitate a deeper understanding for research and development professionals.
Introduction
Discovered in the 1950s, this compound is a well-characterized ionophore that disrupts transmembrane ion gradients, primarily by facilitating the electroneutral exchange of K+ for H+.[1] This disruption of ion homeostasis is the fundamental basis for its potent biological activities. While initially identified for its antibacterial properties, subsequent research has unveiled a wider antimicrobial spectrum, positioning this compound as a compound of significant interest for further investigation in the ongoing search for novel anti-infective agents. This guide serves as a comprehensive resource, consolidating the current knowledge on this compound's antimicrobial profile and providing the necessary technical details to support further research.
Antibacterial Spectrum
This compound exhibits potent bactericidal activity, particularly against Gram-positive bacteria, including strains that are resistant to multiple drugs.[2][3] Its efficacy against persister cells and biofilms further underscores its potential as a therapeutic candidate for chronic and recurrent infections.[2][3]
Gram-Positive Bacteria
This compound demonstrates significant inhibitory and bactericidal effects against a wide array of Gram-positive pathogens. Notably, its minimum inhibitory concentrations (MICs) are often lower than those of clinically used antibiotics.[4]
Table 1: Antibacterial Activity of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Staphylococcus aureus | ATCC 25923 | 0.125 | - | [3] |
| Staphylococcus aureus (MRSA) | USA300 | 0.125 | 1 | [3] |
| Staphylococcus aureus (MRSA) | 33591 | 0.125 | 1 | [3] |
| Staphylococcus aureus | ATCC 9144 | ~0.22 | - | [5] |
| Enterococcus faecium (VRE) | - | 0.0625 | 0.5 | [3] |
| Streptococcus pneumoniae (Penicillin-Resistant) | - | 0.004 | 0.03125 | [3] |
Note: MIC values may vary slightly between studies due to different experimental conditions.
Gram-Negative Bacteria
Generally, this compound shows little to no activity against Gram-negative bacteria.[5] The outer membrane of Gram-negative bacteria is believed to act as a permeability barrier, preventing the ionophore from reaching the cytoplasmic membrane. However, some studies have shown that chemically modified fluorinated analogues of this compound can exhibit activity against Gram-negative organisms like E. coli.[5]
Antifungal Spectrum
This compound has been reported to possess antifungal properties, although this aspect of its antimicrobial profile is less extensively characterized than its antibacterial activity. It has shown activity against pathogenic yeasts and molds.
Table 2: Antifungal Activity of this compound
| Fungal Species | MIC (µg/mL) | Reference(s) |
| Candida albicans | 8 | [6] |
| Pseudogymnoascus destructans | Moderate activity at 6.25 µ g/disc | [4] |
Note: Further research is needed to establish a comprehensive antifungal spectrum with standardized MIC values.
Antiparasitic Spectrum
This compound has demonstrated potent activity against the protozoan parasite Toxoplasma gondii, the causative agent of toxoplasmosis. It effectively inhibits both the penetration of host cells and the intracellular development of the parasite at very low concentrations.
Table 3: Antiparasitic Activity of this compound
| Parasite Species | Effective Concentration (µg/mL) | Effect | Reference(s) |
| Toxoplasma gondii (tachyzoites) | 0.05 | Strong inhibition of penetration and total inhibition of intracellular development |
Antiviral Spectrum
The antiviral potential of this compound has been demonstrated against poxviruses. Specifically, it is a potent inhibitor of vaccinia virus replication at the post-entry stage.
Table 4: Antiviral Activity of this compound
| Virus | Cell Line | IC50 | Reference(s) |
| Vaccinia Virus | HeLa | 7.9 nM |
Mechanisms of Action and Resistance
This compound's primary mechanism of action is the disruption of cellular ion homeostasis by acting as a K+/H+ antiporter. This leads to a cascade of downstream effects, ultimately resulting in microbial cell death.
Ionophore Activity and Membrane Depolarization
By exchanging intracellular K+ for extracellular H+, this compound dissipates the transmembrane potassium gradient and causes intracellular acidification.[7] This disruption of the membrane potential and pH gradient interferes with essential cellular processes, including ATP synthesis and nutrient transport, leading to cell death.[2]
Caption: this compound's ionophore mechanism of action.
NLRP3 Inflammasome Activation in Host Cells
In host cells, the potassium efflux induced by this compound is a potent activator of the NLRP3 inflammasome.[7] This leads to the activation of caspase-1 and the subsequent processing and release of pro-inflammatory cytokines IL-1β and IL-18, contributing to the host's innate immune response.
Caption: this compound-induced NLRP3 inflammasome activation pathway.
GraSR Two-Component System and Potential Resistance in S. aureus
In Staphylococcus aureus, the GraSR two-component system is involved in sensing and responding to cell envelope stress, including that induced by cationic antimicrobial peptides. Depletion of the GraSR system has been linked to this compound resistance.[2][3] It is hypothesized that the GraSR system, upon sensing membrane stress caused by this compound, upregulates genes such as dlt and mprF. These genes modify the cell envelope to increase its positive charge, thereby electrostatically repelling the positively charged this compound-K+ complex and reducing its efficacy.
Caption: Proposed mechanism of GraSR-mediated this compound resistance.
Experimental Protocols
The following sections provide detailed methodologies for assessing the antimicrobial spectrum of this compound.
Antibacterial Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3]
Caption: Workflow for MIC determination by broth microdilution.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Plate Setup: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add an additional 100 µL of the this compound stock solution to the first well of each row to be tested and mix. c. Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh, drug-free agar plate.
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.
Antifungal Susceptibility Testing
The broth microdilution method for fungi, following CLSI document M27-A3 for yeasts or M38-A2 for filamentous fungi, can be adapted.
Key Modifications for Fungi:
-
Medium: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.
-
Inoculum Preparation: For yeasts, prepare a suspension equivalent to a 0.5 McFarland standard and then dilute. For molds, prepare a spore suspension and count using a hemocytometer.
-
Incubation: 35°C for 24-48 hours for yeasts, and up to 72 hours or more for some molds, until sufficient growth is seen in the control well.
-
MIC Endpoint: For azoles, the MIC is often defined as the concentration that causes a significant reduction in growth (e.g., 50%) compared to the growth control. For other antifungals, it is typically the lowest concentration with no visible growth.
Anti-parasitic Susceptibility Assay (Toxoplasma gondii)
This protocol is based on a β-galactosidase reporter gene assay.[8]
Materials:
-
T. gondii tachyzoites (e.g., RH strain expressing β-galactosidase)
-
Human foreskin fibroblast (HFF) host cells
-
DMEM supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Lysis buffer
-
β-galactosidase substrate (e.g., CPRG)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HFF cells in a 96-well plate and grow to confluency.
-
Infection and Treatment: a. Freshly harvest T. gondii tachyzoites. b. Add a suspension of tachyzoites to the HFF monolayer at a specific multiplicity of infection (MOI). c. Simultaneously, add serial dilutions of this compound to the wells. Include appropriate controls (no drug, no parasites).
-
Incubation: Incubate the infected and treated cells at 37°C in a 5% CO2 atmosphere for 48-72 hours.
-
Assay: a. Lyse the cells to release the intracellular parasites and their β-galactosidase. b. Add the β-galactosidase substrate. c. Measure the colorimetric or chemiluminescent signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition of parasite growth for each this compound concentration and determine the IC50 value.
Antiviral Susceptibility Assay (Vaccinia Virus Plaque Reduction Assay)
This is a standard method to determine the concentration of an antiviral that inhibits the formation of viral plaques.[9][10]
Caption: Workflow for a plaque reduction neutralization assay.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero or BS-C-1 cells) in multi-well plates
-
Vaccinia virus stock of known titer (Plaque Forming Units/mL)
-
Culture medium (e.g., MEM) with a low percentage of serum
-
Semi-solid overlay medium (e.g., medium with methylcellulose (B11928114) or agarose)
-
This compound
-
Crystal violet staining solution
Procedure:
-
Cell Preparation: Seed host cells in multi-well plates (e.g., 6- or 12-well) and incubate until a confluent monolayer is formed.
-
Virus-Drug Incubation: Prepare serial dilutions of this compound. Mix a standard amount of vaccinia virus (e.g., to produce 50-100 plaques per well) with each drug dilution and incubate for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-drug mixtures.
-
Adsorption: Incubate for 1-2 hours at 37°C to allow the virus to adsorb to the cells.
-
Overlay: Aspirate the inoculum and overlay the cells with a semi-solid medium containing the corresponding concentration of this compound. This prevents the spread of progeny virus through the liquid medium, restricting it to cell-to-cell spread and thus forming discrete plaques.
-
Incubation for Plaque Formation: Incubate the plates for 2-3 days at 37°C until visible plaques are formed.
-
Staining and Counting: a. Aspirate the overlay and fix the cells (e.g., with formalin). b. Stain the cell monolayer with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells. c. Count the number of plaques in each well.
-
IC50 Calculation: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no drug). The IC50 is the concentration of this compound that reduces the number of plaques by 50%.
Conclusion
This compound exhibits a potent and diverse antimicrobial spectrum, with particularly strong activity against Gram-positive bacteria, including clinically challenging multidrug-resistant strains. Its efficacy extends to parasites and viruses, highlighting its potential as a broad-spectrum anti-infective agent. The well-defined mechanism of action, centered on the disruption of ion homeostasis, provides a solid foundation for further investigation and development. The experimental protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary tools and knowledge to further explore the therapeutic potential of this compound and its analogues. Future research should focus on a more comprehensive characterization of its antifungal activity, in vivo efficacy studies across its antimicrobial spectrum, and strategies to overcome potential resistance mechanisms.
References
- 1. edoc.rki.de [edoc.rki.de]
- 2. This compound is effective against multidrug resistant gram-positive bacteria, persisters, and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is effective against multidrug resistant gram-positive bacteria, persisters, and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Approach to this compound derivatives and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Screening of compound libraries for inhibitors of Toxoplasma growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of Cell Cultures and Vaccinia Virus Stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
The Dichotomous Influence of Nigericin on Mitochondrial Membrane Potential: A Technical Guide
For Immediate Release
[City, State] – [Date] – This technical guide provides an in-depth analysis of the effects of the potassium ionophore nigericin (B1684572) on mitochondrial membrane potential (ΔΨm). Addressed to researchers, scientists, and professionals in drug development, this document elucidates the complex, often counterintuitive, mechanism of this compound and offers detailed experimental protocols for its study.
Executive Summary
This compound is a potent antibiotic and a widely used tool in cell biology to manipulate ion gradients across biological membranes. Its primary function as a K+/H+ antiporter leads to a direct and significant impact on the mitochondrial proton motive force (pmf), a critical component of cellular energy production. Contrary to the common assumption that ionophores uniformly depolarize the mitochondrial membrane, this compound's effect is more nuanced. By facilitating an electroneutral exchange of potassium ions (K+) for protons (H+), this compound collapses the transmembrane pH gradient (ΔpH). This dissipation of one component of the pmf often triggers a compensatory increase, or hyperpolarization, of the other component, the mitochondrial membrane potential (ΔΨm). However, under different cellular conditions or at higher concentrations, it can contribute to mitochondrial dysfunction and depolarization, highlighting its complex role in mitochondrial health.
Mechanism of Action: The K+/H+ Antiport
This compound integrates into the inner mitochondrial membrane and functions as an electroneutral antiporter, exchanging intramitochondrial K+ for H+ from the intermembrane space.[1][2] This action is driven by the concentration gradients of the respective ions.[1]
The electron transport chain (ETC) actively pumps protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient known as the proton motive force (pmf). The pmf is composed of two elements:
-
The Mitochondrial Membrane Potential (ΔΨm): An electrical potential due to the charge separation across the inner membrane (negative inside).
-
The Transmembrane pH Gradient (ΔpH): A chemical gradient resulting from the higher proton concentration (lower pH) in the intermembrane space compared to the matrix.
This compound's primary effect is the dissipation of the ΔpH.[3][4][5] As it shuttles H+ into the matrix in exchange for K+, it neutralizes the pH difference. To maintain the overall pmf required for ATP synthesis, the mitochondrion compensates for the loss of the chemical gradient by increasing the electrical gradient. This results in a hyperpolarization of the mitochondrial membrane (an increase in ΔΨm).[1][6][7] This conversion of ΔpH into ΔΨm is a key aspect of this compound's action.[5]
Quantitative Effects of this compound on Mitochondrial Parameters
The impact of this compound on mitochondrial membrane potential is dose-dependent and can vary based on the cell type and experimental conditions. While some studies report hyperpolarization, others focusing on apoptosis or inflammasome activation note a net depolarization or disruption of mitochondrial integrity, particularly at higher concentrations or over longer incubation times.[8][9][10]
| Parameter | This compound Concentration | Cell/Mitochondria Type | Observed Effect | Reference |
| ΔpH | 20 nM | Guinea pig brain mitochondria | Decreased from 0.23 to 0.089 | [1] |
| ΔΨm | 20 nM | Guinea pig brain mitochondria | Increased (hyperpolarized) by 7.78 ± 2.5 mV | [1] |
| ΔΨm | 100 nM | Mitochondria oxidizing succinate | Increased (hyperpolarized) | [6] |
| ΔΨm | 10 μM | END-MSCs (Endometrial Mesenchymal Stem Cells) | Increased mitochondrial membrane polarization | [7][11] |
| ΔΨm | 5 μM | BCBL1 PEL (Primary Effusion Lymphoma) cells | Disruption/Depolarization (observed with JC-1 green signal) | [8] |
| ΔΨm | Not specified | Acute Myeloid Leukemia (AML) cells | Reduced Δψm (depolarization) | [9] |
| Oxygen Consumption Rate (OCR) | Not specified | LPS-primed Bone Marrow-Derived Macrophages | Rapidly increased, indicating a stress response | [10] |
Experimental Protocols for Measuring ΔΨm
The change in mitochondrial membrane potential induced by this compound can be reliably measured using potentiometric fluorescent dyes. The most common methods involve the use of JC-1, TMRM, or TMRE.
JC-1 Assay for Mitochondrial Membrane Potential
Principle: JC-1 is a ratiometric dye that exists as a green fluorescent monomer at low mitochondrial membrane potentials.[12] In healthy, energized mitochondria with a high ΔΨm, the dye accumulates and forms "J-aggregates," which exhibit red fluorescence.[12] A decrease in the red/green fluorescence ratio is indicative of depolarization, whereas an increase can indicate hyperpolarization.
Protocol for Suspension Cells (Flow Cytometry):
-
Cell Preparation: Culture cells to the desired density (typically ~1x10^6 cells/mL). Prepare separate samples for untreated (negative control), this compound-treated, and a positive control for depolarization (e.g., 50 µM CCCP or FCCP for 15-30 minutes).[12][13]
-
JC-1 Staining: Prepare a 1-10 µM JC-1 working solution in pre-warmed culture medium.[14] Add 100 µL of the staining solution to 1 mL of cell suspension.[15]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[12][13][14]
-
Washing: Add 2 mL of a suitable assay buffer (e.g., PBS) and centrifuge the cells at 400 x g for 5 minutes.[13][15]
-
Resuspension: Carefully remove the supernatant and resuspend the cell pellet in 500 µL of fresh assay buffer.[15]
-
Data Acquisition: Analyze the samples immediately on a flow cytometer. Detect green fluorescence (monomers) in the FITC channel (e.g., Ex/Em ~485/535 nm) and red fluorescence (J-aggregates) in the PE or PI channel (e.g., Ex/Em ~540/590 nm).[12][13]
-
Analysis: Quantify the shift in fluorescence to determine the change in the red/green ratio, indicating a change in ΔΨm.
TMRM/TMRE Assay for Mitochondrial Membrane Potential
Principle: Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are cell-permeant, cationic fluorescent dyes that accumulate in the negatively charged mitochondrial matrix.[16] Their fluorescence intensity is proportional to the ΔΨm. These dyes are typically used in a non-quenching mode at low concentrations (e.g., 20-200 nM), where a decrease in fluorescence corresponds to depolarization and an increase to hyperpolarization.[17][18]
Protocol for Adherent Cells (Fluorescence Microscopy/Plate Reader):
-
Cell Plating: Seed cells in a suitable format (e.g., 96-well black-walled plate or on coverslips) and grow to the desired confluency.[19]
-
Dye Loading: Prepare a 10X TMRM working solution (e.g., 2 µM in culture medium). Add 10 µL to each 100 µL of medium in the wells for a final concentration of 200 nM.[17]
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 20-30 minutes to allow the dye to equilibrate across the membranes.[16][17]
-
Treatment: After incubation, add this compound at the desired final concentration. Include wells for negative (vehicle) and positive (e.g., FCCP, CCCP, or oligomycin) controls.[16]
-
Data Acquisition: Measure fluorescence using a fluorescence plate reader (e.g., Ex/Em ~550/580 nm) or visualize using a fluorescence microscope.[16][17] For kinetic measurements, readings can be taken at multiple time points after the addition of the compound.
-
Analysis: Normalize the fluorescence intensity of treated cells to that of the untreated control cells to determine the relative change in ΔΨm.
Conclusion
The effect of this compound on mitochondrial membrane potential is a multifaceted process that defies simple categorization. As a K+/H+ antiporter, its primary role is to dissipate the mitochondrial pH gradient, which often leads to a compensatory hyperpolarization of the membrane potential. This makes this compound an invaluable tool for dissecting the individual contributions of ΔpH and ΔΨm to the overall proton motive force. However, researchers must be aware that in different contexts, such as the induction of pyroptosis or at high concentrations, this compound can contribute to a net loss of mitochondrial integrity and depolarization. Accurate interpretation of experimental results requires careful consideration of the specific cellular model, this compound concentration, and the use of well-controlled, quantitative assays such as those employing JC-1 or TMRM dyes. This guide provides the foundational knowledge and protocols to empower researchers to confidently investigate the intricate effects of this compound on mitochondrial function.
References
- 1. Membrane potential and delta pH dependency of reverse electron transport-associated hydrogen peroxide production in brain and heart mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. K+/H+-antiporter this compound arrests DNA synthesis in Ehrlich ascites carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impairment of pH Gradient and Membrane Potential Mediates Redox Dysfunction in the Mitochondria of the Post-ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impairment of pH gradient and membrane potential mediates redox dysfunction in the mitochondria of the post-ischemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound modifies the mechanism of the uncoupling action of bile acids in rat liver mitochondria by converting ΔpH into Δψ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. OR | this compound-induced apoptosis in acute myeloid leukemia via mitochondrial dysfunction and oxidative stress [techscience.com]
- 10. Mitochondrial ROS induces NLRP3-dependent lysosomal damage and inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Multiple Homeostasis-Maintaining Systems by Ionophore this compound Is a Novel Approach for Senolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. domainex.co.uk [domainex.co.uk]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
The Multifaceted Biological Landscape of Nigericin: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nigericin (B1684572), a polyether antibiotic isolated from Streptomyces hygroscopicus, has garnered significant attention for its diverse and potent biological activities. Initially characterized as an antimicrobial agent, its role has expanded to encompass anticancer properties, modulation of the immune system, and induction of specific cellular death pathways. This technical guide provides an in-depth review of the core biological effects of this compound, with a focus on its molecular mechanisms of action. We present a compilation of quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the signaling pathways it influences. This document aims to serve as a comprehensive resource for researchers exploring the therapeutic potential of this compound.
Core Mechanism of Action: A Potassium/Proton Ionophore
This compound's primary and most fundamental biological effect stems from its function as a potent ionophore with high selectivity for potassium (K⁺) and protons (H⁺). It acts as an antiporter, facilitating an electroneutral exchange of K⁺ for H⁺ across biological membranes, including the plasma membrane and mitochondrial inner membrane.[1][2] This disruption of ionic gradients is the initiating event for most of this compound's downstream cellular effects.
The process begins with the this compound anion binding a proton from the extracellular space, rendering the complex neutral and capable of diffusing across the lipid bilayer into the cytosol.[2] Intracellularly, the proton is released, and the this compound anion then binds to a potassium ion. This neutral this compound-K⁺ complex traverses the membrane to the extracellular side, where K⁺ is released, and the cycle can repeat.[2] This leads to a net efflux of intracellular K⁺ and an influx of H⁺, resulting in cytosolic acidification.[2]
Modulation of the NLRP3 Inflammasome
One of the most extensively studied effects of this compound is its potent activation of the NLRP3 inflammasome, a key component of the innate immune system.[3][4] The activation of the NLRP3 inflammasome is a critical step in the inflammatory response, leading to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and inducing a form of inflammatory cell death known as pyroptosis.[4]
This compound serves as a canonical NLRP3 inflammasome activator. The K⁺ efflux induced by this compound is a common trigger for NLRP3 activation.[4] This decrease in intracellular K⁺ concentration is sensed by the NLRP3 protein, leading to its oligomerization and the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1. This assembly, known as the inflammasome complex, facilitates the auto-cleavage and activation of caspase-1.[5] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell.[5]
Signaling Pathway: NLRP3 Inflammasome Activation by this compound
Caption: this compound-induced NLRP3 inflammasome activation pathway.
Anticancer Activity
Emerging evidence has highlighted the potent anticancer activity of this compound against a variety of cancer types, including those exhibiting multidrug resistance and cancer stem cell-like properties.[6][7] Its anticancer mechanisms are multifaceted and stem from its primary ionophoric activity.
Disruption of Intracellular pH and Proliferation
By promoting H⁺ influx and K⁺ efflux, this compound lowers the intracellular pH (pHi) of cancer cells.[6] This acidification of the cytosol can induce apoptosis and inhibit cell proliferation.[6]
Inhibition of Wnt/β-catenin Signaling
This compound has been shown to suppress the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers and plays a crucial role in cell proliferation, survival, and differentiation.[3][8] Studies have demonstrated that this compound can directly target the β-catenin destruction complex, leading to decreased levels of β-catenin and subsequent downregulation of its target genes.[8]
Signaling Pathway: this compound's Inhibition of Wnt/β-catenin Signaling
Caption: Inhibition of the Wnt/β-catenin pathway by this compound.
Targeting Cancer Stem Cells
A significant aspect of this compound's anticancer potential is its ability to selectively target cancer stem cells (CSCs).[9] CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and recurrence. This compound has been shown to inhibit the viability of CSCs and sensitize them to conventional chemotherapeutic agents.[9]
Quantitative Data: Anticancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.881 | 24 | [10] |
| 4T1 | Triple-Negative Breast Cancer | 2.505 | 24 | [10] |
| SW620 | Colorectal Cancer | 15.90 ± 2.08 | 8 | [8] |
| SW620 | Colorectal Cancer | 4.72 ± 0.46 | 24 | [8] |
| SW620 | Colorectal Cancer | 1.39 ± 0.21 | 48 | [8] |
| KM12 | Colorectal Cancer | 22.31 ± 3.25 | 8 | [8] |
| KM12 | Colorectal Cancer | 8.48 ± 0.58 | 24 | [8] |
| KM12 | Colorectal Cancer | 5.69 ± 1.30 | 48 | [8] |
| MOLM13 (sensitive) | Acute Myeloid Leukemia | 0.05702 | Not Specified | [11] |
| MOLM13 (resistant) | Acute Myeloid Leukemia | 0.03529 | Not Specified | [11] |
| HL60 (sensitive) | Acute Promyelocytic Leukemia | 0.02049 | Not Specified | [11] |
| HL60 (cytarabine-resistant) | Acute Promyelocytic Leukemia | 0.001197 | Not Specified | [11] |
| H9 | T-cell lymphoma | 0.14 | Not Specified | [12] |
Antimicrobial Effects
This compound exhibits potent bactericidal activity, particularly against Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).[13] Its antimicrobial mechanism is also linked to its ionophoric properties, which disrupt the bacterial cell membrane potential and pH gradients, leading to impaired ATP production and ultimately cell death.[14]
Quantitative Data: Antimicrobial Activity of this compound (MIC Values)
| Microorganism | Gram Stain | MIC (µM) | Citation |
| Staphylococcus aureus ATCC 9144 | Positive | 0.3 | [14] |
| Escherichia coli ATCC 8739 | Negative | > Highest tested concentration | [14] |
Effects on Mitochondria
Mitochondria are crucial hubs for cellular metabolism and signaling, and they are significantly impacted by this compound. By exchanging K⁺ for H⁺ across the inner mitochondrial membrane, this compound dissipates the transmembrane pH gradient (ΔpH).[15] This can lead to a compensatory increase in the mitochondrial membrane potential (ΔΨm) and affect ATP synthesis.[15] Disruption of mitochondrial function by this compound can also lead to the release of pro-apoptotic factors like cytochrome c.
Induction of Autophagy
Autophagy is a cellular process involving the degradation of cellular components via lysosomes. This compound has been shown to modulate autophagy, although the effects can be context-dependent. In some cell types, this compound treatment leads to an accumulation of autophagic vacuoles, suggesting an impairment of the autophagic flux.[16] This disruption in the later stages of autophagy, such as the fusion of autophagosomes with lysosomes, can contribute to cell death.[17]
Experimental Protocols
NLRP3 Inflammasome Activation Assay
Objective: To assess the activation of the NLRP3 inflammasome in macrophages following treatment with this compound.
Methodology:
-
Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or THP-1 cells in complete DMEM medium. For THP-1 cells, differentiation with PMA is often required.
-
Priming (Signal 1): Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.[1]
-
Inhibitor Treatment (Optional): Pre-incubate the cells with a specific NLRP3 inhibitor (e.g., MCC950) or a vehicle control for 1 hour.[4]
-
Activation (Signal 2): Stimulate the primed cells with this compound (e.g., 10 µM for 1 hour).[1]
-
Sample Collection: Collect the cell culture supernatants and cell lysates.
-
Analysis:
-
Measure the concentration of mature IL-1β in the supernatants using an ELISA kit.[4]
-
Assess pyroptosis by measuring the release of lactate (B86563) dehydrogenase (LDH) into the supernatants using a cytotoxicity assay kit.[4]
-
Detect ASC oligomerization in cell lysates by Western blotting after chemical cross-linking.[4]
-
Analyze the cleavage of caspase-1 and GSDMD in cell lysates and supernatants by Western blotting.
-
Cytotoxicity Assessment (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed the cancer cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[18]
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[19]
Mitochondrial Membrane Potential Assay (JC-1 Staining)
Objective: To evaluate the effect of this compound on the mitochondrial membrane potential.
Methodology:
-
Cell Treatment: Treat the cells with this compound for the desired time and concentration. Include a positive control for depolarization (e.g., FCCP) and a vehicle control.
-
JC-1 Staining: Incubate the cells with JC-1 dye (e.g., 2 µM) in a cell culture medium at 37°C for 15-30 minutes.[20]
-
Washing: Wash the cells with a buffer to remove the excess dye.
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic or unhealthy cells with low potential will show green fluorescence (JC-1 monomers).[21]
-
Flow Cytometry: Quantify the red and green fluorescence intensity in the cell population using a flow cytometer. A shift from red to green fluorescence indicates mitochondrial depolarization.[20]
-
Western Blot for Autophagy Markers (LC3-II Accumulation)
Objective: To assess the impact of this compound on the autophagic process.
Methodology:
-
Cell Treatment: Treat cells with this compound for various time points. It is often useful to include a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) in parallel to assess autophagic flux.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against LC3 and a loading control (e.g., GAPDH or β-actin).[17]
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensity of LC3-II (the lipidated form of LC3) relative to the loading control. An increase in LC3-II suggests an accumulation of autophagosomes, which could be due to either increased autophagosome formation or a blockage in their degradation.
Conclusion
This compound is a powerful biological tool and a potential therapeutic agent with a well-defined primary mechanism of action that triggers a cascade of diverse cellular responses. Its ability to modulate the NLRP3 inflammasome, inhibit cancer cell growth, target cancer stem cells, and exert antimicrobial effects makes it a compound of significant interest for further research and drug development. The detailed protocols and quantitative data provided in this guide are intended to facilitate and standardize future investigations into the multifaceted biological effects of this compound. A thorough understanding of its mechanisms of action is crucial for harnessing its therapeutic potential while mitigating potential off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Promotes NLRP3-Independent Bacterial Killing in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids [mdpi.com]
- 7. This compound decreases the viability of multidrug-resistant cancer cells and lung tumorspheres and potentiates the effects of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. This compound selectively targets cancer stem cells in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Boosts Anti-Tumor Immune Response via Inducing Pyroptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound is effective against multidrug resistant gram-positive bacteria, persisters, and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Approach to this compound derivatives and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanistic basis for potassium efflux–driven activation of the human NLRP1 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound-induced Impairment of Autophagic Flux in Neuronal Cells Is Inhibited by Overexpression of Bak - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. plus.ac.at [plus.ac.at]
Methodological & Application
Application Notes: Inducing Pyroptosis in Macrophages with Nigericin
Introduction
Pyroptosis is a form of programmed lytic cell death initiated by inflammatory caspases, playing a crucial role in the innate immune response to pathogens and cellular danger signals. Nigericin, a potassium ionophore derived from Streptomyces hygroscopicus, is a potent and widely used chemical inducer of pyroptosis in macrophages. It triggers the activation of the NLRP3 inflammasome, a multi-protein complex that subsequently activates caspase-1, leading to the cleavage of Gasdermin D (GSDMD) and the formation of pores in the plasma membrane, resulting in cell swelling, lysis, and the release of pro-inflammatory cytokines such as IL-1β and IL-18. These application notes provide detailed protocols for inducing pyroptosis in various macrophage cell types using this compound, along with the underlying signaling pathway and expected quantitative outcomes.
Signaling Pathway of this compound-Induced Pyroptosis
This compound disrupts the intracellular ionic balance by facilitating the efflux of potassium (K+) ions. This K+ efflux is a critical trigger for the assembly and activation of the NLRP3 inflammasome. The canonical pathway involves a two-step process: priming and activation.
-
Priming (Signal 1): Macrophages are first primed, typically with a Toll-like receptor (TLR) agonist such as Lipopolysaccharide (LPS). This step upregulates the expression of NLRP3 and pro-IL-1β through the activation of the NF-κB signaling pathway.
-
Activation (Signal 2): Subsequent treatment with this compound provides the second signal, leading to K+ efflux. This triggers the oligomerization of NLRP3, which then recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation.
-
Execution: Activated caspase-1 cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[1] Crucially, caspase-1 also cleaves GSDMD. The N-terminal fragment of GSDMD translocates to the plasma membrane, where it oligomerizes to form large pores, leading to pyroptotic cell death.[2][3]
Experimental Protocols
Successful induction of pyroptosis requires careful attention to cell type, priming conditions, and this compound concentration. Below are protocols for commonly used macrophage models.
Protocol 1: Pyroptosis Induction in Murine Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the induction of pyroptosis in primary murine BMDMs.[4]
Materials:
-
DMEM (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
LPS (from E. coli O111:B4)
-
This compound Sodium Salt
-
96-well or 24-well tissue culture plates
-
LDH Cytotoxicity Assay Kit
Procedure:
-
Cell Seeding: Plate differentiated BMDMs in a 96-well plate at a density of 5 x 10^4 cells/well or a 24-well plate at 2 x 10^5 cells/well and allow them to adhere overnight.[4]
-
Priming: Replace the medium with fresh DMEM containing 100 ng/mL LPS. Incubate for 3-4 hours at 37°C and 5% CO2.[1][4]
-
Induction: Add this compound to the experimental wells to a final concentration of 5-10 µM.[1][4] For a 96-well plate, a common method is to add an equal volume of medium containing double the final concentration of this compound.[4]
-
Incubation: Incubate for 1-2 hours at 37°C and 5% CO2.[1][4]
-
Assessment:
-
LDH Release: To measure cell lysis, centrifuge the plate at 500 x g for 5 minutes.[4] Carefully collect the supernatant and measure LDH release according to the manufacturer's instructions.
-
Western Blot: To analyze protein cleavage, lyse the remaining cells and collect the supernatant for analysis of cleaved caspase-1 and GSDMD.
-
Protocol 2: Pyroptosis Induction in THP-1 Human Monocytic Cell Line
This protocol details the induction of pyroptosis in PMA-differentiated THP-1 macrophages.
Materials:
-
RPMI-1640 (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Phorbol 12-myristate 13-acetate (PMA)
-
LPS
-
This compound
-
Propidium Iodide (PI) Staining Solution
Procedure:
-
Differentiation: Seed THP-1 monocytes at a density of 5 x 10^5 cells/mL. Differentiate the cells into macrophages by treating with 50-100 ng/mL PMA for 24-48 hours. After differentiation, replace the medium with fresh RPMI-1640 and rest the cells for 24 hours.
-
Priming: Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3 hours.[5]
-
Induction: Treat the cells with 10 µM this compound for 1 hour.[5][6]
-
Assessment:
-
PI Staining: To visualize pyroptotic cells, stain with Propidium Iodide (1 µg/mL) and a nuclear counterstain like Hoechst 33342 for 15-30 minutes.[1] Image using a fluorescence microscope. PI-positive cells represent cells that have lost membrane integrity.
-
LDH Release: Collect supernatant to perform an LDH cytotoxicity assay as described in Protocol 1.
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Impaired NLRP3 inflammasome signaling diverts pyroptotic to apoptotic caspase activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heat shock protein 90 inhibitors suppress pyroptosis in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyroptosis leads to loss of centrosomal integrity in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Working Concentration of Nigericin for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal working concentration of Nigericin in various cell culture applications. This compound, a microbial toxin from Streptomyces hygroscopicus, is a potent ionophore with a high affinity for potassium ions. Its ability to disrupt the cellular ionic equilibrium by facilitating a K+/H+ exchange across biological membranes makes it a valuable tool for studying a range of cellular processes, most notably the activation of the NLRP3 and NLRP1 inflammasomes.
Mechanism of Action
This compound acts as a potassium ionophore, effectively depleting intracellular potassium levels.[1][2][3] This rapid efflux of potassium is a critical trigger for the activation of the NLRP3 inflammasome complex, a key component of the innate immune system.[2][4] Upon activation, the NLRP3 inflammasome recruits the adaptor protein ASC, leading to the activation of caspase-1.[5] Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis through the cleavage of Gasdermin D.[1][2] Recent studies have also shown that this compound can activate the NLRP1 inflammasome in human keratinocytes through a similar mechanism of potassium efflux-driven ribosome stalling.[1][6][7]
Data Presentation: Recommended Working Concentrations
The optimal working concentration of this compound is highly dependent on the cell type, the specific assay being performed, and the desired biological outcome. The following tables summarize empirically determined concentrations from various studies. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Table 1: this compound Concentrations for Inflammasome Activation
| Cell Type | Application | Concentration Range | Incubation Time | Notes |
| THP-1 (human monocytic cell line) | NLRP3 Inflammasome Activation (IL-1β secretion) | 5 - 20 µM | 30 min - overnight | Often requires a priming step with LPS (e.g., 1 µg/mL for 3 hours).[5][6][8] |
| Bone Marrow-Derived Macrophages (BMDMs) | NLRP3 Inflammasome Activation (IL-1β secretion) | 5 - 20 µM | 45 min - 2 hours | Priming with LPS (e.g., 50 ng/mL for 4 hours) is typical.[9][10] |
| Human Primary Keratinocytes | NLRP1 Inflammasome Activation (Pyroptosis, IL-1β secretion) | 1 - 5 µM | 3 - 18 hours | This effect is rapid and can be detected within 3 hours.[6][7] |
| U937 (human monocytic cell line) | NLRP3 Inflammasome Activation (IL-1β secretion) | 5 µg/mL | Overnight | Requires PMA differentiation and LPS priming.[6] |
| A549 (human lung carcinoma) - NLRP1 reconstituted | NLRP1 Inflammasome Activation (ASC speck formation) | 0.1 - 10 µg/mL | 3 hours | Used in a reporter cell line overexpressing ASC-GFP and NLRP1.[6] |
Table 2: Cytotoxic and Anti-cancer Concentrations of this compound
| Cell Type | Assay | IC50 / Effective Concentration | Incubation Time |
| H460 (human non-small cell lung cancer) | Cell Viability (MTT assay) | Concentration-dependent decrease (0-50 µM) | 72 hours[11][12] |
| H460 (human non-small cell lung cancer) | Colony Formation Assay | ~70% inhibition at 0.1 µM; complete prevention at 1 µM | 72 hours[11] |
| MOLM13 (human acute myeloid leukemia) | Cytotoxicity | IC50: 57.02 nM (sensitive), 35.29 nM (resistant) | Not Specified[11] |
| HL60 (human promyelocytic leukemia) | Cytotoxicity | IC50: 20.49 nM (sensitive), 1.197 nM (cytarabine-resistant) | Not Specified[11] |
| SW620 (human colorectal adenocarcinoma) | Cell Proliferation | Concentration-dependent (0.25 - 20 µmol/L) | 8, 24, or 48 hours[13] |
| KM12 (human colorectal adenocarcinoma) | Cell Proliferation | Concentration-dependent (0.25 - 20 µmol/L) | 8, 24, or 48 hours[13] |
| MDA-MB-231 (human breast adenocarcinoma) | Cell Viability (MTS assay) | IC50: 2.881 µM | 24 hours[14] |
| 4T1 (mouse mammary carcinoma) | Cell Viability (MTS assay) | IC50: 2.505 µM | 24 hours[14] |
| Human Keratocytes | Cell Viability (XTT assay) | Dose-dependent decrease (up to 30 µM) | 24 hours[15] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound-induced NLRP3 inflammasome activation pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for determining the optimal this compound concentration.
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation in Macrophages (THP-1 or BMDMs)
This protocol details the procedure for activating the NLRP3 inflammasome in macrophages using a two-signal model.
Materials:
-
THP-1 cells or Bone Marrow-Derived Macrophages (BMDMs)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
This compound sodium salt[2]
-
Phorbol 12-myristate 13-acetate (PMA) (for THP-1 differentiation)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
ELISA kit for human or mouse IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding:
-
For THP-1 cells: Seed at a density of 0.5 x 10^6 cells/well in a 24-well plate. Differentiate cells with PMA (e.g., 50-200 ng/mL) for 24-48 hours. Remove the PMA-containing medium and allow cells to rest in fresh medium for 24 hours.
-
For BMDMs: Seed at a density of 0.5 x 10^6 cells/well in a 24-well plate and allow them to adhere overnight.
-
-
Priming (Signal 1):
-
This compound Treatment (Signal 2):
-
Prepare a stock solution of this compound in ethanol (B145695) or DMSO.[16] Note: this compound may precipitate in aqueous solutions; brief warming and vortexing of the stock solution may be necessary before dilution in culture medium.[17]
-
Dilute this compound in pre-warmed culture medium to the desired final concentrations (e.g., a range of 1 µM to 20 µM).
-
Gently remove the LPS-containing medium, wash the cells once with warm PBS, and add the medium containing the different concentrations of this compound.
-
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatants.
-
Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove any detached cells and debris.[16]
-
-
Data Analysis:
Protocol 2: Cell Viability/Cytotoxicity Assay
This protocol provides a general method for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., H460, SW620)
-
Complete cell culture medium
-
This compound sodium salt
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT assay kit
Procedure:
-
Cell Seeding:
-
Harvest cells and plate them in a 96-well plate at a density of 3,500 - 5,000 cells/well in 100 µL of culture medium.[13]
-
Allow cells to adhere overnight.
-
-
This compound Treatment:
-
Cell Viability Measurement:
-
Add 10-20 µL of CCK-8 or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the optical density (OD) at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[13]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the viability against the log of the this compound concentration to determine the IC50 value.
-
Troubleshooting and Considerations
-
Solubility: this compound is soluble in ethanol and DMSO.[2][9] It may precipitate when diluted in aqueous media. Ensure the stock solution is fully dissolved before adding it to the culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[18]
-
Cell Health: Ensure cells are healthy and in the exponential growth phase before starting any experiment. Stressed or overly confluent cells may respond differently to this compound.
-
Dose-Response: The optimal concentration of this compound is highly cell-type specific. Always perform a dose-response curve to determine the optimal concentration for your experimental setup.
-
Cytotoxicity: At higher concentrations or with longer incubation times, this compound can be cytotoxic to most cell types.[6] It is important to distinguish between specific effects (like inflammasome activation) and general cytotoxicity. Running a parallel cytotoxicity assay (e.g., LDH release) is recommended.[18]
References
- 1. Mechanistic basis for potassium efflux–driven activation of the human NLRP1 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent insights into the molecular mechanisms of the NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Therapeutic Potential of Pharmacological Targeting NLRP3 Inflammasome Complex in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (sodium salt) | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. This compound sodium salt | NLRP3 activator | TargetMol [targetmol.com]
- 15. This compound Induces Paraptosis‐Like Cell Death Instead of Pyroptosis in Corneal Keratocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation of Nigericin Sodium Salt Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation, storage, and handling of stock solutions of Nigericin sodium salt, a widely used potassium ionophore in cellular research.
Chemical and Physical Properties
This compound sodium salt is a polyether antibiotic derived from Streptomyces hygroscopicus. It functions as a K⁺/H⁺ antiporter, disrupting mitochondrial membrane potential and is a potent activator of the NLRP3 inflammasome.[1][2][3][4] Accurate preparation of stock solutions is critical for experimental reproducibility.
Data Presentation: Properties and Solubility of this compound Sodium Salt
The following table summarizes the key quantitative data for this compound sodium salt.
| Property | Value | References |
| Molecular Formula | C₄₀H₆₇NaO₁₁ | [1] |
| Molecular Weight | ~746.94 g/mol | [1][5] |
| Appearance | White to off-white crystalline solid/powder | |
| Solubility in Ethanol | Up to 120 mg/mL (~160 mM) | [6][7] |
| Solubility in DMSO | Up to 100 mg/mL (~133 mM) | [1][8] |
| Solubility in Methanol | Up to 22.72 mg/mL (~30 mM) | [7] |
| Solubility in Water | Insoluble or sparingly soluble | [9] |
| Storage (Powder) | -20°C, desiccated, protected from light | [8] |
| Storage (Stock Solution) | -20°C for 1-2 months; -80°C for up to 1 year | [1][8] |
Note: Solubility can vary between batches. It is recommended to consult the manufacturer's certificate of analysis.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound sodium salt in DMSO, a commonly used concentration for cellular assays.
Materials:
-
This compound sodium salt (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-equilibration: Before opening, allow the vial of this compound sodium salt to equilibrate to room temperature for 15-20 minutes to prevent condensation.
-
Weighing: Accurately weigh out the desired amount of this compound sodium salt powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM solution, weigh out approximately 7.47 mg.
-
Calculation: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Mass (mg) = 0.010 mol/L x 0.001 L x 746.94 g/mol x 1000 = 7.47 mg
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder. For a 10 mM stock from 5 mg of powder, add 669 µL of DMSO.[1]
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication can aid dissolution if necessary, but avoid excessive heat.[3][10]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -20°C for short-term use (up to 2 months) or at -80°C for long-term storage (up to 1 year).[1][8] When ready to use, thaw a single aliquot and dilute it to the final working concentration in the appropriate cell culture medium or buffer.
Safety Precautions:
-
This compound sodium salt is toxic if swallowed and may cause skin and eye irritation.[5]
-
Always handle the compound in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for complete hazard information.
Visualizations
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the logical steps for preparing the this compound sodium salt stock solution.
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway Context: NLRP3 Inflammasome Activation
This compound is a classical activator of the NLRP3 inflammasome. It creates a potassium efflux, which is a key triggering signal for the assembly of the inflammasome complex, leading to caspase-1 activation and the processing of pro-inflammatory cytokines.[4][11][7]
References
- 1. This compound (sodium salt) | Cell Signaling Technology [cellsignal.com]
- 2. This compound sodium salt | 28643-80-3 [chemicalbook.com]
- 3. ubpbio.com [ubpbio.com]
- 4. invivogen.com [invivogen.com]
- 5. This compound sodium salt | C40H67NaO11 | CID 23681158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound sodium salt | Ionophores | Tocris Bioscience [tocris.com]
- 7. This compound sodium salt | NLRP3 activator | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. goldbio.com [goldbio.com]
- 10. apexbt.com [apexbt.com]
- 11. adipogen.com [adipogen.com]
Application Notes and Protocols for Utilizing Nigericin in NLRP3 Inflammasome Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the host's defense against pathogens and cellular stress. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention. Activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2). Nigericin, a microbial toxin from Streptomyces hygroscopicus, is a widely used and potent activator of the NLRP3 inflammasome, functioning as the second signal. These application notes provide a detailed overview and protocols for the use of this compound in NLRP3 inflammasome activation assays.
This compound acts as a potassium (K+) ionophore, facilitating an efflux of K+ ions from the intracellular environment. This decrease in intracellular K+ concentration is a key trigger for the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor protein, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1. The assembled inflammasome leads to the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis.
Signaling Pathway of NLRP3 Inflammasome Activation by this compound
The activation of the NLRP3 inflammasome by this compound follows a well-defined signaling cascade, initiated by a priming step to upregulate necessary components, followed by the activation step triggered by this compound-induced potassium efflux.
Caption: Canonical NLRP3 inflammasome activation pathway initiated by LPS priming and subsequent activation by this compound.
Data Presentation: Quantitative Parameters for this compound-Induced NLRP3 Activation
The following tables summarize typical experimental parameters and expected outcomes for NLRP3 inflammasome activation assays using this compound. These values are compiled from various literature sources and may require optimization depending on the specific cell type and experimental conditions.
Table 1: Recommended Reagent Concentrations and Incubation Times
| Reagent | Cell Type | Priming Concentration (Signal 1) | Priming Time | Activation Concentration (Signal 2) | Activation Time |
| LPS | THP-1 monocytes | 100 ng/mL - 1 µg/mL | 3 - 4 hours | N/A | N/A |
| LPS | Bone Marrow-Derived Macrophages (BMDMs) | 500 ng/mL - 1 µg/mL | 3 - 5 hours | N/A | N/A |
| This compound | THP-1 monocytes (LPS-primed) | N/A | N/A | 5 - 20 µM | 30 - 90 minutes |
| This compound | BMDMs (LPS-primed) | N/A | N/A | 5 - 20 µM | 45 - 60 minutes |
| This compound | Human Primary Monocytes (LPS-primed) | N/A | N/A | 10 µM | 45 minutes |
Table 2: Expected Quantitative Outcomes of NLRP3 Inflammasome Activation
| Assay | Cell Type | Treatment | Expected Outcome | Reference Notes |
| IL-1β Secretion (ELISA) | LPS-primed THP-1 | 10 µM this compound (2h) | Significant increase in secreted IL-1β | Dose-dependent increase observed with higher this compound concentrations.[1] |
| IL-1β Secretion (ELISA) | LPS-primed BMDMs | 20 µM this compound (~45 min) | Robust increase in secreted IL-1β | Time-dependent increase observed.[2] |
| Caspase-1 Activity (Luminometry) | PMA-differentiated THP-1 | 20 µM this compound (2h) | Significant increase in luminescence | Dose-dependent increase in caspase-1 activity.[3] |
| ASC Speck Formation (Flow Cytometry) | LPS-primed THP-1 | 3.5 µM this compound (1h) | Increase in ASC speck-positive cells (e.g., from ~5% to ~15%) | A key visual marker of inflammasome assembly.[4] |
| Cell Death (LDH Assay) | LPS-primed Primary Monocytes | 10 µM this compound (45 min) | Increased LDH release, indicative of pyroptosis | Correlates with IL-1β and IL-18 release.[5] |
| EC50 of this compound | Primary Keratinocytes | Dose-response | ~1.38 µM for IL-1β secretion | Demonstrates the potency of this compound.[6] |
Experimental Protocols
The following are detailed protocols for common assays used to measure this compound-induced NLRP3 inflammasome activation.
Experimental Workflow
Caption: A typical experimental workflow for studying NLRP3 inflammasome activation using this compound.
Protocol 1: IL-1β Secretion Assay using ELISA
This protocol details the measurement of secreted IL-1β from cell culture supernatants, a primary readout for NLRP3 inflammasome activation.
Materials:
-
Immortalized Bone Marrow-Derived Macrophages (iBMDMs) or THP-1 cells
-
Complete DMEM or RPMI-1640 medium
-
Lipopolysaccharide (LPS)
-
This compound
-
96-well cell culture plates
-
Commercial IL-1β ELISA kit
Procedure:
-
Cell Seeding: Seed iBMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere.
-
Priming (Signal 1): Prime the cells by replacing the medium with fresh medium containing LPS (e.g., 1 µg/mL) for 3-4 hours at 37°C and 5% CO2. Include an unstimulated control group without LPS.
-
Activation (Signal 2): After priming, add this compound to the wells at the desired final concentration (e.g., 10 µM). Include a control group with LPS priming but without this compound. Incubate for 1 hour at 37°C and 5% CO2.[7]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions.
Protocol 2: Caspase-1 Activity Assay
This protocol measures the enzymatic activity of cleaved caspase-1, a direct indicator of inflammasome activation.
Materials:
-
PMA-differentiated THP-1 cells
-
LPS
-
This compound
-
Caspase-1 activity assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay)
Procedure:
-
Cell Culture and Priming: Seed and prime THP-1 cells with LPS as described in Protocol 1.
-
Activation: Treat the primed cells with a titration of this compound (e.g., 0-20 µM) for 2 hours.[3]
-
Assay: Add the caspase-1 reagent from the kit to the wells.
-
Measurement: Incubate as per the manufacturer's instructions and measure the luminescence, which is proportional to caspase-1 activity.
Protocol 3: ASC Speck Visualization by Immunofluorescence
This protocol allows for the direct visualization of ASC speck formation, a hallmark of inflammasome assembly.
Materials:
-
THP-1 cells or BMDMs
-
LPS
-
This compound
-
Glass coverslips or imaging plates
-
Fixation and permeabilization buffers
-
Primary antibody against ASC
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed cells on coverslips or in an imaging plate and allow them to adhere.
-
Priming and Activation: Prime the cells with LPS (e.g., 5 µg/mL for 3 hours) followed by this compound treatment (e.g., 10 µM for 45-90 minutes).[8][9]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.1% Triton X-100).
-
Immunostaining: Block non-specific binding and then incubate with a primary antibody against ASC, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI or Hoechst.
-
Imaging: Mount the coverslips or image the plate using a fluorescence microscope. Count the percentage of cells containing a distinct, bright ASC speck.
Conclusion
This compound is a robust and reliable tool for inducing NLRP3 inflammasome activation in a variety of cell types. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design, execute, and interpret experiments aimed at understanding the NLRP3 inflammasome and for screening potential therapeutic inhibitors. It is important to note that optimal conditions, including reagent concentrations and incubation times, may need to be determined empirically for each specific experimental system.
References
- 1. researchgate.net [researchgate.net]
- 2. NLRP3 Inflammasome Priming and Activation Are Regulated by a Phosphatidylinositol-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]
- 6. Mechanistic basis for potassium efflux–driven activation of the human NLRP1 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. Lipopolysaccharide Primes the NALP3 Inflammasome by Inhibiting Its Ubiquitination and Degradation Mediated by the SCFFBXL2 E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
Application of Nigericin in Cancer Stem Cell Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nigericin (B1684572) in Cancer Stem Cell (CSC) Research
This compound, a polyether ionophore antibiotic derived from Streptomyces hygroscopicus, has emerged as a promising agent in cancer research, particularly for its ability to selectively target cancer stem cells (CSCs). CSCs, a subpopulation of cells within a tumor, are believed to be responsible for tumor initiation, metastasis, recurrence, and resistance to conventional therapies.
Studies have demonstrated that this compound can selectively eliminate CSCs in various cancers, including nasopharyngeal, breast, lung, and colorectal cancers.[1][2] It not only induces cell death in CSCs but also sensitizes them to traditional chemotherapeutic agents like cisplatin.[3] Furthermore, this compound has been shown to inhibit key functional properties of CSCs, such as migration and invasion.[3][4]
Mechanism of Action of this compound on Cancer Stem Cells
This compound exerts its anti-CSC effects through a multi-faceted mechanism of action that disrupts fundamental cellular processes essential for CSC survival and self-renewal.
2.1. Ionophore Activity and Intracellular pH Disruption
As a potassium-hydrogen ionophore, this compound facilitates an electroneutral exchange of K+ for H+ across cellular membranes. This leads to a significant efflux of intracellular potassium and an influx of protons, resulting in the acidification of the cytoplasm and a decrease in intracellular pH (pHi).[5][6] This disruption of ion homeostasis and intracellular acidosis is a key trigger for subsequent downstream events leading to cell death.
2.2. Induction of Apoptosis and Pyroptosis
This compound is a potent inducer of programmed cell death in cancer cells, including CSCs. It triggers both apoptosis and pyroptosis, a highly inflammatory form of programmed cell death.[1][2][7] This is initiated by this compound's effect on mitochondria, leading to mitochondrial dysfunction, the production of reactive oxygen species (ROS), and the release of pro-apoptotic factors.[1][2]
-
Apoptosis: this compound treatment leads to the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP), hallmarks of the apoptotic cascade.[2]
-
Pyroptosis: this compound can activate the NLRP3 inflammasome, leading to the cleavage of caspase-1 and gasdermin D (GSDMD). Cleaved GSDMD forms pores in the cell membrane, leading to cell swelling and lysis.[1][2]
2.3. Inhibition of Key CSC Signaling Pathways
This compound has been shown to modulate several critical signaling pathways that are essential for the maintenance and self-renewal of CSCs.
-
Wnt/β-catenin Pathway: A recurring mechanism of this compound's anti-CSC activity is the inhibition of the Wnt/β-catenin signaling pathway.[5][6][8][9] It can downregulate the expression of key components of this pathway, such as LRP6, Wnt5a/b, and β-catenin itself.[9]
-
Bmi-1 Downregulation: In nasopharyngeal carcinoma, this compound's inhibitory effect on CSCs has been linked to the downregulation of the polycomb group protein Bmi-1, a crucial regulator of stem cell self-renewal.[3][4]
-
Other Pathways: Research also suggests that this compound may impact other CSC-relevant pathways such as Notch and Hedgehog signaling, which are known to be critical for maintaining "stemness".
Below is a diagram illustrating the general experimental workflow for investigating the effects of this compound on cancer stem cells.
Caption: Experimental workflow for studying this compound's effects on CSCs.
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative effects of this compound on various cancer cell lines and cancer stem cells.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |
| SW620 | Colorectal Cancer | Varies with time | 8, 24, 48 | [8] |
| KM12 | Colorectal Cancer | Varies with time | 8, 24, 48 | [8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.881 | Not specified | [2] |
| 4T1 | Triple-Negative Breast Cancer | 2.505 | Not specified | [2] |
| PANC-1 | Pancreatic Cancer | Varies with time | 4, 8, 16, 32, 48 | [10] |
| PL-45 | Pancreatic Cancer | Varies with time | 4, 8, 16, 32, 48 | [10] |
Table 2: Effects of this compound on Cancer Stem Cell Properties
| Cancer Type | CSC Marker | Effect of this compound | Reference |
| Nasopharyngeal Carcinoma | Not specified | Selectively targets and kills CSCs | [3][4] |
| Colorectal Cancer | CD133+ | Specifically targets the CD133+ cell subpopulation | [11] |
| Lung Cancer | Tumorspheres | Potently inhibits the viability of lung tumorspheres | [9] |
Detailed Experimental Protocols
4.1. General Reagents and Cell Culture
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilute in cell culture medium to the desired working concentration immediately before use.
-
Cell Lines: Obtain cancer cell lines from a reputable source (e.g., ATCC). Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO2.
4.2. Sphere Formation Assay
This assay assesses the self-renewal capacity of CSCs.
-
Materials:
-
Serum-free DMEM/F12 medium
-
B-27 supplement (50X)
-
Human epidermal growth factor (hEGF) (20 ng/mL final concentration)
-
Basic fibroblast growth factor (bFGF) (10 ng/mL final concentration)
-
Ultra-low attachment plates (e.g., Corning Costar)
-
-
Protocol:
-
Prepare a single-cell suspension from an adherent cell culture by trypsinization.
-
Count viable cells using a hemocytometer or automated cell counter.
-
Resuspend cells in the complete sphere formation medium (DMEM/F12 + B-27 + hEGF + bFGF) at a low density (e.g., 500-2000 cells/mL, optimize for each cell line).[12][13]
-
Plate the cell suspension into the wells of an ultra-low attachment plate.[12][13]
-
Add different concentrations of this compound to the experimental wells.
-
Incubate for 7-14 days, replenishing with fresh medium and this compound every 3-4 days.
-
Count the number of spheres (typically >50 µm in diameter) per well under a microscope.
-
Calculate the sphere formation efficiency (SFE %): (Number of spheres formed / Number of cells seeded) x 100.[13]
-
4.3. Flow Cytometry for CSC Marker Analysis
This protocol is for the identification and quantification of CSC populations based on cell surface marker expression (e.g., CD44+/CD24- for breast cancer, CD133+ for colorectal cancer).
-
Materials:
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 1-2% FBS or BSA)
-
Fluorochrome-conjugated antibodies against CSC markers (e.g., FITC-CD44, PE-CD24, APC-CD133) and corresponding isotype controls.
-
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest 1-5 x 10^5 cells and wash once with cold PBS.
-
Resuspend the cell pellet in 100 µL of cold FACS buffer.
-
Add the appropriate antibodies and isotype controls at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes on ice in the dark.
-
Wash the cells twice with 1-2 mL of cold FACS buffer, centrifuging at 300-400 x g for 5 minutes.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer. Gate on the live cell population and then quantify the percentage of cells expressing the CSC markers.[14]
-
4.4. Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC/PE Apoptosis Detection Kit (contains Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
-
Protocol:
-
Treat cells with this compound for the desired duration.
-
Collect both floating and adherent cells. Centrifuge at 300-400 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer.[3]
-
Add 5 µL of Annexin V-fluorochrome conjugate and 5-10 µL of PI solution.[3]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Binding Buffer to each tube.[3]
-
Analyze immediately by flow cytometry.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
-
4.5. Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound.
-
Incubate for 24-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][15]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[16]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Measure the absorbance at 570-590 nm using a microplate reader.[5]
-
4.6. Western Blot Analysis
This technique is used to detect changes in protein levels within specific signaling pathways.
-
Protocol:
-
Protein Extraction: After this compound treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[17][18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, c-Myc, Cyclin D1, Bmi-1, cleaved caspase-3) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
4.7. Transwell Migration and Invasion Assay
These assays measure the ability of cells to move through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion).
-
Protocol:
-
Seed cells in the upper chamber of a Transwell insert in serum-free medium. For invasion assays, the insert is pre-coated with Matrigel.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have moved to the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Count the stained cells in several random fields under a microscope to quantify migration or invasion.[19][20]
-
Signaling Pathway Visualizations
The following diagrams, generated using DOT language, illustrate the key signaling pathways affected by this compound in cancer stem cells.
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Caption: this compound induces both apoptosis and pyroptosis in CSCs.
Caption: this compound targets multiple CSC self-renewal pathways.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. This compound Boosts Anti-Tumor Immune Response via Inducing Pyroptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. This compound selectively targets cancer stem cells in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Evidence of this compound as a potential therapeutic candidate for cancers: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Boosts Anti-Tumor Immune Response via Inducing Pyroptosis in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound decreases the viability of multidrug-resistant cancer cells and lung tumorspheres and potentiates the effects of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 13. protocols.io [protocols.io]
- 14. Evaluation of CD44 and CD133 as cancer stem cell markers for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. bio-rad.com [bio-rad.com]
- 19. bio.libretexts.org [bio.libretexts.org]
- 20. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Nigericin-Induced IL-1β Secretion: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a critical role in the innate immune response. Its dysregulation is implicated in a wide range of inflammatory diseases. The secretion of mature IL-1β is a tightly regulated process, primarily controlled by multi-protein complexes known as inflammasomes. The NLRP3 inflammasome is a key player in this pathway and can be activated by a variety of stimuli, including the microbial toxin Nigericin. This compound, a potassium ionophore derived from Streptomyces hygroscopicus, induces a net decrease in intracellular potassium levels, a critical trigger for NLRP3 inflammasome assembly and subsequent caspase-1 activation.[1] Activated caspase-1 then cleaves pro-IL-1β into its mature, secretable form.
This application note provides a detailed protocol for inducing and measuring IL-1β secretion in response to this compound treatment in cultured immune cells. This method is a cornerstone for studying NLRP3 inflammasome activation and for screening potential therapeutic inhibitors.
Signaling Pathway
The canonical activation of the NLRP3 inflammasome, leading to IL-1β secretion, is a two-step process. The first signal, "priming," is typically provided by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[2][3] The second signal, "activation," is triggered by stimuli such as this compound, which causes potassium efflux from the cell.[2][4] This leads to the assembly of the NLRP3 inflammasome complex, composed of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1.[2] This proximity induces the auto-cleavage and activation of caspase-1, which then processes pro-IL-1β into its active, mature form for secretion.[2][5]
Caption: this compound-induced NLRP3 inflammasome activation pathway.
Experimental Workflow
The general workflow for measuring this compound-induced IL-1β secretion involves several key steps: cell culture and differentiation, priming with an agent like LPS, stimulation with this compound, collection of the cell culture supernatant, and finally, quantification of secreted IL-1β using an appropriate immunoassay.
Caption: Experimental workflow for measuring IL-1β secretion.
Data Presentation
The following table summarizes typical experimental conditions for inducing IL-1β secretion with this compound in commonly used cell types. Note that optimal conditions may vary depending on the specific cell line, passage number, and experimental setup.
| Cell Type | Priming Agent (Concentration) | Priming Time | This compound Concentration | Stimulation Time | Reference |
| Human THP-1 cells | LPS (1 µg/mL) | 3-4 hours | 10 µM | 45-60 minutes | [6][7][8] |
| PMA (200 ng/mL) | Overnight | 5 µg/mL | Overnight | [9] | |
| Murine BMDMs | LPS (1 µg/mL) | 3-4 hours | 10 µM | 1-2 hours | [5] |
| Human PBMCs | LPS (1 µg/mL) | 3-4 hours | 10 µM | 1-2 hours | [5] |
| J77 Macrophages | None (serum-free media) | - | 20 µM | 30 minutes | [10][11] |
Experimental Protocols
Protocol 1: IL-1β Secretion in Human THP-1 Monocytes
This protocol details the induction and measurement of IL-1β secretion from the human monocytic cell line THP-1.
Materials:
-
THP-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Human IL-1β ELISA kit
Procedure:
-
Cell Culture and Differentiation (Optional):
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
For differentiation into macrophage-like cells, seed THP-1 cells at a density of 1 x 10^5 cells/well in a 96-well plate and treat with PMA (e.g., 20-100 ng/mL) for 48-72 hours.[1] After differentiation, replace the PMA-containing medium with fresh, complete medium and allow cells to rest for 24 hours.
-
-
Priming (Signal 1):
-
Stimulation (Signal 2):
-
Supernatant Collection:
-
IL-1β Quantification:
Protocol 2: IL-1β Secretion in Murine Bone Marrow-Derived Macrophages (BMDMs)
This protocol outlines the procedure for primary murine BMDMs.
Materials:
-
Murine bone marrow cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L929-conditioned medium or recombinant M-CSF
-
Lipopolysaccharide (LPS)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
24-well cell culture plates
-
Murine IL-1β ELISA kit
Procedure:
-
BMDM Differentiation:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-conditioned medium (or an appropriate concentration of M-CSF) for 6-7 days to differentiate them into macrophages.[5]
-
-
Cell Seeding:
-
On day 7, detach the differentiated BMDMs and seed them in a 24-well plate at a density of 0.5 x 10^6 cells per well.[5]
-
Allow the cells to adhere overnight.
-
-
Priming (Signal 1):
-
Replace the medium with fresh serum-free DMEM containing LPS (e.g., 1 µg/mL) for 3-4 hours.[5]
-
-
Stimulation (Signal 2):
-
Add this compound (e.g., 10 µM) to the wells and incubate for 1-2 hours at 37°C.[5]
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Collect the cell culture supernatants for analysis.
-
-
IL-1β Quantification:
-
Measure the levels of IL-1β in the supernatants using a murine-specific ELISA kit according to the manufacturer's protocol.
-
Concluding Remarks
The protocols described provide a robust framework for investigating this compound-induced IL-1β secretion, a key indicator of NLRP3 inflammasome activation. These methods are essential for basic research into innate immunity and for the preclinical evaluation of novel anti-inflammatory therapeutics targeting the NLRP3 pathway. Careful optimization of cell handling, reagent concentrations, and incubation times will ensure reproducible and reliable results.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [worldwide.promega.com]
- 5. benchchem.com [benchchem.com]
- 6. Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Frontiers | this compound Promotes NLRP3-Independent Bacterial Killing in Macrophages [frontiersin.org]
- 11. This compound Promotes NLRP3-Independent Bacterial Killing in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Nigericin for Wnt/β-catenin Signaling Pathway Research
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. scispace.com [scispace.com]
- 3. This compound Exerts Anticancer Effects on Human Colorectal Cancer Cells by Inhibiting Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence of this compound as a potential therapeutic candidate for cancers: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Boosts Anti-Tumor Immune Response via Inducing Pyroptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces Apoptosis in Primary Effusion Lymphoma Cells by Mitochondrial Membrane Hyperpolarization and β-Catenin Destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. assaygenie.com [assaygenie.com]
Application Notes & Protocols: Experimental Use of Nigericin in Neuroblastoma and Glioblastoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nigericin is a potent antibiotic derived from Streptomyces hygroscopicus that functions as a potassium ionophore.[1][2] It disrupts cellular ionic equilibrium by facilitating an electroneutral exchange of K+ for H+ across biological membranes, leading to a decrease in intracellular K+ concentration and cytosolic acidification.[2][3] This disruption of ionic homeostasis triggers a variety of cellular stress responses. In the context of oncology, this compound has emerged as a promising experimental compound due to its ability to induce cell death in various cancer cell lines.[4][5] Glioblastoma (GBM) and neuroblastoma (NB) are aggressive cancers of the central and peripheral nervous systems, respectively, often characterized by resistance to conventional therapies.[6][7][8] Recent studies have investigated this compound's potential as an anti-cancer agent in these malignancies, primarily through its role as a potent activator of the NLRP3 inflammasome, a multiprotein complex that initiates inflammatory and cell death pathways.[4][9][10] These application notes provide a summary of the quantitative effects of this compound on neuroblastoma and glioblastoma cell lines and detailed protocols for key in vitro experiments.
Mechanism of Action
This compound's primary anti-cancer mechanism in neuroblastoma and glioblastoma involves the activation of the NLRP3 inflammasome. As an ionophore, it directly causes an efflux of intracellular potassium (K+).[2][3] This drop in cytosolic K+ concentration is a critical trigger for the assembly and activation of the NLRP3 inflammasome complex.[2][4] Activation of this complex leads to the cleavage and activation of Caspase-1. Active Caspase-1 then cleaves its substrates, Gasdermin D (GSDMD) and the pro-inflammatory cytokines pro-IL-1β and pro-IL-18.[4][11] The N-terminal fragment of cleaved GSDMD forms pores in the plasma membrane, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis, characterized by cell swelling and membrane rupture.[11][12][13] Concurrently, this compound-induced mitochondrial dysfunction and the release of reactive oxygen species (ROS) can also trigger the Caspase-3-mediated apoptotic pathway.[12][13][14]
Caption: this compound induces K+ efflux, activating the NLRP3 inflammasome and downstream pathways.
Quantitative Data Summary
The following tables summarize the in vitro effects of this compound on the human neuroblastoma cell line SH-SY5Y and the human glioblastoma cell line U138MG. Data is compiled from studies using a 24-hour treatment period.[4]
Table 1: Effect of this compound (20 µM) on Cell Viability and Cytotoxicity
| Cell Line | Cancer Type | Parameter | Effect of this compound (20 µM) |
| SH-SY5Y | Neuroblastoma | Cell Viability | Significant Decrease |
| Cytotoxicity (LDH Release) | Significant Increase | ||
| U138MG | Glioblastoma | Cell Viability | Significant Decrease |
| Cytotoxicity (LDH Release) | 36.64% Increase[4] |
Table 2: Effect of this compound (20 µM) on Apoptosis and Cell Death Markers
| Cell Line | Cancer Type | Parameter | Effect of this compound (20 µM) |
| SH-SY5Y | Neuroblastoma | Annexin V Positive Cells | Significant Increase[4] |
| Mitochondrial Membrane Potential (Δψm) | Increased[4] | ||
| U138MG | Glioblastoma | Annexin V Positive Cells | Significant Increase[4] |
| Mitochondrial Membrane Potential (Δψm) | Increased[4] |
Note: In some experimental models, this compound is used in combination with Lipopolysaccharide (LPS) to prime the NLRP3 inflammasome pathway. LPS stimulation followed by this compound treatment typically results in a more robust activation of the inflammasome and a greater reduction in cell viability compared to this compound alone.[4]
Experimental Protocols
A generalized workflow for assessing the impact of this compound on neuroblastoma and glioblastoma cells is presented below.
Caption: General workflow for in vitro testing of this compound on cancer cell lines.
Protocol 1: Cell Culture and Treatment
This protocol describes the basic steps for culturing SH-SY5Y and U138MG cells and treating them with this compound.
-
Cell Culture:
-
Culture SH-SY5Y (neuroblastoma) or U138MG (glioblastoma) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
-
Cell Seeding:
-
For cytotoxicity and viability assays, seed 2 x 10^4 cells per well in a 96-well plate.[4]
-
For apoptosis assays (flow cytometry), seed 5 x 10^5 cells per well in a 6-well plate.
-
Allow cells to adhere by incubating overnight (37°C, 5% CO2).
-
-
This compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO or ethanol). Store at -20°C.
-
On the day of the experiment, dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 20 µM).[4]
-
-
Treatment:
-
Remove the old medium from the wells.
-
(Optional Priming) For enhanced NLRP3 activation, add medium containing Lipopolysaccharide (LPS) at 1 µg/mL and incubate for 3 hours.[4]
-
Remove the priming medium (if used) and add the medium containing the final concentration of this compound.
-
Include appropriate controls: untreated cells and vehicle control (medium with the same concentration of DMSO or ethanol (B145695) used for this compound dilution).
-
Incubate the plates for the desired time period (e.g., 24 hours).[4]
-
Protocol 2: Cytotoxicity (LDH Release) Assay
This assay quantifies cell death by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.[4][11]
-
Reagent Preparation:
-
Use a commercial LDH Cytotoxicity Assay Kit and prepare reagents according to the manufacturer's instructions.
-
-
Sample Collection:
-
After the 24-hour treatment period, carefully collect 50 µL of culture medium from each well of the 96-well plate.[4] Transfer to a new 96-well plate.
-
-
Controls:
-
Maximum LDH Release: Add 10 µL of the kit's Lysis Solution to several untreated wells 45 minutes before collecting the medium. This serves as the 100% cytotoxicity control.[4]
-
Background Control: Use cell-free culture medium.
-
-
Assay Procedure:
-
Add 50 µL of the LDH reaction mixture to each 50 µL sample.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of Stop Solution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * [(Treated LDH - Background) / (Maximum LDH - Background)]
-
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting:
-
Following treatment in 6-well plates, collect the culture medium (which contains detached, dead cells).
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from the first step. Centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent insights into the molecular mechanisms of the NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Potential of Pharmacological Targeting NLRP3 Inflammasome Complex in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Experimental neuroblastoma drug shows promise in the lab - ecancer [ecancer.org]
- 7. mdpi.com [mdpi.com]
- 8. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic basis for potassium efflux–driven activation of the human NLRP1 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential of Pharmacological Targeting NLRP3 Inflammasome Complex in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Boosts Anti-Tumor Immune Response via Inducing Pyroptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Boosts Anti-Tumor Immune Response via Inducing Pyroptosis in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound-induced apoptosis in acute myeloid leukemia via mitochondrial dysfunction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Nigericin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nigericin is a potent antibiotic and ionophore derived from Streptomyces hygroscopicus. It functions as a K+/H+ antiporter, disrupting ionic homeostasis across cellular and mitochondrial membranes. This disruption leads to a cascade of cellular events, including the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and a key target in cancer therapy. Flow cytometry, in conjunction with specific fluorescent probes, provides a powerful platform for the quantitative analysis of apoptosis at the single-cell level. This document outlines detailed protocols for inducing and analyzing apoptosis with this compound using flow cytometry, presents quantitative data from relevant studies, and illustrates the key signaling pathways involved.
Mechanism of Action of this compound-Induced Apoptosis
This compound's primary mechanism involves the exchange of potassium (K+) for protons (H+) across biological membranes, leading to a net efflux of intracellular K+. This ionic imbalance triggers several downstream events culminating in apoptosis:
-
Mitochondrial Dysfunction: The disruption of the mitochondrial membrane potential (Δψm) is a key event. This leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm.[1]
-
Reactive Oxygen Species (ROS) Accumulation: this compound treatment has been shown to induce the accumulation of ROS, which can cause oxidative stress and further damage to cellular components, including mitochondria, contributing to the apoptotic cascade.[2][3][4]
-
Caspase Activation: The released cytochrome c, in conjunction with Apaf-1 and ATP, forms the apoptosome, which activates caspase-9. Caspase-9, in turn, activates executioner caspases, such as caspase-3.[1] Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][3][4]
-
NLRP3 Inflammasome Activation: this compound is a well-established activator of the NLRP3 inflammasome, which can lead to pyroptosis, another form of programmed cell death.[5][6] However, in many cell types, it concurrently induces a caspase-3-dependent apoptosis.[2][4]
Data Presentation
The following table summarizes the quantitative effects of this compound on apoptosis in various cancer cell lines as determined by flow cytometry.
| Cell Line | Cancer Type | This compound Concentration | Incubation Time (hours) | % Apoptotic Cells (Early + Late) | Reference |
| MOLM13 (sensitive) | Acute Myeloid Leukemia | 0, 12.5, 25, 50 nM | 24 | Dose-dependent increase | [3] |
| MOLM13 (Venetoclax-resistant) | Acute Myeloid Leukemia | 0, 12.5, 25, 50 nM | 24 | Dose-dependent increase | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.881 µM (IC50) | 48 | Significant increase | [4] |
| 4T1 | Triple-Negative Breast Cancer | 2.505 µM (IC50) | 48 | Significant increase | [4] |
Note: The percentage of apoptotic cells is typically determined by Annexin V and Propidium Iodide (PI) staining, where Annexin V+/PI- cells are considered early apoptotic and Annexin V+/PI+ cells are late apoptotic or necrotic.
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol describes the general procedure for treating cultured cells with this compound to induce apoptosis.
Materials:
-
Cell line of interest (e.g., MOLM13, MDA-MB-231)
-
Complete cell culture medium
-
This compound (stock solution typically in ethanol (B145695) or DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates to ensure they are in the logarithmic growth phase at the time of treatment. For adherent cells, allow them to attach overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from the stock solution. It is crucial to include a vehicle control (medium with the same concentration of ethanol or DMSO used for the highest this compound concentration).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.
-
Cell Harvesting: After incubation, harvest the cells for flow cytometry analysis as described in Protocol 2. For adherent cells, collect both the floating cells in the supernatant and the attached cells by gentle trypsinization.
Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI)
This protocol details the staining procedure for identifying apoptotic cells using Annexin V-FITC and PI.
Materials:
-
This compound-treated and control cells (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Adherent cells: Carefully collect the culture medium (containing floating cells). Wash the adherent cells once with PBS and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the previously collected medium.
-
-
Cell Washing: Centrifuge the cell suspension at 300-500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube to mix.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate single-stain controls for compensation setup.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptosis signaling cascade.
Experimental Workflow for Apoptosis Detection
Caption: Experimental workflow for flow cytometry analysis.
Logical Relationship of Experimental Groups
Caption: Logical structure of experimental and control groups.
References
- 1. This compound Induces Apoptosis in Primary Effusion Lymphoma Cells by Mitochondrial Membrane Hyperpolarization and β-Catenin Destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound-induced apoptosis in acute myeloid leukemia via mitochondrial dysfunction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Boosts Anti-Tumor Immune Response via Inducing Pyroptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Pharmacological Targeting NLRP3 Inflammasome Complex in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent insights into the molecular mechanisms of the NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Nigericin in Studying Bacterial Biofilm Disruption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Nigericin (B1684572), a polyether ionophore antibiotic produced by Streptomyces hygroscopicus, has emerged as a potent agent against Gram-positive bacteria, including notorious biofilm-formers like Staphylococcus aureus. These application notes provide a comprehensive overview of the use of this compound as a tool to study and disrupt bacterial biofilms, detailing its mechanism of action, quantitative efficacy, and relevant experimental protocols.
Mechanism of Action
This compound's primary mode of action is the disruption of transmembrane ion gradients. As a K+/H+ antiporter, it facilitates the exchange of potassium ions for protons across the bacterial cell membrane. This activity leads to a cascade of detrimental effects within the bacterial cell, ultimately resulting in cell death and biofilm disruption.
The key mechanisms include:
-
Disruption of Membrane Potential and pH Gradient: By dissipating the potassium ion gradient, this compound disrupts the proton motive force, which is crucial for ATP synthesis and other essential cellular processes. The concurrent influx of protons leads to cytoplasmic acidification.
-
Inhibition of ATP Production: The collapse of the proton motive force directly inhibits ATP synthase, leading to a rapid depletion of intracellular ATP.[1]
-
Alteration of Membrane Permeability: The ionophore activity of this compound compromises the integrity of the cell membrane, leading to increased permeability and leakage of cellular components.[1]
-
Interaction with the GraSR Two-Component System: The GraSR two-component system in S. aureus is involved in sensing and responding to cell envelope stress, including the presence of cationic antimicrobial peptides. This system regulates genes that alter the cell surface charge, contributing to antimicrobial resistance.[2] Resistance to this compound has been linked to mutations in the GraSR system, suggesting that this compound's activity imposes a significant stress on the cell envelope that is, in part, mediated by this signaling pathway.[3]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound against Staphylococcus aureus biofilms and persister cells.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound against Staphylococcus aureus
| Strain | MIC (µg/mL) | MBEC (µg/mL) | Reference |
| S. aureus ATCC 25923 | 0.125 | >8 (Killing of established biofilm) | [1] |
| S. aureus RN450 | 0.125 | MBEC₆₀ = 0.0625 | [1] |
Note: MBEC₆₀ is the concentration required to eradicate 60% of the biofilm.
Table 2: Efficacy of this compound against Staphylococcus aureus Persister Cells
| Strain | Treatment | Time to Eradication (hours) | Reference |
| S. aureus ATCC 25923 | 8 x MIC of this compound | 144 | [1] |
| S. aureus (ciprofloxacin-induced persisters) | 16 x MIC of this compound | < 120 | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound on a bacterial cell.
Caption: The GraSR two-component signaling pathway in S. aureus.
Caption: Experimental workflow for evaluating this compound's effect on biofilms.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
Staphylococcus aureus strain
-
Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)
-
This compound stock solution (e.g., in ethanol (B145695) or DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of S. aureus into 5 mL of MHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to an optical density at 600 nm (OD₆₀₀) of 0.08-0.1 (approximately 1 x 10⁸ CFU/mL).
-
Further dilute the culture to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria with no this compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
-
Protocol 2: Biofilm Biomass Quantification using Crystal Violet Assay
This protocol quantifies the total biofilm biomass after treatment with this compound.
Materials:
-
Established S. aureus biofilms in a 96-well plate
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% Acetic acid or 95% Ethanol
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Grow S. aureus biofilms in a 96-well plate as described in Protocol 1, typically for 24 hours.
-
-
Treatment:
-
Gently remove the planktonic culture from each well.
-
Wash the wells twice with PBS to remove non-adherent cells.
-
Add fresh broth containing various concentrations of this compound to the wells.
-
Incubate for a specified period (e.g., 24 hours) at 37°C.
-
-
Staining:
-
Discard the medium and wash the wells twice with PBS.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Washing:
-
Remove the crystal violet solution and wash the plate several times with water until the wash water is clear.
-
-
Solubilization:
-
Air dry the plate.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the bound crystal violet.
-
-
Quantification:
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 3: Biofilm Viability Assessment using Resazurin Assay
This protocol assesses the metabolic activity of viable cells within the biofilm after this compound treatment.
Materials:
-
Established and treated S. aureus biofilms in a 96-well plate
-
PBS
-
Resazurin sodium salt solution (e.g., 0.01% w/v in PBS)
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Biofilm Formation and Treatment:
-
Follow steps 1 and 2 from Protocol 2.
-
-
Washing:
-
After treatment, discard the medium and wash the wells twice with sterile PBS.
-
-
Resazurin Addition:
-
Add 100 µL of the resazurin solution to each well.
-
-
Incubation:
-
Incubate the plate in the dark at 37°C for 1-4 hours. The incubation time may need to be optimized.
-
-
Quantification:
-
Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance at 570 nm and 600 nm. The change in fluorescence or absorbance is proportional to the number of viable cells.
-
Protocol 4: Visualization of Biofilm Viability using Confocal Laser Scanning Microscopy (CLSM)
This protocol allows for the visualization of live and dead cells within the biofilm structure after this compound treatment.
Materials:
-
Biofilms grown on glass-bottom dishes or coverslips
-
PBS
-
Live/Dead BacLight Bacterial Viability Kit (or similar, containing SYTO 9 and propidium (B1200493) iodide)
-
Confocal microscope
Procedure:
-
Biofilm Formation and Treatment:
-
Grow biofilms on a suitable surface for microscopy (e.g., glass coverslips in a multi-well plate) and treat with this compound as described previously.
-
-
Staining:
-
After treatment, gently wash the biofilms with PBS.
-
Prepare the staining solution according to the manufacturer's instructions (a mixture of SYTO 9 and propidium iodide). SYTO 9 stains all cells (live and dead) green, while propidium iodide only penetrates cells with compromised membranes, staining them red.
-
-
Incubation:
-
Add the staining solution to the biofilms and incubate in the dark at room temperature for 15-30 minutes.
-
-
Imaging:
-
Gently wash the stained biofilms with PBS.
-
Mount the coverslip on a slide and visualize using a confocal microscope with appropriate laser excitation and emission filters for green and red fluorescence.
-
Acquire z-stack images to analyze the three-dimensional structure of the biofilm and the distribution of live and dead cells.
-
Conclusion
This compound is a valuable tool for studying the mechanisms of bacterial biofilm disruption. Its potent activity against Gram-positive bacteria, coupled with its well-characterized ionophore mechanism, provides a platform for investigating the intricacies of biofilm resistance and the signaling pathways that govern it. The protocols and data presented herein offer a foundational guide for researchers and drug developers to explore the potential of this compound and other ionophores in the ongoing battle against biofilm-associated infections.
References
- 1. This compound is effective against multidrug resistant gram-positive bacteria, persisters, and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Staphylococcus aureus GraSR Regulon Reveals Novel Links to Virulence, Stress Response and Cell Wall Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is effective against multidrug resistant gram-positive bacteria, persisters, and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent Nigericin precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nigericin in cell culture. Our aim is to help you overcome common challenges, such as precipitation, to ensure the success of your experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in cell culture media is a common issue that can affect experimental outcomes. This guide provides a systematic approach to troubleshooting and preventing this problem.
Problem: Precipitate is observed in the cell culture medium after adding this compound.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Solubility in Aqueous Solutions | This compound is a lipophilic molecule with limited solubility in aqueous-based cell culture media. Direct addition of a highly concentrated stock can cause it to immediately precipitate. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO or ethanol). Serially dilute the stock solution in your cell culture medium to the final working concentration. |
| Incorrect Solvent for Stock Solution | The choice and quality of the organic solvent can impact this compound's solubility. | Use high-purity, anhydrous DMSO or ethanol (B145695) to prepare the stock solution. Ensure the solvent is not old or contaminated with water. |
| Low Temperature of Stock Solution | If the stock solution is stored at low temperatures (-20°C), this compound may partially precipitate out of the solvent. Adding this cold solution to the media can exacerbate precipitation. | Before use, briefly warm the stock solution to 37°C and vortex thoroughly to ensure all this compound is redissolved.[1] |
| High Final Concentration of Organic Solvent | A high percentage of the organic solvent in the final culture volume can be toxic to cells and may also affect the solubility of media components, indirectly leading to precipitation. | Ensure the final concentration of the organic solvent (e.g., DMSO or ethanol) in the cell culture medium is low (typically ≤ 0.5%). |
| Pre-dilution in Aqueous Buffers | Pre-diluting the this compound stock in aqueous buffers like PBS or Opti-MEM before adding it to the final culture volume can cause precipitation due to the poor aqueous solubility of this compound.[1][2] | Avoid pre-diluting the this compound stock in aqueous buffers. Add the stock solution directly to the final volume of the cell culture medium while gently mixing. |
| Interaction with Media Components | Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. High concentrations of certain components might interact with this compound, reducing its solubility. | If precipitation persists, consider using a serum-free medium for the duration of the this compound treatment, as serum proteins can sometimes contribute to precipitation issues. Test different media formulations if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound sodium salt?
A1: this compound sodium salt is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[3][4][5] It is sparingly soluble in aqueous buffers.[2] For cell culture applications, preparing a concentrated stock solution in high-purity DMSO or ethanol is recommended.
Quantitative Solubility Data:
| Solvent | Maximum Concentration |
| DMSO | ~50 mg/mL[3][4][5] |
| Ethanol | ~20 mg/mL[3][4][5] |
| DMSO:Ethanol (1:1) | 5 mg/mL |
| Ethanol:PBS (pH 7.2) (1:5) | ~0.15 mg/mL[2] |
Q2: My this compound solution has precipitated in the culture medium. Will this affect my experiment?
A2: Yes, precipitation can significantly impact your experiment. The actual concentration of soluble, active this compound will be lower and unknown, leading to inconsistent and unreliable results. While some anecdotal reports suggest the experiment may still work[1], it is best practice to avoid precipitation to ensure reproducibility.
Q3: How should I prepare my this compound working solution to avoid precipitation?
A3: Following a proper dilution protocol is crucial. Below is a recommended experimental protocol for preparing a this compound working solution.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the steps for preparing a this compound stock solution and diluting it to a final working concentration in cell culture medium to minimize precipitation.
Materials:
-
This compound sodium salt (lyophilized powder)
-
High-purity, anhydrous DMSO or ethanol
-
Sterile microcentrifuge tubes
-
Pre-warmed cell culture medium
Procedure:
-
Reconstitute Lyophilized this compound:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Following the manufacturer's instructions, add the appropriate volume of DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10 mM). For a 10 mM stock, you would reconstitute 5 mg of powder (MW: 747 g/mol ) in 669 µl of DMSO.[3]
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Storage of Stock Solution:
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution and warm it briefly to 37°C. Vortex to ensure it is fully dissolved.
-
Add the appropriate volume of the stock solution directly to the pre-warmed cell culture medium to achieve the desired final concentration (e.g., 0.5-10 µM).
-
Immediately and gently mix the medium by swirling or pipetting up and down to ensure rapid and even dispersion of the this compound. Do not vortex the cell culture plate/flask.
-
Visualizations
Signaling Pathway: this compound-Induced NLRP3 Inflammasome Activation
This compound is a potassium ionophore that activates the NLRP3 inflammasome by facilitating an electroneutral exchange of K+ for H+ across the cell membrane.[6][7] This leads to a net efflux of intracellular potassium, a key trigger for NLRP3 activation.
Experimental Workflow: Using this compound in Cell Culture
This workflow outlines the key steps for applying this compound to cell cultures while minimizing the risk of precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound (sodium salt) | Cell Signaling Technology [cellsignal.com]
- 4. From Streptomyces hygroscopicus, ≥98% (TLC), Ionophore, powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound (sodium salt) (#66419) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. This compound sodium salt | Ionophores | Tocris Bioscience [tocris.com]
- 7. Recent insights into the molecular mechanisms of the NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Nigericin Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during experiments involving the potassium ionophore, Nigericin. Unraveling inconsistencies in experimental outcomes is crucial for generating reliable and reproducible data. This resource offers detailed troubleshooting guides in a question-and-answer format, standardized experimental protocols, quantitative data summaries, and clear visual diagrams of relevant pathways and workflows.
Frequently Asked Questions (FAQs)
This section addresses common problems that can lead to variable results in this compound-based assays.
Q1: Why am I observing high variability in my cell viability or cytotoxicity assays with this compound?
A1: High variability in cell viability assays when using this compound can stem from several factors:
-
Compound Precipitation: this compound has limited aqueous solubility. Preparing it in a high concentration stock solution, typically in ethanol (B145695) or DMSO, is recommended. However, when diluted into aqueous cell culture media, it can precipitate, especially at higher concentrations. This leads to inconsistent exposure of cells to the compound. Visually inspect your media for any signs of precipitation after adding this compound. If precipitation is observed, consider lowering the final concentration or briefly warming and vortexing the stock solution before further dilution.[1]
-
Solvent Toxicity: The solvent used to dissolve this compound, most commonly DMSO, can be toxic to cells at higher concentrations. It is crucial to maintain a final DMSO concentration in your cell culture medium that is non-toxic, typically below 0.5% (v/v). Always include a vehicle control with the same final DMSO concentration as your experimental samples to account for any solvent-induced effects.
-
Inconsistent Cell Health and Density: Variations in cell passage number, confluency, and overall health can significantly impact their response to this compound. It is best practice to use cells within a consistent and low passage number range. Seeding cells at a uniform density and ensuring they are in the logarithmic growth phase at the time of treatment will contribute to more consistent results.
Q2: My NLRP3 inflammasome activation is weak or absent after this compound treatment. What could be the cause?
A2: Inadequate NLRP3 inflammasome activation is a frequent issue. The canonical activation of the NLRP3 inflammasome is a two-step process, and issues can arise at either stage:
-
Inefficient Priming (Signal 1): For most cell types, particularly macrophages, a priming signal is essential to upregulate the expression of NLRP3 and pro-IL-1β. Lipopolysaccharide (LPS) is commonly used for this purpose. Ensure you are using an optimal concentration and incubation time for LPS priming (e.g., 1 µg/mL for 3-4 hours for bone marrow-derived macrophages). You can confirm successful priming by measuring the mRNA or protein levels of NLRP3 and pro-IL-1β via qPCR or Western blot, respectively.[2]
-
Suboptimal this compound Concentration or Incubation Time (Signal 2): The concentration and incubation time for this compound need to be optimized for your specific cell type and experimental setup. A typical starting range for this compound is 1-10 µM, with incubation times ranging from 30 minutes to a few hours.[3][4] It's advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your system.
-
Cell Type Considerations: Not all cell lines express all the necessary components for a functional NLRP3 inflammasome. For example, Raw 264.7 macrophages lack the ASC adaptor protein and are therefore incapable of canonical NLRP3 activation.[5][6] It is crucial to use a cell line known to have a functional NLRP3 inflammasome, such as THP-1 monocytes (differentiated into macrophages) or bone marrow-derived macrophages (BMDMs).[2]
Q3: I'm observing high background levels of IL-1β in my negative control wells. What is causing this?
A3: High background IL-1β release can mask the specific effects of this compound. Potential causes include:
-
LPS Contamination: Endotoxin (LPS) contamination in reagents or serum can lead to unintended priming and activation of the inflammasome. Using endotoxin-free reagents and screening new batches of fetal bovine serum (FBS) is recommended.
-
Cell Stress: Over-confluent or unhealthy cells can become stressed, leading to the release of damage-associated molecular patterns (DAMPs) that can spontaneously activate the inflammasome. Ensure proper cell culture techniques, including seeding at an appropriate density and gentle handling.
-
Mycoplasma Contamination: Mycoplasma infection is a common issue in cell culture and can activate TLRs, leading to inflammasome activation. Regularly test your cell lines for mycoplasma contamination.
Q4: My results with NLRP3 inhibitors are inconsistent. How can I improve reproducibility?
A4: Inconsistent results with NLRP3 inhibitors can be frustrating. Consider the following:
-
Inhibitor Instability: Some inhibitors may be unstable in solution. It is best to prepare fresh stock solutions in high-quality, anhydrous DMSO, aliquot them, and store them at -80°C to minimize freeze-thaw cycles. Avoid prolonged storage of diluted working solutions.
-
Timing of Inhibitor Addition: For optimal results, NLRP3 inhibitors should typically be added after the priming step but before the activation signal (this compound). A pre-incubation time of 30-60 minutes with the inhibitor is often recommended to allow it to enter the cells and engage its target.[2][7][8]
-
Over-stimulation with this compound: Using a very high concentration of this compound might overwhelm the inhibitory capacity of your compound. Consider reducing the this compound concentration to a level that still provides a robust signal but may be more sensitive to inhibition.
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro NLRP3 Inflammasome Activation in Macrophages
This protocol describes the canonical two-signal method for activating the NLRP3 inflammasome in bone marrow-derived macrophages (BMDMs) or differentiated THP-1 cells.
Materials:
-
BMDMs or THP-1 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound sodium salt
-
Phosphate-buffered saline (PBS)
-
ELISA kit for IL-1β
-
Reagents for LDH assay (for cytotoxicity)
-
RIPA buffer for cell lysis
-
Reagents and antibodies for Western blotting (Caspase-1, IL-1β, GAPDH)
Procedure:
-
Cell Seeding: Seed macrophages (e.g., BMDMs at 1 x 10^6 cells/mL or PMA-differentiated THP-1 cells) in a suitable multi-well plate. Allow cells to adhere overnight.
-
Priming (Signal 1):
-
Prepare a working solution of LPS in your cell culture medium (e.g., 1 µg/mL).
-
Gently remove the old medium from the cells and replace it with the LPS-containing medium.
-
Incubate for 3-4 hours at 37°C in a CO2 incubator.
-
-
(Optional) Inhibitor Treatment:
-
If testing an inhibitor, prepare serial dilutions of the compound in cell culture medium.
-
After LPS priming, remove the medium and wash the cells once with warm PBS.
-
Add the medium containing the inhibitor or vehicle control (e.g., DMSO) and incubate for 30-60 minutes.
-
-
Activation (Signal 2):
-
Prepare a working solution of this compound in cell culture medium (e.g., 5-10 µM).
-
Add the this compound solution to the wells.
-
Incubate for 45-60 minutes at 37°C.[3]
-
-
Sample Collection:
-
Carefully collect the cell culture supernatant for the measurement of secreted IL-1β (by ELISA) and LDH release (for cytotoxicity).
-
Lyse the remaining cells in RIPA buffer for Western blot analysis of pro-IL-1β, cleaved caspase-1, and a loading control (e.g., GAPDH).
-
Protocol 2: Measurement of this compound-Induced Potassium Efflux
This protocol provides a general framework for measuring the decrease in intracellular potassium concentration following this compound treatment.
Materials:
-
Cells of interest (e.g., primary keratinocytes, macrophages)
-
This compound sodium salt
-
Buffer for cell washing and incubation (e.g., Krebs-Ringer-HEPES buffer)
-
Reagents for measuring intracellular potassium (e.g., atomic absorption spectroscopy, inductively coupled plasma mass spectrometry (ICP-MS), or a potassium-sensitive fluorescent probe).
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in a suitable format (e.g., multi-well plates).
-
Washing: Gently wash the cells with a potassium-free buffer to remove extracellular potassium.
-
Incubation with this compound:
-
Cell Lysis and Potassium Measurement:
-
After incubation, rapidly wash the cells with ice-cold, potassium-free buffer to stop the reaction.
-
Lyse the cells using a suitable method (e.g., with nitric acid for atomic absorption spectroscopy).
-
Measure the intracellular potassium concentration using your chosen method.
-
-
Data Analysis: Normalize the potassium concentration to the total protein content or cell number in each sample. Compare the intracellular potassium levels in this compound-treated cells to untreated control cells.
Quantitative Data Summary
The following tables provide a summary of quantitative data for use in planning and interpreting this compound experiments.
Table 1: Recommended Concentrations for In Vitro NLRP3 Inflammasome Activation
| Reagent | Cell Type | Recommended Concentration | Incubation Time | Reference(s) |
| LPS (Priming) | BMDMs, THP-1 | 200 ng/mL - 1 µg/mL | 2 - 4 hours | [2] |
| This compound (Activation) | BMDMs, THP-1 | 5 - 10 µM | 45 - 60 minutes | [3] |
| ATP (Alternative Activator) | BMDMs, THP-1 | 2.5 - 5 mM | 30 - 45 minutes | [3] |
Table 2: Reported IC50 Values for this compound in Different Cell Lines
| Cell Line | Assay | IC50 Value | Reference(s) |
| Various Human Cancer Cell Lines | Cytotoxicity | ~5 µM | [11] |
| Primary Human Monocytes | IL-1β release (inhibited by MCC950) | Not directly for this compound, but MCC950 IC50 was 530 nM in this model | [12] |
| THP-1 Cells | IL-1β release (inhibited by MCC950) | Not directly for this compound, but MCC950 IC50 was 124 nM in this model | [12] |
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. invivogen.com [invivogen.com]
- 5. This compound Promotes NLRP3-Independent Bacterial Killing in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Promotes NLRP3-Independent Bacterial Killing in Macrophages [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mechanistic basis for potassium efflux–driven activation of the human NLRP1 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. K+ efflux is the Common Trigger of NLRP3 inflammasome Activation by Bacterial Toxins and Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Divergent functional outcomes of NLRP3 blockade downstream of multi-inflammasome activation: therapeutic implications for ALS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nigericin Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nigericin (B1684572). The focus is on optimizing experimental concentrations to achieve desired cellular effects while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an antibiotic derived from Streptomyces hygroscopicus that functions as a potassium ionophore.[1][2] It disrupts the cellular ion balance by facilitating an electroneutral exchange of potassium ions (K+) for protons (H+) across biological membranes.[2][3][4] This action leads to a significant efflux of intracellular K+, a critical trigger for various cellular signaling pathways.[4][5]
Q2: How does this compound induce cell death?
A2: this compound can induce multiple types of programmed cell death, primarily through the activation of inflammasomes. The decrease in intracellular potassium concentration is a key signal for the activation of the NLRP3 inflammasome.[5][6] This activation leads to the cleavage of caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 and initiates a lytic, pro-inflammatory form of cell death called pyroptosis.[1][7][8] In some cell types, this compound can also induce apoptosis or a form of cell death resembling paraptosis, characterized by extensive cellular vacuolization.[1][9]
Q3: What is a typical concentration range for this compound in cell culture experiments?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. Concentrations can range from nanomolar (nM) to micromolar (µM). For activating the NLRP3 inflammasome, concentrations between 5 µM and 20 µM are commonly used.[10] In some cancer cell lines, this compound has shown cytotoxic effects with an IC50 of around 5 µM.[11] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.[10]
Q4: How can I measure this compound-induced cytotoxicity?
A4: A common and reliable method to quantify this compound-induced cell lysis, particularly pyroptosis, is the lactate (B86563) dehydrogenase (LDH) release assay.[1][7][10] LDH is a stable cytoplasmic enzyme that is released into the cell culture supernatant upon membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells. Commercial kits are readily available for this assay.[7][12] Other methods include viability assays like MTT or XTT, and flow cytometry using dyes like Propidium Iodide (PI) and Annexin V to distinguish between different cell death modalities.[1][9]
Q5: I'm observing precipitation when I add this compound to my cell culture medium. What should I do?
A5: this compound is often dissolved in ethanol (B145695) or DMSO to create a stock solution.[13] When this stock solution is added to an aqueous culture medium, precipitation can occur.[13] To minimize this, it is recommended to briefly warm the stock solution and vortex it before adding it to the pre-warmed culture medium.[13] Gentle mixing of the medium after adding this compound can also help. While some precipitate may be visible, it may not necessarily affect the experimental outcome.[13]
Troubleshooting Guides
Issue 1: High background cytotoxicity in control cells.
-
Possible Cause: The concentration of this compound may be too high for the specific cell line, leading to non-specific toxicity.
-
Troubleshooting Step: Perform a dose-response curve to determine the lowest effective concentration that induces the desired effect (e.g., NLRP3 activation) without causing excessive death in control cells. Start with a broad range of concentrations (e.g., 0.1 µM to 20 µM).
-
Troubleshooting Step: Reduce the incubation time. Cytotoxicity is time-dependent. A shorter exposure to this compound might be sufficient to trigger the desired pathway while minimizing off-target effects.
Issue 2: Inconsistent results between experiments.
-
Possible Cause: Variability in cell density or health.
-
Troubleshooting Step: Ensure consistent cell seeding density across all experiments.[10] Cells should be in the logarithmic growth phase and healthy before treatment.
-
Possible Cause: Incomplete dissolution of this compound.
-
Troubleshooting Step: Follow the recommendations for preparing and adding this compound to the culture medium to ensure it is adequately dispersed (see FAQ 5).
Issue 3: No activation of the intended signaling pathway (e.g., NLRP3 inflammasome).
-
Possible Cause: Insufficient this compound concentration.
-
Troubleshooting Step: Increase the concentration of this compound in a stepwise manner.
-
Possible Cause: For inflammasome activation, cells may require a "priming" signal.
-
Troubleshooting Step: Many cell types, particularly macrophages, require a primary signal, such as lipopolysaccharide (LPS), to upregulate the expression of inflammasome components like NLRP3 and pro-IL-1β before this compound (the secondary signal) can trigger activation.[10][14] Ensure your experimental protocol includes this priming step if necessary.
Data Presentation
Table 1: Recommended this compound Concentrations for Specific Applications
| Application | Cell Type | Recommended Concentration Range | Incubation Time | Reference(s) |
| NLRP3 Inflammasome Activation | THP-1 cells, Macrophages | 5 - 20 µM | 1 - 2 hours | [10] |
| Pyroptosis Induction | Murine Bone Marrow Macrophages | 5 µM | 1 hour | [7] |
| Cytotoxicity in Cancer Cells | Human Colorectal Cancer Cells | Micromolar (µM) concentrations | Varies | [3] |
| Wnt/β-catenin Signaling Inhibition | Cancer Cells | Nanomolar (nM) to low Micromolar (µM) | Varies | [3] |
Experimental Protocols
Protocol 1: Determination of this compound-Induced Cytotoxicity using LDH Release Assay
This protocol is adapted from methods described for measuring pyroptosis.[7]
Materials:
-
Cells of interest
-
This compound stock solution (e.g., 5 mM in ethanol)
-
96-well tissue culture plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Priming (if required): For inflammasome studies, prime cells with an appropriate agent (e.g., 100 ng/mL to 1 µg/mL LPS for 3-4 hours).[10]
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the this compound solutions to the experimental wells.
-
Experimental Wells: Cells treated with varying concentrations of this compound.
-
Spontaneous Release Control: Cells treated with vehicle control (e.g., ethanol).
-
Maximum Release Control: Cells to be lysed to determine the maximum LDH release.
-
-
Incubation: Incubate the plate for the desired time (e.g., 1 hour for pyroptosis) at 37°C and 5% CO2.[7]
-
Lysis of Maximum Release Control Wells: About 30 minutes before the end of the incubation, add the lysis buffer provided in the LDH kit to the maximum release control wells.[7]
-
Sample Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet any cell debris.[7]
-
LDH Measurement: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[7] Follow the LDH cytotoxicity assay kit manufacturer's instructions to measure LDH activity.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100[7]
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Recent insights into the molecular mechanisms of the NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism and regulation of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. This compound Induces Paraptosis‐Like Cell Death Instead of Pyroptosis in Corneal Keratocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Potential off-target effects of Nigericin in cellular assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Nigericin in cellular assays. It is intended for researchers, scientists, and drug development professionals to help navigate potential off-target effects and ensure accurate experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: High levels of cell death observed, but no or low activation of the target inflammasome (NLRP3/NLRP1).
Possible Cause: You may be observing off-target cytotoxicity due to mitochondrial dysfunction or induction of apoptosis, which can occur independently of inflammasome activation. At certain concentrations, this compound can induce apoptosis through the intrinsic pathway.
Troubleshooting Steps:
-
Concentration Optimization:
-
Perform a dose-response curve to determine the optimal concentration of this compound for inflammasome activation versus cytotoxicity in your specific cell type. IC50 values for cytotoxicity can be in the nanomolar to low micromolar range.[1][2][3]
-
Refer to the table below for reported IC50 values in various cell lines.
-
-
Time-Course Analysis:
-
Shorten the incubation time with this compound. Inflammasome activation is a rapid process, often detectable within 1-2 hours.[4] Extended incubation times are more likely to induce off-target cell death.
-
-
Assess Mitochondrial Health:
-
Measure mitochondrial membrane potential (Δψm) using probes like JC-1. A decrease in Δψm is indicative of mitochondrial dysfunction.[1][5]
-
Quantify mitochondrial reactive oxygen species (ROS) production using probes such as MitoSOX Red. An increase in mitochondrial ROS is a sign of oxidative stress.[1][5]
-
-
Apoptosis vs. Pyroptosis Markers:
Experimental Workflow for Differentiating On-Target vs. Off-Target Effects:
Caption: Workflow for troubleshooting unexpected cell death.
Issue 2: Inconsistent or cell-type specific responses to this compound.
Possible Cause: The cellular response to this compound is highly dependent on the expression of specific inflammasome components and the cell's metabolic state. For example, this compound can activate the NLRP1 inflammasome in human keratinocytes, a cell type where it was previously thought to be inactive.[6][7] Furthermore, in some cell types like corneal keratocytes, this compound may induce paraptosis-like cell death instead of pyroptosis due to the absence of key pyroptotic pathway components.[8]
Troubleshooting Steps:
-
Confirm Inflammasome Component Expression:
-
Verify the expression of NLRP3, NLRP1, ASC, and caspase-1 in your cell line at the protein level (e.g., via Western blot).
-
-
Consider Alternative Inflammasome Activation:
-
Evaluate for Atypical Cell Death Pathways:
-
Use Positive and Negative Controls:
-
Use a cell line known to have a robust NLRP3 response (e.g., LPS-primed THP-1 cells) as a positive control.
-
Include a negative control where K+ efflux is blocked (e.g., by supplementing the medium with high extracellular potassium) to confirm that the observed effects are due to this compound's ionophore activity.[10][11]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a potassium ionophore. Its primary on-target effect is to facilitate an electroneutral exchange of potassium (K+) for protons (H+) across cellular membranes.[12] This leads to a rapid efflux of intracellular K+, a common trigger for the activation of the NLRP3 and, in some human epithelial cells, the NLRP1 inflammasomes.[6][13][14]
On-Target Signaling Pathway of this compound:
Caption: Canonical this compound signaling pathway.
Q2: What are the major off-target effects of this compound?
A2: The most significant off-target effects of this compound stem from its disruption of ion homeostasis, which can lead to:
-
Mitochondrial Dysfunction: this compound can disrupt the mitochondrial membrane potential, increase the production of mitochondrial ROS, and decrease mitochondrial mass.[1][5]
-
Induction of Apoptosis: Mitochondrial dysfunction can trigger the intrinsic apoptotic pathway, leading to the activation of caspase-3 and PARP cleavage.[1][3]
-
Ribotoxic Stress Response (RSR): In some human cell lines, K+ efflux caused by this compound can lead to ribosome stalling, which activates the RSR sensor kinase ZAKα and downstream kinases like p38 and JNK.[6][9][11]
-
Autophagy Modulation: this compound has been shown to induce AMPK phosphorylation and affect autophagic flux.[12]
-
Wnt/β-catenin Pathway Inhibition: In certain cancer cells, this compound can induce the degradation of β-catenin.[15]
Off-Target Apoptosis Pathway Induced by this compound:
Caption: this compound-induced mitochondrial dysfunction and apoptosis.
Q3: How should I prepare and handle this compound for cell culture experiments?
A3: this compound is typically dissolved in ethanol (B145695) or DMSO to create a stock solution.[16] When diluting the stock solution in aqueous cell culture media, precipitation may occur.[16] To minimize this, it is recommended to briefly warm the stock solution and vortex it before adding it to the medium.[16] Any minor precipitation that occurs upon addition to the culture medium is generally not considered to affect the experimental outcome.[16]
Q4: Can this compound activate inflammasomes without a "priming" signal (like LPS)?
A4: While the canonical model for NLRP3 activation involves a priming step (Signal 1) to upregulate NLRP3 and pro-IL-1β expression, followed by an activation step (Signal 2) like this compound treatment, some studies have shown that this compound can induce inflammasome activation in the absence of priming in certain cell types, such as human monocytes and keratinocytes.[17][18][19] This is often observed through the release of constitutively expressed IL-18.[18][19]
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound-Induced Cytotoxicity
| Cell Line | Cell Type | IC50 Value (nM) | Duration of Treatment | Reference |
| MOLM13 (sensitive) | Acute Myeloid Leukemia | 57.02 | 48 hours | [1][2] |
| MOLM13 (venetoclax-resistant) | Acute Myeloid Leukemia | 35.29 | 48 hours | [1][2] |
| HL60 (sensitive) | Acute Myeloid Leukemia | 20.49 | 48 hours | [1][2] |
| HL60 (cytarabine-resistant) | Acute Myeloid Leukemia | 1.197 | 48 hours | [1][2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2881 | Not Specified | [3] |
| 4T1 | Triple-Negative Breast Cancer | 2505 | Not Specified | [3] |
Table 2: Key Experimental Protocols and Conditions
| Experiment | Cell Type | This compound Concentration | Incubation Time | Key Readout | Reference |
| NLRP3 Inflammasome Activation | THP-1 macrophages | 10 µM | 30 minutes - 1 hour | IL-1β secretion | [16][20] |
| NLRP1 Inflammasome Activation | Primary human keratinocytes | 1-5 µM | 3 hours | GSDMD cleavage, IL-1β secretion | [11] |
| Apoptosis Induction | MOLM13 cells | 12.5–200 nM | 24 hours | Annexin V/PI staining, cleaved caspase-3 | [1] |
| Mitochondrial ROS Measurement | MOLM13 cells | 50-200 nM | 24 hours | MitoSOX Red fluorescence | [1][5] |
| Ribotoxic Stress Response | N/TERT cells | 5 µg/mL (~6.9 µM) | 3 hours | p38 and JNK phosphorylation | [11] |
References
- 1. This compound-induced apoptosis in acute myeloid leukemia via mitochondrial dysfunction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OR | this compound-induced apoptosis in acute myeloid leukemia via mitochondrial dysfunction and oxidative stress [techscience.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound-Triggered Phosphodynamics in Inflammasome Formation and Pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic basis for potassium efflux–driven activation of the human NLRP1 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound Induces Paraptosis‐Like Cell Death Instead of Pyroptosis in Corneal Keratocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. Recent insights into the molecular mechanisms of the NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. invivogen.com [invivogen.com]
- 15. This compound Induces Apoptosis in Primary Effusion Lymphoma Cells by Mitochondrial Membrane Hyperpolarization and β-Catenin Destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 1,25-Dihydroxyvitamin D3 attenuates IL-1β secretion by suppressing NLRP1 inflammasome activation by upregulating the NRF2-HO-1 pathway in epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]
- 19. biorxiv.org [biorxiv.org]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Managing Nigericin-Induced Cell Stress in Primary Cells
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for managing cell stress in primary cells during experiments involving Nigericin.
I. Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potassium ionophore antibiotic derived from Streptomyces hygroscopicus. Its primary mechanism of action is to facilitate an electroneutral exchange of potassium ions (K+) for protons (H+) across biological membranes. This leads to a rapid efflux of intracellular K+, a critical trigger for various cellular stress responses.[1][2]
Q2: Why is it crucial to use primary cells for studying this compound's effects?
A2: Primary cells are considered more representative of the in vivo physiological state of tissues compared to immortalized cell lines.[3] They retain more of their natural characteristics, including cellular heterogeneity and more faithful transcriptomic and proteomic profiles.[3] For this compound studies, primary cells are essential for investigating cell-type-specific responses, as inflammasome components and stress response pathways can differ significantly from cell lines.[4]
Q3: What are the major cellular stress pathways activated by this compound in primary cells?
A3: this compound-induced potassium efflux triggers several key stress pathways:
-
NLRP3 and NLRP1 Inflammasome Activation: The decrease in intracellular K+ is a well-established activator of the NLRP3 and, in some non-hematopoietic cells, the NLRP1 inflammasomes.[2][4] This leads to the activation of caspase-1 and the processing of pro-inflammatory cytokines like IL-1β and IL-18.[5][6]
-
Mitochondrial Dysfunction: this compound disrupts mitochondrial function by altering the mitochondrial membrane potential, increasing the production of reactive oxygen species (ROS), and decreasing mitochondrial mass.[7][8][9] This can lead to a decrease in cellular ATP levels.[5][10]
-
Pyroptosis: Activation of the inflammasome can lead to a form of programmed cell death called pyroptosis, characterized by cell swelling and lysis.[1][11] This is mediated by the cleavage of Gasdermin D (GSDMD) by activated caspase-1.[11]
-
Ribotoxic Stress Response (RSR): In some primary epithelial cells, this compound-induced K+ efflux can inhibit protein synthesis by causing ribosome stalling, which in turn activates the ZAKα-dependent ribotoxic stress response.[4][12][13]
-
Apoptosis: In addition to pyroptosis, this compound can also induce apoptosis, a distinct form of programmed cell death, through mitochondrial-dependent pathways involving caspase-3 activation.[7][8][14]
Experimental Design & Troubleshooting
Q4: I am observing massive and rapid cell death in my primary cell culture after this compound treatment. What could be the cause and how can I mitigate it?
A4: This is a common issue due to the potent nature of this compound. Here are some potential causes and solutions:
-
High this compound Concentration: The optimal concentration of this compound is highly cell-type dependent. What works for one primary cell type may be toxic to another. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific primary cells.
-
Long Exposure Time: this compound can induce cell death within minutes to hours.[15] Consider reducing the incubation time. Time-course experiments are recommended to identify the earliest time point at which the desired effect is observed.
-
Cell Health: Primary cells are more sensitive to stress. Ensure your cells are healthy and not overly confluent before starting the experiment. Stressed cells will be more susceptible to this compound-induced toxicity.
Q5: My primary cells are not responding to this compound treatment. What should I check?
A5: Lack of response can be due to several factors:
-
This compound Inactivity: Ensure your this compound stock solution is properly prepared and stored. This compound is typically dissolved in ethanol (B145695) or DMSO and should be stored at -20°C.[16][17] Avoid repeated freeze-thaw cycles. Some precipitation may occur when diluted in aqueous media, but this may not affect its activity.[16]
-
Cell Type-Specific Resistance: Some primary cells may not express the necessary components for the expected response (e.g., NLRP3 or NLRP1).[4] Verify the expression of key proteins in your cells of interest.
-
Suboptimal "Priming" Signal (for inflammasome studies): For robust NLRP3 inflammasome activation, a "priming" signal, such as lipopolysaccharide (LPS), is often required to upregulate the expression of NLRP3 and pro-IL-1β.[18][19] However, human monocytes may not require this priming step for IL-18 release.[18]
Q6: I am seeing conflicting results in my experiments, sometimes apoptosis and other times pyroptosis. Why is this happening?
A6: this compound can induce both apoptosis and pyroptosis, and the dominant pathway can depend on the cell type, this compound concentration, and experimental conditions.[11] For example, in some cells, lower concentrations of this compound might favor apoptosis, while higher concentrations lead to pyroptosis. Additionally, the presence or absence of specific caspases and gasdermins can dictate the cell death pathway.[20]
II. Troubleshooting Guides
Problem: Excessive Cell Lysis and Detachment
| Possible Cause | Recommended Solution |
| This compound concentration is too high. | Perform a dose-response experiment to determine the optimal concentration (e.g., 1-20 µM).[6][18] |
| Incubation time is too long. | Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 2h) to find the ideal duration.[15][18] |
| Primary cells are unhealthy or stressed prior to treatment. | Ensure optimal cell culture conditions. Do not use cells that are over-confluent or have been in culture for too long. |
| Contamination of cell culture. | Regularly check for microbial contamination. |
Problem: No Detectable Inflammasome Activation (e.g., no IL-1β secretion)
| Possible Cause | Recommended Solution |
| Inadequate "priming" of cells. | For most primary cells (except human monocytes for IL-18), pre-treat with a TLR agonist like LPS (e.g., 1 µg/mL for 4 hours) before adding this compound.[18] |
| This compound is inactive. | Prepare a fresh stock solution of this compound. Confirm the activity of the new stock on a positive control cell line. |
| Cell type does not express NLRP3 or other necessary components. | Verify the expression of NLRP3, ASC, and Caspase-1 in your primary cells via Western blot or qPCR. |
| Assay for detection is not sensitive enough. | Use a sensitive ELISA kit for IL-1β detection. Concentrate the supernatant if necessary. |
Problem: High Background ROS Levels
| Possible Cause | Recommended Solution |
| Stressed primary cells. | Ensure optimal and consistent cell culture conditions to minimize baseline stress. |
| Issues with ROS detection reagent. | Use a fresh preparation of the ROS indicator dye and include appropriate positive and negative controls. |
| Phototoxicity from imaging. | Minimize light exposure during fluorescence microscopy. |
III. Quantitative Data Summary
Table 1: Recommended this compound Concentrations and Incubation Times for Primary Cells
| Primary Cell Type | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Human Monocytes | 10 µM | 45 min | IL-18 release | [18] |
| Human Keratinocytes | 5 µg/mL (~6.7 µM) | 24 hours | IL-1β secretion, Pyroptosis | [4] |
| Human Mesenchymal Stromal Cells (MSCs) | 1 µM - 10 µM | 3 days | Pyroptosis | [1] |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | 10 µM | 2 - 6 hours | Pyroptosis | [15] |
Table 2: Impact of this compound on Mitochondrial Function in Acute Myeloid Leukemia (AML) Cells
| Parameter | This compound Concentration | Cell Line | Effect | Reference |
| Mitochondrial ROS | Increasing concentrations | MOLM13 | Significant increase | [7] |
| Mitochondrial Membrane Potential (Δψm) | Increasing concentrations | MOLM13 | Significant reduction | [7][9] |
| Mitochondrial Mass | Increasing concentrations | MOLM13 | Concentration-dependent decrease | [7][9] |
IV. Experimental Protocols
Protocol 1: Induction of NLRP3 Inflammasome Activation in Primary Macrophages
-
Cell Seeding: Plate primary macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Priming: Replace the medium with fresh culture medium containing 1 µg/mL of Lipopolysaccharide (LPS) and incubate for 4 hours at 37°C.
-
This compound Stimulation: Add this compound to a final concentration of 10 µM.
-
Incubation: Incubate for 1 hour at 37°C.
-
Sample Collection: Carefully collect the cell culture supernatant for cytokine analysis (e.g., IL-1β ELISA).
-
Cell Lysis (Optional): Lyse the remaining cells to analyze intracellular protein levels (e.g., pro-IL-1β, NLRP3) by Western blot.
Protocol 2: Assessment of Mitochondrial ROS Production
-
Cell Seeding: Plate primary cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound for the appropriate duration.
-
Staining: Remove the medium and incubate the cells with a mitochondrial ROS-sensitive dye (e.g., MitoSOX Red) according to the manufacturer's instructions.
-
Imaging/Quantification: Measure the fluorescence intensity using a fluorescence microscope or a plate reader.
V. Visualization of Signaling Pathways and Workflows
This compound-Induced NLRP3 Inflammasome Activation
Caption: this compound triggers K+ efflux, leading to NLRP3 inflammasome assembly and pyroptosis.
Experimental Workflow for Managing this compound-Induced Stress
Caption: A logical workflow for optimizing this compound treatment in primary cell experiments.
This compound-Induced Mitochondrial Dysfunction
Caption: this compound disrupts mitochondrial function, leading to increased ROS and apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent insights into the molecular mechanisms of the NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primary cell culture - Wikipedia [en.wikipedia.org]
- 4. Mechanistic basis for potassium efflux–driven activation of the human NLRP1 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound Promotes NLRP3-Independent Bacterial Killing in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-induced apoptosis in acute myeloid leukemia via mitochondrial dysfunction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OR | this compound-induced apoptosis in acute myeloid leukemia via mitochondrial dysfunction and oxidative stress [techscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Mitochondrial ROS induces NLRP3-dependent lysosomal damage and inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Boosts Anti-Tumor Immune Response via Inducing Pyroptosis in Triple-Negative Breast Cancer [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound-induced apoptosis in acute myeloid leukemia via mitochondrial dysfunction and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdv3100.org [mdv3100.org]
- 18. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]
- 19. research.manchester.ac.uk [research.manchester.ac.uk]
- 20. This compound Induces Paraptosis‐Like Cell Death Instead of Pyroptosis in Corneal Keratocytes - PMC [pmc.ncbi.nlm.nih.gov]
How to determine the optimal duration for Nigericin treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nigericin treatment protocols for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a microbial toxin derived from Streptomyces hygroscopicus that functions as a potassium ionophore.[1] It activates the NLRP3 and NLRP1 inflammasomes by facilitating an electroneutral exchange of K+ for H+ across cellular membranes, leading to a net efflux of intracellular potassium.[2][3] This disruption of ionic homeostasis is a key trigger for the assembly and activation of the inflammasome complex, resulting in downstream events such as caspase-1 activation, secretion of pro-inflammatory cytokines IL-1β and IL-18, and induction of pyroptotic cell death.[1][3]
Q2: What is a typical concentration range for this compound treatment?
The effective concentration of this compound can vary depending on the cell type and experimental goals. However, a general working concentration range is between 1 µM and 20 µM.[1][4][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I treat my cells with this compound?
The optimal duration for this compound treatment is highly dependent on the specific cellular response being investigated.
-
Short-term treatment (15-60 minutes): This is often sufficient to observe early signaling events like potassium efflux, NLRP3 inflammasome assembly, and caspase-1 activation.[5][6] For instance, in LPS-primed J774A.1 macrophages, pyroptosis can be observed as early as 20-30 minutes after this compound stimulation.[7]
-
Mid-term treatment (1-6 hours): This duration is typically used to measure downstream effects such as IL-1β and IL-18 secretion and to quantify cell death via LDH release.[6][8][9]
-
Long-term treatment (up to 24 hours): Longer incubation times have been used in some studies, particularly when assessing cytotoxicity in cancer cell lines or when studying NLRP1 activation.[10][11]
A time-course experiment is crucial to identify the ideal treatment duration for your specific assay and research question.[9]
Q4: Is a "priming" step necessary before this compound treatment?
For robust NLRP3 inflammasome activation, a priming step is generally required.[1] This initial signal, often provided by Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-IL-1β.[1] However, in some cell types, such as human monocytes, this compound alone can be sufficient to trigger IL-18 release without a priming step.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium. | This compound has low solubility in aqueous solutions. Stock solutions are often prepared in ethanol (B145695) or DMSO.[13] | Briefly warm the stock solution and vortex before diluting it in the pre-warmed cell culture medium. Gentle mixing of the medium after adding this compound can help. Minor precipitation may not significantly affect the experimental outcome.[13] |
| High background signal or spontaneous inflammasome activation. | Cell stress due to over-confluence or improper handling. Contamination in the LPS preparation.[14] | Ensure proper cell culture techniques, including seeding at an appropriate density. Use highly purified, TLR4-specific LPS and consider testing different lots or sources.[14] |
| No or low IL-1β/IL-18 secretion or cell death. | Suboptimal this compound concentration or treatment duration. Insufficient priming of the cells. The cell line may not express all necessary components of the inflammasome machinery. | Perform a dose-response and time-course experiment to optimize this compound treatment.[9] Ensure the priming step is adequate (e.g., sufficient LPS concentration and incubation time).[15] Verify the expression of key inflammasome components (NLRP3, ASC, Caspase-1) in your cell line. |
| Variability between experiments. | Inconsistent cell density or health. Variations in reagent preparation or handling. | Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase. Prepare fresh dilutions of this compound for each experiment. |
Experimental Protocols & Data
General Experimental Workflow for NLRP3 Inflammasome Activation
A typical experiment to induce NLRP3 inflammasome activation using this compound involves a two-step process: priming and activation.
Caption: A generalized workflow for inducing and assessing NLRP3 inflammasome activation.
Summary of this compound Treatment Parameters in Different Cell Types
| Cell Type | Priming Agent & Duration | This compound Concentration | Treatment Duration | Assay(s) | Reference(s) |
| Murine Bone Marrow-Derived Macrophages (BMDMs) | LPS (100 ng/mL), 3-4 hours | 5-15 µM | 30-45 minutes for pyroptosis; up to 6 hours for cytokine release | LDH release, IL-1β ELISA, Western Blot (Caspase-1) | [6][8][16][17] |
| Human THP-1 Monocytes (PMA-differentiated) | LPS (1 µg/mL), 4 hours | 10 µM | 1 hour | Western Blot (NLRP3) | [15] |
| Human Primary Keratinocytes | Not specified | 5 µg/mL (~6.7 µM) | 3 hours to overnight | IL-1β ELISA, Propidium Iodide uptake | [10][18] |
| RAW 264.7 Macrophages | Not always required | 20 µM | 30 minutes | Bacterial killing assay, ELISA (p38 phosphorylation) | [4][5] |
| Cerebral Organoids | LPS (100 ng/mL), 3 hours | 10 µM | 1, 4, and 16 hours | IL-1β ELISA, Caspase-1 expression, ROS detection | [9] |
Signaling Pathway Diagram
Caption: Simplified signaling cascade initiated by this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent insights into the molecular mechanisms of the NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Promotes NLRP3-Independent Bacterial Killing in Macrophages [frontiersin.org]
- 5. This compound Promotes NLRP3-Independent Bacterial Killing in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids | MDPI [mdpi.com]
- 10. Mechanistic basis for potassium efflux–driven activation of the human NLRP1 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Potential of Pharmacological Targeting NLRP3 Inflammasome Complex in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. childrenshospital.org [childrenshospital.org]
- 18. biorxiv.org [biorxiv.org]
Technical Support Center: Navigating Nigericin-Induced False Positives in High-Throughput Screening
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in identifying and mitigating false positives caused by the potassium ionophore Nigericin in high-throughput screening (HTS) campaigns. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your screening results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an antibiotic derived from Streptomyces hygroscopicus that functions as a potassium (K+) and proton (H+) ionophore. It inserts into cellular and mitochondrial membranes, facilitating an electroneutral exchange of K+ for H+ across the membrane.[1][2] This process dissipates the natural concentration gradients of these ions, leading to an efflux of intracellular K+ and an influx of H+, which can cause intracellular acidification and disruption of the mitochondrial membrane potential.[2]
Q2: Why does this compound cause false positives in HTS?
A2: this compound's ionophore activity disrupts fundamental cellular processes, leading to a variety of off-target effects that can be misinterpreted as a desired biological response in HTS assays. These effects include:
-
Cytotoxicity: Disruption of ion homeostasis is toxic to cells, leading to cell death that can be flagged as a hit in screens for cytotoxic compounds or a false negative in screens for cell proliferation.[1]
-
Mitochondrial Dysfunction: By disrupting the mitochondrial membrane potential, this compound impairs mitochondrial function, which can trigger apoptosis or other cell death pathways.[2] This interferes with assays that measure mitochondrial health or ATP production.
-
NLRP3 Inflammasome Activation: The efflux of intracellular potassium is a potent activator of the NLRP3 inflammasome, leading to the release of inflammatory cytokines like IL-1β and inducing a form of inflammatory cell death called pyroptosis.[3][4][5] This can generate false positives in screens targeting inflammation.
-
Assay Technology Interference: Changes in intracellular pH and ion concentrations can directly interfere with the components of assay technologies. For example, alterations in pH can affect the activity of enzymes like luciferase or the fluorescence of certain probes.
Q3: What are the typical concentrations of this compound that cause these effects?
A3: The effective concentration of this compound can vary widely depending on the cell type and the specific assay. It can induce biological effects at concentrations ranging from nanomolar to micromolar. For example, NLRP3 inflammasome activation can be triggered in the 1-10 µM range, while cytotoxic effects in some cancer cell lines have been observed with IC50 values in the low micromolar to nanomolar range.[4][5][6]
Q4: What are the first steps I should take if I suspect my HTS hits are contaminated with this compound-like compounds?
A4: If you suspect your hits may be false positives due to ionophore activity, the first step is to perform a series of counter-screens and orthogonal assays to confirm the mechanism of action. This involves re-testing your hits in assays that can specifically detect ionophore activity or in alternative assay formats that are not susceptible to the same interference.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cell lines to provide a reference for its cytotoxic potential.
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 | Reference |
| H460 | Human Lung Cancer | MTT | 72 | ~1 µM | [7] |
| SW620 | Human Colorectal Cancer | CCK-8 | 8 | 8.48 µM | [8] |
| SW620 | Human Colorectal Cancer | CCK-8 | 24 | 2.12 µM | [8] |
| SW620 | Human Colorectal Cancer | CCK-8 | 48 | 0.98 µM | [8] |
| KM12 | Human Colorectal Cancer | CCK-8 | 8 | 10.23 µM | [8] |
| KM12 | Human Colorectal Cancer | CCK-8 | 24 | 3.46 µM | [8] |
| KM12 | Human Colorectal Cancer | CCK-8 | 48 | 1.52 µM | [8] |
| Various Cancer Cell Lines | Human Cancer | Not Specified | Not Specified | ~5 µM | [9] |
| MOLM13-sensitive | Human Leukemia | MTT | Not Specified | 57.02 nM | [6] |
| MOLM13-resistant | Human Leukemia | MTT | Not Specified | 35.29 nM | [6] |
| HL60-sensitive | Human Leukemia | MTT | Not Specified | 20.49 nM | [6] |
| HL60-cytarabine-resistant | Human Leukemia | MTT | Not Specified | 1.197 nM | [6] |
| H9 | Human T-cell Lymphoma | Formazan-based | Not Specified | 0.14 µM | |
| Primary Hepatocytes | Human | Not Specified | 96 | > 200 nM |
Troubleshooting False Positives
This guide provides a systematic approach to identifying and confirming false positives caused by this compound or other ionophores in your HTS campaign.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for identifying this compound-induced false positives.
Step 1: Confirmation of Primary Hit and Assessment of General Cytotoxicity
-
Action: Perform dose-response curves of your primary hits to confirm their activity and determine their potency (IC50 or EC50).
-
Rationale: This initial step validates the initial hit and provides a concentration range for subsequent assays.
-
Next Step: Concurrently, assess the general cytotoxicity of the hits using a simple, robust assay such as the Lactate Dehydrogenase (LDH) release assay.
Step 2: Distinguishing Target-Specific Activity from General Cytotoxicity
-
Action: Run a cytotoxicity assay (e.g., LDH release or a cell viability assay like CellTiter-Glo) at the same concentrations used in your primary screen.
-
Rationale: If the compound shows activity in your primary assay only at concentrations that are also cytotoxic, it is likely a false positive due to general cell death. True hits should ideally show a therapeutic window, with target engagement occurring at sub-toxic concentrations.
-
Next Step: If the hit is cytotoxic, proceed to Step 3 to investigate if the cytotoxicity is mediated by ionophore activity.
Step 3: Orthogonal Assays to Directly Detect Ionophore Activity
-
Action: Employ orthogonal assays that directly measure changes in ion flux or membrane potential.
-
Thallium Flux Assay: This assay uses thallium (Tl+) as a surrogate for K+. An increase in intracellular Tl+ detected by a fluorescent indicator suggests the presence of a potassium ionophore.
-
Membrane Potential Assay: Use a voltage-sensitive fluorescent dye to detect changes in the cell's membrane potential. Ionophores like this compound will cause depolarization, leading to a change in fluorescence.
-
-
Rationale: These assays provide direct evidence of ionophore activity, independent of the readout of your primary screen.
-
Next Step: If these assays are positive, it strongly suggests your hit is an ionophore. Proceed to Step 4 for further mechanistic characterization.
Step 4: Mechanistic Deconvolution
-
Action: To further characterize the mechanism, perform assays that measure downstream consequences of this compound-like activity.
-
Inflammasome Activation Assays: Measure the activity of caspase-1 and the secretion of IL-1β to determine if the compound activates the NLRP3 inflammasome.
-
Mitochondrial Health Assays: Use probes like TMRE to measure mitochondrial membrane potential. A decrease in potential is a hallmark of this compound's activity.
-
Experimental Protocols
Diagram: General HTS Hit Validation Workflow
Caption: A generalized workflow for validating hits from a primary HTS screen.
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This colorimetric assay quantitatively measures LDH, a stable cytosolic enzyme that is released upon cell lysis.
-
Materials:
-
96-well clear-bottom tissue culture plates
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
Test compounds and vehicle control
-
Lysis buffer (e.g., 1% Triton X-100) for positive control
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and culture overnight.
-
Prepare a dilution series of your test compounds.
-
Add the compounds to the cells and incubate for the desired exposure time (e.g., 24 hours). Include wells for vehicle control (cells treated with vehicle only) and maximum LDH release (cells treated with lysis buffer).
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each compound concentration relative to the maximum LDH release control.
-
Protocol 2: Caspase-1 Activity Assay
This luminescent assay measures the activity of caspase-1, a key enzyme in the inflammasome pathway.
-
Materials:
-
White, opaque 96-well plates
-
Caspase-1 activity assay kit (e.g., Caspase-Glo® 1)
-
LPS (Lipopolysaccharide) for priming
-
Test compounds
-
-
Procedure:
-
Plate cells (e.g., THP-1 monocytes) in a 96-well plate.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β expression.
-
Add your test compounds at various concentrations and incubate for a specified time (e.g., 1 hour).
-
Prepare the Caspase-Glo® 1 reagent according to the manufacturer's protocol.
-
Add the reagent to each well.
-
Incubate at room temperature for 1 hour.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to a vehicle control to determine the fold-change in caspase-1 activity.
-
Protocol 3: IL-1β ELISA
This assay quantifies the amount of secreted IL-1β in the cell culture supernatant.
-
Materials:
-
IL-1β ELISA kit
-
Cell culture supernatants from your experiment
-
-
Procedure:
-
Follow the ELISA kit manufacturer's detailed protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding your cell culture supernatants and standards.
-
Incubating and washing the plate.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance.
-
-
-
Data Analysis:
-
Generate a standard curve using the provided IL-1β standards.
-
Calculate the concentration of IL-1β in your samples based on the standard curve.
-
Protocol 4: Thallium Flux Assay (Orthogonal Screen)
This fluorescence-based assay measures the influx of thallium (Tl+) through potassium channels or ionophores.
-
Materials:
-
Cells expressing the target of interest (or parental cells for a counter-screen)
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™)
-
Thallium-containing stimulus buffer
-
Assay buffer
-
Fluorescence plate reader with kinetic read capability
-
-
Procedure:
-
Plate cells in a black-walled, clear-bottom 96- or 384-well plate.
-
Load the cells with the thallium-sensitive dye according to the manufacturer's instructions. This usually involves a 1-hour incubation.
-
Wash the cells with assay buffer to remove excess dye.
-
Add your test compounds and incubate for a short period (e.g., 10-20 minutes).
-
Place the plate in the fluorescence reader and begin a kinetic read.
-
After establishing a baseline fluorescence, inject the thallium-containing stimulus buffer.
-
Continue to record the fluorescence signal for several minutes.
-
-
Data Analysis:
-
An increase in fluorescence intensity after the addition of thallium indicates Tl+ influx. Compare the rate of fluorescence increase in compound-treated wells to control wells.
-
Protocol 5: Membrane Potential Assay (Orthogonal Screen)
This assay uses a fluorescent dye that changes its intensity or spectral properties in response to changes in the cell's membrane potential.
-
Materials:
-
Cells plated in black-walled, clear-bottom plates
-
Membrane potential assay kit (containing a voltage-sensitive dye)
-
Assay buffer
-
Fluorescence plate reader
-
-
Procedure:
-
Load the cells with the membrane potential dye as per the kit's protocol (typically a 30-60 minute incubation).
-
Add your test compounds.
-
Measure the fluorescence intensity. A change in fluorescence (increase or decrease, depending on the dye) indicates a change in membrane potential.
-
-
Data Analysis:
-
Compare the fluorescence signal in compound-treated wells to vehicle-treated wells to identify compounds that cause depolarization or hyperpolarization.
-
Signaling Pathways and Logical Relationships
Diagram: this compound's Mechanism of Action
Caption: The signaling cascade initiated by this compound's ionophore activity.
This technical support center provides a comprehensive guide to understanding, identifying, and mitigating the challenges posed by this compound in high-throughput screening. By employing a systematic approach of counter-screening and orthogonal assays, researchers can confidently distinguish true hits from false positives, ensuring the integrity and success of their drug discovery efforts.
References
- 1. chem-agilent.com [chem-agilent.com]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. This compound Induces Paraptosis‐Like Cell Death Instead of Pyroptosis in Corneal Keratocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Interference of metal ions on the bioluminescent signal of firefly, Renilla, and NanoLuc luciferases in high-throughput screening assays [frontiersin.org]
- 9. biorxiv.org [biorxiv.org]
Problems with Nigericin solubility in aqueous solutions
Welcome to the technical support center for Nigericin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments, with a primary focus on solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a polyether antibiotic and ionophore derived from Streptomyces hygroscopicus.[1] Its primary mechanism of action is to function as a potassium (K+) and hydrogen (H+) antiporter, catalyzing an electroneutral exchange of K+ for H+ across biological membranes.[2] This disruption of the ionic gradient across cellular and mitochondrial membranes leads to changes in membrane potential, intracellular pH, and can stimulate mitochondrial ATPase activity.[3] It is widely used in research to activate the NLRP3 inflammasome, a key component of the innate immune system.[4][5]
Q2: Why is this compound so difficult to dissolve in aqueous solutions like water or cell culture media?
A2: this compound is a lipophilic (fat-soluble) molecule, which makes it practically insoluble in water and aqueous buffers.[1][2][6] Its structure, featuring a polyether backbone, is not conducive to forming favorable interactions with polar water molecules. When a concentrated stock of this compound in an organic solvent (like DMSO or ethanol) is added to an aqueous medium, the rapid change in solvent environment causes the this compound molecules to aggregate and precipitate out of the solution, a phenomenon often referred to as "crashing out".[7][8][9]
Q3: What are the recommended solvents for preparing a this compound stock solution?
A3: this compound sodium salt is soluble in several organic solvents. The most commonly recommended solvents for creating high-concentration stock solutions are ethanol (B145695) and Dimethyl sulfoxide (B87167) (DMSO).[6][10] It is also soluble in methanol (B129727) and chloroform.[2] It is crucial to use anhydrous (water-free) solvents, as moisture can reduce solubility.[11]
Q4: I observed precipitation after adding my this compound stock solution to the cell culture medium. Will this affect my experiment?
A4: Yes, precipitation can significantly affect your experiment. The formation of a precipitate means the actual concentration of soluble, active this compound in your medium is unknown and lower than intended, leading to poor experimental reproducibility.[7] However, some researchers note that even with slight precipitation, the desired biological effect (like NLRP3 inflammasome activation) can sometimes still be achieved, though it is not ideal.[12] It is best to optimize the procedure to minimize or eliminate precipitation.
Solubility Data
The solubility of this compound can vary between suppliers and batches. The following table summarizes reported solubility data in common organic solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source(s) |
| Ethanol | 120 mg/mL | 160.66 mM | [13] |
| Ethanol | 74.69 mg/mL | 100 mM | |
| Ethanol | 20 mg/mL | ~26.78 mM | [6][10] |
| Ethanol | 5 mg/mL | ~6.7 mM | [2] |
| DMSO | 100 mg/mL | 133.87 mM | [11] |
| DMSO | 50 mg/mL | ~66.94 mM | [10] |
| DMSO | < 3.7 mg/mL | < 5 mM | [14] |
| DMSO | Insoluble / < 1 mg/mL | Insoluble / < 1.34 mM | [11][13][15] |
| Methanol | 22.72 mg/mL | 30.42 mM | [13] |
| Methanol | 10 mg/mL | ~13.39 mM | [2] |
| Chloroform | 10 mg/mL | ~13.39 mM | [1][2] |
| Water | Practically Insoluble | Practically Insoluble | [1][2] |
| 1:5 Ethanol:PBS (pH 7.2) | ~0.15 mg/mL | ~0.20 mM | [6] |
Note: The molecular weight of this compound sodium salt is approximately 746.94 g/mol . Solubility can be batch-specific and may be improved by sonication or gentle warming.[13][14] Some sources report conflicting solubility in DMSO, suggesting that the purity and water content of the DMSO are critical factors.[11]
Troubleshooting Guides
Issue: Precipitation or Cloudiness in Media
Precipitation of this compound upon dilution into aqueous cell culture media is the most common issue researchers face.[12]
Potential Causes & Solutions
-
Poor Aqueous Solubility:
-
Solvent Shock:
-
Explanation: A rapid dilution of a concentrated organic stock into the aqueous medium causes the compound to crash out of solution.[7]
-
Solution: Avoid adding the concentrated stock directly to your final volume of media. Perform an intermediate dilution step by adding the stock to a small volume of pre-warmed media while vortexing, and then add this intermediate dilution to the rest of the media.[8]
-
-
High Final Concentration:
-
Explanation: The desired working concentration may exceed the solubility limit of this compound in the specific medium.[7]
-
Solution: Test a range of lower concentrations to determine the maximum soluble concentration in your experimental setup. For many applications, like NLRP3 inflammasome activation, effective concentrations are in the range of 1-20 µM, which may be more achievable.[16]
-
-
Temperature:
-
Explanation: The solubility of compounds can be affected by temperature. Adding a cold stock solution to warm media can induce precipitation.[7]
-
Solution: Always use pre-warmed (37°C) cell culture media for your dilutions.[8] If the stock solution itself shows some precipitation, brief and gentle warming (e.g., in a 37°C water bath) can help redissolve it before use.[12]
-
-
Media Components:
-
Explanation: Components within the culture medium, such as salts and proteins in serum, can interact with this compound and reduce its solubility.[7]
-
Solution: If you suspect an interaction, you can test the solubility in a simpler buffer (like PBS) or in serum-free versus serum-containing media. However, for cell-based assays, altering the media is often not feasible. The primary solution remains optimizing the dilution protocol.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting this compound precipitation issues.
Caption: A decision-making workflow for troubleshooting this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes how to prepare a 10 mM stock solution of this compound sodium salt in ethanol.
-
Materials:
-
This compound sodium salt (MW: ~747 g/mol )
-
Anhydrous (100%, 200 proof) Ethanol
-
Sterile, conical microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the desired amount of this compound sodium salt powder in a sterile tube. For example, to make 1 mL of a 10 mM stock, weigh out 7.47 mg.
-
Add the appropriate volume of 100% ethanol to the powder. For the example above, add 1 mL of ethanol.
-
Vortex the solution thoroughly for 1-2 minutes to ensure the compound is completely dissolved. If needed, brief sonication can aid dissolution.[13]
-
Visually inspect the solution to confirm there are no visible particles. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[10]
-
Store the aliquots at -20°C. The stock solution is typically stable for at least 2-6 months when stored properly.[4][10]
-
Protocol 2: Diluting this compound into Aqueous Medium for Cell Culture
This protocol provides a method to minimize precipitation when preparing a final working concentration (e.g., 10 µM) of this compound in cell culture medium.
-
Preparation:
-
Prepare a 10 mM this compound stock solution in ethanol or DMSO as described in Protocol 1.
-
Pre-warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C in a water bath.
-
-
Procedure (Intermediate Dilution Method):
-
Step 1: Create an Intermediate Dilution. In a sterile microcentrifuge tube, add a small volume of the pre-warmed medium (e.g., 99 µL).
-
Step 2: Add Stock to Intermediate. While gently vortexing the tube of medium, add a small volume of the 10 mM stock solution (e.g., 1 µL) to create a 100 µM intermediate solution. This 1:100 dilution helps to gradually change the solvent environment.
-
Step 3: Prepare Final Working Solution. Add the required volume of the 100 µM intermediate solution to your main volume of pre-warmed cell culture medium to achieve the final desired concentration. For example, to make 1 mL of 10 µM this compound medium, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium.
-
Step 4: Mix and Use. Gently mix the final solution by inverting the tube or pipetting. Do not vortex vigorously. Use the freshly prepared medium immediately for your experiment. It is not recommended to store aqueous solutions of this compound.[6]
-
Experimental Workflow Diagram
Caption: Standard workflow for preparing and using this compound in experiments.
Signaling Pathway
This compound-Induced NLRP3 Inflammasome Activation
This compound is a canonical activator of the NLRP3 inflammasome. Its ability to exchange intracellular K+ for extracellular H+ leads to a net efflux of potassium ions from the cell. This rapid decrease in intracellular potassium concentration is a critical trigger for the assembly and activation of the NLRP3 inflammasome complex.[5][17]
Caption: Simplified pathway of this compound-induced NLRP3 inflammasome activation.
References
- 1. This compound Sodium - LKT Labs [lktlabs.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Targeting Multiple Homeostasis-Maintaining Systems by Ionophore this compound Is a Novel Approach for Senolysis | MDPI [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. invivogen.com [invivogen.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound (sodium salt) | Cell Signaling Technology [cellsignal.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound sodium salt | NLRP3 activator | TargetMol [targetmol.com]
- 14. apexbt.com [apexbt.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. antibodiesinc.com [antibodiesinc.com]
- 17. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LPS Priming for Nigericin-Induced NLRP3 Inflammasome Activation
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for optimizing Lipopolysaccharide (LPS) priming prior to Nigericin stimulation for NLRP3 inflammasome activation assays.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of LPS priming in an NLRP3 inflammasome activation experiment?
A1: LPS priming serves as the first signal (Signal 1) in the two-step activation model of the NLRP3 inflammasome.[1] It engages Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB signaling pathway.[1] This results in the transcriptional upregulation and synthesis of key inflammasome components, namely NLRP3 itself and the substrate pro-IL-1β.[1][2][3]
Q2: Is LPS priming always necessary for NLRP3 activation?
A2: While the two-step model is standard, some studies show that human monocytes can activate the NLRP3 inflammasome and release mature IL-18 in response to this compound without prior LPS priming.[4][5][6] However, priming is still required to induce pro-IL-1β expression for subsequent IL-1β release and generally potentiates the overall inflammasome response.[4][5][6] For monocyte-derived macrophages (MDMs), priming appears to be more critical for a robust response.[4][7]
Q3: What type and purity of LPS should I use?
A3: The serotype and purity of LPS can impact results. E. coli serotypes like O111:B4 or O55:B5 are commonly used.[8] While lower purity LPS can still activate the inflammasome, it may also signal through TLR2 in addition to TLR4.[8] Using a high-purity LPS (>95%) is recommended for more specific and reproducible TLR4-mediated priming.[8]
Q4: How does this compound activate the NLRP3 inflammasome?
A4: this compound is a potassium ionophore.[9] It acts as the second signal (Signal 2) by creating an artificial efflux of potassium (K+) ions from the cell.[10][11] This decrease in intracellular K+ concentration is a common trigger that is necessary and sufficient for the assembly and activation of the NLRP3 inflammasome complex.[9][12]
Q5: Can I use other activators besides this compound?
A5: Yes, other agents that induce potassium efflux can also serve as Signal 2. A common alternative is ATP, which activates the P2X7 receptor to form a channel for K+ efflux.[10][13] Crystalline substances like monosodium urate (MSU) and alum are also used.[14]
Troubleshooting Guide
Issue 1: Low or undetectable IL-1β/Caspase-1 cleavage after stimulation.
| Potential Cause | Troubleshooting Step |
| Suboptimal Priming | Optimize LPS Concentration: Perform a dose-response curve. Concentrations typically range from 50 ng/mL to 1 µg/mL.[3][15][16] |
| Optimize Priming Time: A 3-4 hour incubation with LPS is a common starting point.[1][15] However, this can be extended (e.g., 14-16 hours) or shortened depending on the cell type and experimental goals.[2][16] | |
| Ineffective this compound Stimulation | Verify this compound Activity: Ensure the this compound stock is not degraded. Prepare fresh dilutions for each experiment. |
| Optimize this compound Concentration: Titrate this compound concentration. Typical ranges are 5-20 µM.[3][17] | |
| Optimize Stimulation Time: Incubation times can range from 30 minutes to 2 hours.[10][16][17] Prolonged incubation may be necessary in some systems but can also lead to cell death.[18] | |
| Cell Type Issues | Confirm Cell Competency: Ensure the cell line used (e.g., THP-1, J774A.1) expresses all necessary inflammasome components.[1] Some cell lines, like RAW 264.7, are deficient in ASC and do not form a functional NLRP3 inflammasome.[13] |
| THP-1 Differentiation: For THP-1 cells, proper differentiation into a macrophage-like state with PMA is crucial. This step alone can induce some level of priming.[16][17] | |
| Assay Sensitivity | Check Detection Method: Ensure your ELISA kit is sensitive enough or that you are loading sufficient protein for Western blot analysis. Increasing cell density can increase the concentration of secreted cytokines in the supernatant.[19] |
Issue 2: High background or spontaneous cell death.
| Potential Cause | Troubleshooting Step |
| LPS Contamination | Use endotoxin-free reagents and consumables to avoid unintended priming. |
| Serum Effects | Serum Starvation: Removing serum from the culture medium can itself induce stress and activate certain signaling pathways, potentially mimicking an inflammatory response.[20][21] It is often recommended to perform LPS stimulation in the presence of low serum (e.g., 3-5% FBS) as some cell lines do not tolerate serum-free conditions well.[22] |
| Overstimulation | High concentrations of LPS or prolonged incubation with this compound can lead to excessive pyroptosis (inflammatory cell death). Reduce the concentration or incubation time of the stimuli. |
| Cell Confluence | Do not let cells become over-confluent, as this can affect housekeeping gene expression and overall cell health.[16] |
Data and Protocols
Summary of Experimental Parameters
The optimal conditions for NLRP3 inflammasome activation are highly dependent on the cell type and specific experimental setup. The following table summarizes commonly used parameters.
| Cell Type | Priming (Signal 1) | Activation (Signal 2) | Reference |
| Human THP-1 Macrophages | Differentiate with PMA (e.g., 50-100 ng/mL for 24-48h), then prime with LPS (100 ng/mL - 1 µg/mL) for 3-4 hours. | This compound (10 µM) for 45-60 minutes. | [4][15][17] |
| Murine BMDMs | LPS (500 ng/mL) for 4-6 hours. | This compound (20 µM) for 45 minutes. | [3] |
| Human PBMCs | LPS (concentration varies) for 2-4 hours. | This compound (concentration varies) for 1 hour. | [23] |
| Cerebral Organoids | LPS (100 ng/mL) for 3 hours. | This compound (10 µM) for 1, 4, or 16 hours. | [18] |
Diagrams and Workflows
Caption: Canonical two-signal model of NLRP3 inflammasome activation.
Caption: General workflow for an in vitro NLRP3 activation experiment.
Caption: Logical guide for troubleshooting low IL-1β secretion.
Detailed Experimental Protocol: NLRP3 Activation in THP-1 Cells
This protocol provides a general framework for NLRP3 inflammasome activation in human THP-1 monocytic cells.
1. Cell Culture and Differentiation a. Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. b. To differentiate, seed THP-1 cells at a density of 0.5 x 10⁶ cells/mL in a new flask. c. Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.[15][17] d. Incubate for 48 hours to allow cells to differentiate into adherent, macrophage-like cells. e. After 48 hours, gently remove the PMA-containing medium, wash once with PBS, and add fresh, PMA-free complete medium. f. Rest the cells for an additional 24 hours before proceeding with the experiment.[17]
2. Priming (Signal 1) a. Remove the culture medium from the differentiated THP-1 cells. b. Add fresh medium containing LPS at the desired concentration (a starting concentration of 1 µg/mL is common).[4] c. Incubate for 4 hours at 37°C and 5% CO₂.[4]
3. Activation (Signal 2) a. Following the LPS priming, add this compound directly to the wells to a final concentration of 10 µM.[4] b. Incubate for 45-60 minutes at 37°C and 5% CO₂.[4]
4. Sample Collection and Analysis a. Supernatant: Carefully collect the cell culture supernatant for analysis of secreted proteins. Centrifuge to pellet any detached cells and transfer the clarified supernatant to a new tube. This can be used for:
- ELISA: To quantify mature IL-1β.
- LDH Assay: To measure cytotoxicity/pyroptosis. b. Cell Lysate: Gently wash the adherent cells with cold PBS. Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors). This can be used for:
- Western Blot: To detect pro-IL-1β, NLRP3, cleaved Caspase-1 (p20 subunit), and GSDMD cleavage. Use a housekeeping protein like β-actin for normalization, but be aware that its expression may change under certain conditions.[16]
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipopolysaccharide Primes the NALP3 Inflammasome by Inhibiting Its Ubiquitination and Degradation Mediated by the SCFFBXL2 E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLRP3 Inflammasome Priming and Activation Are Regulated by a Phosphatidylinositol-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]
- 5. Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism and regulation of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent insights into the molecular mechanisms of the NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Kynurenic acid ameliorates NLRP3 inflammasome activation by blocking calcium mobilization via GPR35 [frontiersin.org]
- 13. Frontiers | this compound Promotes NLRP3-Independent Bacterial Killing in Macrophages [frontiersin.org]
- 14. Anti-NLRP3 Inflammasome Natural Compounds: An Update | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. adipogen.com [adipogen.com]
- 20. mdpi.com [mdpi.com]
- 21. Serum-deprivation leads to activation-like changes in primary microglia and BV-2 cells but not astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Characterization and inhibition of inflammasome responses in severe and non-severe asthma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Cell Response to Nigericin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in cell response to Nigericin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potassium ionophore antibiotic derived from Streptomyces hygroscopicus. Its primary mechanism of action is to act as a K⁺/H⁺ antiporter, facilitating an electroneutral exchange of potassium ions for protons across biological membranes.[1][2][3] This disrupts the transmembrane ion gradient, leading to a net efflux of intracellular potassium (K⁺) and intracellular acidification.[1][4] This rapid decrease in intracellular K⁺ concentration is a key trigger for the activation of the NLRP3 and, in some cell types, the NLRP1 inflammasomes.[2][5]
Q2: Why do different cell types exhibit variable responses to this compound?
The cellular response to this compound is highly dependent on the specific cell type being studied. This variability arises from several factors:
-
Inflammasome Component Expression: The presence and expression levels of different inflammasome components are critical. For instance, hematopoietic cells like macrophages and monocytes primarily respond through the NLRP3 inflammasome.[2] In contrast, human epithelial cells, such as skin keratinocytes and nasal epithelial cells, which may not express NLRP3, can activate the NLRP1 inflammasome in response to this compound.[2][5] Some cancer cell lines that lack inflammasome components still undergo cell death upon this compound treatment through other mechanisms.[2]
-
Alternative Signaling Pathways: this compound can induce NLRP3-independent effects. For example, it has been shown to promote bacterial killing in macrophages that lack essential components of the NLRP3 inflammasome.[6][7] In human corneal keratocytes, this compound induces a form of programmed cell death called paraptosis-like cell death, rather than the canonical pyroptosis.[8][9]
-
Cellular State: The physiological state of the cell, including its activation or senescence status, can influence its susceptibility to this compound.[1]
Q3: What are the known signaling pathways activated by this compound?
This compound-induced potassium efflux triggers a cascade of downstream signaling events. The most well-characterized pathway is the activation of the NLRP3 inflammasome. This leads to the recruitment of the adaptor protein ASC and pro-caspase-1, resulting in the activation of caspase-1.[10] Active caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, and cleaves Gasdermin D (GSDMD) to induce pyroptotic cell death.[2] In certain human epithelial cells, this compound-induced K⁺ efflux leads to ribosome stalling, which activates the ribotoxic stress response (RSR) sensor kinase ZAKɑ, p38, and JNK, ultimately leading to NLRP1 inflammasome activation.[5][11] this compound can also induce autophagy and affect mitochondrial function.[1]
Troubleshooting Guides
Problem 1: High variability or poor reproducibility in experimental results.
-
Potential Cause: Inconsistent this compound concentration due to precipitation.
-
Recommended Solution: this compound is known to precipitate in aqueous solutions like cell culture media.[12] To ensure consistent dosing, prepare a high-concentration stock solution in ethanol (B145695) or DMSO. Immediately before use, warm the stock solution briefly and vortex it. When diluting into your final culture medium, mix gently and observe for any precipitation. While some precipitate may be unavoidable, consistent preparation and handling can minimize variability.[12]
-
Potential Cause: Differences in cell priming.
-
Recommended Solution: For many cell types, particularly immune cells, a priming signal (Signal 1), often lipopolysaccharide (LPS), is required to upregulate the expression of NLRP3 and pro-IL-1β before this compound (Signal 2) can effectively activate the inflammasome.[13] The concentration and duration of LPS priming can significantly impact the subsequent response to this compound. It is crucial to standardize the priming protocol across all experiments. However, it's worth noting that in some cells, like human monocytes, priming may be dispensable for NLRP3 activation.[14][15]
-
Potential Cause: Cell passage number and confluency.
-
Recommended Solution: High passage numbers can lead to phenotypic drift in cell lines. It is advisable to use cells within a consistent and limited passage range. Cell confluency can also affect the outcome of the experiment. Standardize the seeding density to ensure that cells are at a consistent confluency at the time of the experiment.
Problem 2: No or low levels of IL-1β secretion or cell death.
-
Potential Cause: Suboptimal this compound concentration or incubation time.
-
Recommended Solution: The optimal concentration and incubation time for this compound can vary significantly between cell types. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental endpoint. For example, in some cell lines, significant cell death is observed at concentrations as low as 1-10 µM, while others may require higher concentrations.[8][16] Incubation times can range from 30 minutes to 24 hours.[8][12]
-
Potential Cause: The cell type does not express the necessary inflammasome components.
-
Recommended Solution: Verify the expression of key inflammasome components like NLRP3, ASC, and Caspase-1 in your cell line using techniques such as Western blotting or qPCR. If your cells lack these components, they may not undergo canonical inflammasome activation and pyroptosis. In such cases, consider measuring other cellular responses like changes in intracellular pH, mitochondrial membrane potential, or alternative cell death pathways.[1][9]
-
Potential Cause: Over-stimulation of cells.
-
Recommended Solution: Excessively high concentrations of this compound can sometimes lead to rapid, non-specific cytotoxicity, masking the specific inflammasome-mediated effects. If you observe widespread cell death without the expected cytokine processing, consider reducing the this compound concentration.[17]
Problem 3: Unexpected or off-target effects are observed.
-
Potential Cause: this compound is activating alternative signaling pathways.
-
Recommended Solution: Be aware of the potential for NLRP3-independent effects of this compound. For example, in some contexts, this compound can induce NLRP1-dependent pyroptosis, paraptosis-like cell death, or affect autophagy and mitochondrial function.[1][5][9] To dissect the specific pathway involved, consider using specific inhibitors (e.g., MCC950 for NLRP3) or genetic knockout/knockdown approaches for key signaling molecules.[5]
Data Summary Tables
Table 1: this compound Concentration and Cellular Response in Various Cell Types
| Cell Type | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Human THP-1 monocytes | 10 µM | 30 min - 2 hours | NLRP3 inflammasome activation, IL-1β secretion | [12][15] |
| Human Keratinocytes | Not specified | Not specified | NLRP1-dependent pyroptosis | [2] |
| Human Corneal Keratocytes | 10 - 30 µM | 24 hours | Decreased cell viability, extensive vacuolization (paraptosis-like) | [8][9] |
| Human Mesenchymal Stromal Cells (senescent) | 10 µM | Not specified | Senolysis, pyroptosis | [1] |
| Murine Raw 264.7 macrophages | 20 µM | 30 min | Enhanced bacterial killing (NLRP3-independent) | [6][7] |
| Human MDA-MB-231 TNBC cells | 2 µg/mL (~2.7 µM) | 12 - 24 hours | Pyroptosis and apoptosis, LDH release | [16] |
| Human H460 lung cancer cells | 0.5 - 1 µM | 72 hours | Decreased cell viability | [18] |
Table 2: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~2 µg/mL (~2.7 µM) | [16] |
| 4T1 | Murine Triple-Negative Breast Cancer | ~2 µg/mL (~2.7 µM) | [16] |
| H460 | Lung Cancer | Not explicitly stated, but potent inhibition observed at 0.5-1 µM | [18][19] |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation Assay
-
Cell Seeding: Seed immortalized bone marrow-derived macrophages (iBMDMs) or THP-1 cells into a 96-well plate at a density of 2 x 10⁵ cells/well. Allow cells to adhere for 2-4 hours.[20] For THP-1 cells, differentiation can be induced with PMA (e.g., 2.5 ng/mL for 48 hours).[21]
-
Priming (Signal 1): Prime the cells with LPS (e.g., 50 ng/mL to 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.[21]
-
Inhibitor Treatment (Optional): If testing an inhibitor, pre-incubate the cells with the compound for 30-60 minutes.[17]
-
This compound Stimulation (Signal 2): Add this compound to a final concentration of 5-20 µM.
-
Incubation: Incubate for 30-60 minutes at 37°C and 5% CO₂.[20]
-
Sample Collection: Centrifuge the plate at 500 x g for 5 minutes and carefully collect the supernatants.
-
Analysis:
-
IL-1β Quantification: Measure the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit.[20]
-
Pyroptosis Assessment: Measure the release of lactate (B86563) dehydrogenase (LDH) into the supernatants using a commercially available cytotoxicity assay kit as an indicator of pyroptotic cell death.[16][20]
-
Protocol 2: Cell Viability Assay
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.[8][9]
-
Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24 hours).
-
Viability Reagent Addition: Add a cell viability reagent such as XTT or MTS to each well according to the manufacturer's instructions.[8][16]
-
Incubation: Incubate for the time specified in the reagent protocol (typically 1-4 hours).
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelengths using a plate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells.
Visualizations
Caption: this compound-induced NLRP3 inflammasome signaling pathway.
Caption: this compound-induced NLRP1 inflammasome pathway in epithelial cells.
Caption: Experimental workflow for investigating this compound's cellular effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanistic basis for potassium efflux–driven activation of the human NLRP1 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights into the molecular mechanisms of the NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound Promotes NLRP3-Independent Bacterial Killing in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Promotes NLRP3-Independent Bacterial Killing in Macrophages [frontiersin.org]
- 8. umu.diva-portal.org [umu.diva-portal.org]
- 9. This compound Induces Paraptosis‐Like Cell Death Instead of Pyroptosis in Corneal Keratocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453,773 in undifferentiated THP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. This compound Boosts Anti-Tumor Immune Response via Inducing Pyroptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound decreases the viability of multidrug-resistant cancer cells and lung tumorspheres and potentiates the effects of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Nigericin's Effect on Housekeeping Gene Expression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the effects of Nigericin on housekeeping gene expression. The information is presented in a question-and-answer format, with troubleshooting guides, detailed experimental protocols, and illustrative data to ensure the accuracy and reliability of your gene expression studies.
Frequently Asked Questions (FAQs)
Q1: How does this compound affect housekeeping gene expression?
A1: this compound is a potassium ionophore that disrupts intracellular potassium (K+) homeostasis by facilitating an electroneutral exchange of K+ for H+. This leads to a significant efflux of intracellular K+, which can trigger a variety of cellular stress responses, including:
-
NLRP3 and NLRP1 Inflammasome Activation: The drop in intracellular K+ is a potent activator of the NLRP3 and NLRP1 inflammasomes, leading to inflammation and pyroptotic cell death.[1][2]
-
Inhibition of Protein Synthesis: Depletion of cytosolic potassium can inhibit the elongation stage of the ribosome cycle, leading to a general shutdown of protein synthesis.[2][3]
-
Ribotoxic Stress Response (RSR): Ribosome stalling induced by this compound can activate the ribotoxic stress response, a signaling cascade that can modulate gene expression.[1]
These profound physiological changes can alter the transcriptional regulation of many genes, including housekeeping genes that are often assumed to be stably expressed.
Q2: Which housekeeping genes are most likely to be affected by this compound?
A2: The stability of housekeeping genes in the presence of this compound is highly dependent on the cell type, experimental conditions (concentration and duration of treatment), and the specific cellular response. Commonly used housekeeping genes like GAPDH, ACTB, and B2M have been shown to be unstable under various cellular stress conditions and should be used with caution.[4][5][6] It is crucial to experimentally validate a panel of candidate housekeeping genes for your specific experimental setup.
Q3: What are the consequences of using an unstable housekeeping gene for normalization in experiments with this compound?
Q4: What is the best strategy to ensure accurate normalization of gene expression data in this compound-treated samples?
A4: The most robust strategy is to perform a validation study to identify the most stable housekeeping gene or combination of genes under your specific experimental conditions. This involves:
-
Selecting a panel of candidate housekeeping genes from different functional classes.
-
Treating your cells with this compound under the same conditions as your planned experiment.
-
Quantifying the expression of the candidate genes using RT-qPCR.
-
Analyzing the stability of their expression using statistical algorithms such as geNorm, NormFinder, and BestKeeper.
-
Normalizing your target gene expression data using the most stable housekeeping gene(s) or their geometric mean.
Alternatively, data-driven normalization methods that do not rely on housekeeping genes, such as quantile normalization, can be considered for larger datasets.[7][8]
Troubleshooting Guides
Issue 1: High variability in housekeeping gene expression across replicates treated with this compound.
| Possible Cause | Troubleshooting Step |
| Inconsistent this compound Activity | Ensure this compound stock solution is properly stored and that the final working concentration is accurate. Prepare fresh dilutions for each experiment. |
| Cellular Stress Response | The observed variability may be a true biological effect of this compound. Your chosen housekeeping gene is likely unstable. |
| Pipetting Errors | Use calibrated pipettes and follow best practices for qPCR setup to minimize technical variability. |
| RNA Quality and Integrity | Assess RNA quality and integrity using spectrophotometry (260/280 and 260/230 ratios) and gel electrophoresis or a Bioanalyzer. |
Solution: If technical issues are ruled out, the primary solution is to perform a comprehensive housekeeping gene validation experiment to identify a more stable reference gene for your specific experimental conditions.
Issue 2: My target gene expression appears to be unchanged or shows an opposite effect than expected after normalization.
| Possible Cause | Troubleshooting Step |
| Unstable Housekeeping Gene | The housekeeping gene's expression may be regulated by this compound in the same or opposite direction as your target gene, masking the true effect. |
| Suboptimal qPCR Assay | Verify the specificity and efficiency of your target and housekeeping gene primers. |
Solution: Re-analyze your raw Cq data without normalization to observe the expression patterns of both your target and housekeeping genes. Perform a housekeeping gene validation experiment and re-normalize your data with a validated stable reference gene.
Data Presentation
The following table provides a hypothetical example of quantitative data from a housekeeping gene validation study in this compound-treated cells. Note: This data is for illustrative purposes only. Researchers must perform their own validation experiments to determine the stability of housekeeping genes in their specific experimental system.
Table 1: Example of Housekeeping Gene Expression Stability Analysis in this compound-Treated Cells
| Candidate Gene | Average Cq (Control) | Average Cq (this compound) | ΔCq (this compound - Control) | Stability Value (geNorm M-value) | Stability Ranking |
| RPL13A | 21.5 | 21.7 | 0.2 | 0.25 | 1 (Most Stable) |
| TBP | 24.8 | 25.1 | 0.3 | 0.31 | 2 |
| YWHAZ | 22.3 | 22.8 | 0.5 | 0.45 | 3 |
| ACTB | 18.2 | 19.5 | 1.3 | 0.89 | 4 |
| B2M | 19.7 | 21.2 | 1.5 | 1.12 | 5 |
| GAPDH | 17.9 | 19.8 | 1.9 | 1.45 | 6 (Least Stable) |
Experimental Protocols
Protocol 1: Validation of Housekeeping Genes for Use in this compound Treatment Experiments
This protocol outlines the steps to identify and validate stable housekeeping genes for normalizing gene expression data from cells treated with this compound.
1. Selection of Candidate Housekeeping Genes:
-
Select 8-10 candidate housekeeping genes from different functional classes to avoid co-regulation. Examples include genes involved in protein synthesis (RPL13A, RPS18), transcription (TBP), cell structure (ACTB), and metabolism (GAPDH, SDHA).
2. Cell Culture and this compound Treatment:
-
Plate your cells at a consistent density and allow them to adhere overnight.
-
Treat the cells with the same concentration of this compound and for the same duration as your planned experiment. Include a vehicle-treated control group.
-
Harvest the cells and proceed with RNA extraction.
3. RNA Extraction and Quality Control:
-
Extract total RNA from all samples using a standardized method.
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/280 ratios of ~2.0 and A260/230 ratios between 2.0 and 2.2.
-
Verify RNA integrity by running an aliquot on an agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
4. cDNA Synthesis:
-
Reverse transcribe equal amounts of RNA into cDNA for all samples using a high-quality reverse transcriptase kit.
5. RT-qPCR:
-
Perform RT-qPCR for all candidate housekeeping genes on all cDNA samples.
-
Run each reaction in triplicate to assess technical variability.
-
Include no-template controls to check for contamination.
6. Data Analysis:
-
Export the raw Cq values.
-
Analyze the stability of the candidate housekeeping genes using at least two different statistical algorithms (e.g., geNorm, NormFinder, BestKeeper). These tools are often available as web-based applications or packages in R.
-
The algorithms will provide a stability ranking of the genes. Select the top-ranked gene or the geometric mean of the top 2-3 genes for normalization.
Mandatory Visualizations
Caption: this compound-induced K+ efflux and downstream signaling.
Caption: Workflow for housekeeping gene validation.
Caption: Troubleshooting decision tree for HKG issues.
References
- 1. biorxiv.org [biorxiv.org]
- 2. invivogen.com [invivogen.com]
- 3. Identification and validation of reference genes for quantitative gene expression analysis under 409 and 415 nm antimicrobial blue light treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole blood ACTB, B2M and GAPDH expression reflects activity of inflammatory bowel disease, advancement of colorectal cancer, and correlates with circulating inflammatory and angiogenic factors: Relevance for real-time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GAPDH, β-actin and β2-microglobulin, as three common reference genes, are not reliable for gene expression studies in equine adipose- and marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of reference genes for quantitative real-time PCR in chemical exposed and at different age’s brackish water flea Diaphanosoma celebensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. There is no magic bullet: the importance of testing reference gene stability in RT-qPCR experiments across multiple closely related species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nigericin-Induced Artifacts in Fluorescence Microscopy
Welcome to the technical support center for researchers utilizing nigericin (B1684572) in fluorescence microscopy experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential artifacts, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and how does it work?
This compound is a microbial toxin derived from Streptomyces hygroscopicus. It functions as a potassium ionophore, facilitating an electroneutral exchange of potassium ions (K⁺) for protons (H⁺) across cellular membranes.[1][2] This action leads to a net decrease in intracellular K⁺ concentration and can cause acidification of the cytoplasm and disruption of pH gradients in organelles like mitochondria and lysosomes.[1][3][4]
Q2: What are the primary applications of this compound in fluorescence microscopy?
Due to its mechanism of action, this compound is widely used as a chemical tool to study various cellular processes. Key applications include:
-
NLRP3 Inflammasome Activation: The efflux of intracellular potassium is a potent trigger for the assembly and activation of the NLRP3 inflammasome.[5][6][7] This is often visualized by the formation of fluorescently-tagged ASC (apoptosis-associated speck-like protein containing a CARD) specks.[8][9][10]
-
Induction of Pyroptosis: As a downstream consequence of inflammasome activation, this compound is used to induce pyroptosis, a lytic, pro-inflammatory form of programmed cell death.[5][11] This is typically measured using membrane integrity assays with dyes like propidium (B1200493) iodide (PI).[12][13]
-
Autophagy Research: this compound can impair autophagic flux by raising the pH of acidic compartments like lysosomes, which inhibits the fusion of autophagosomes with lysosomes and reduces lysosomal protein degradation.[3][14] This leads to the accumulation of autophagic markers like LC3-II.[3][15]
-
Mitochondrial Studies: It is used to study the effects of ion gradient disruption on mitochondrial membrane potential (MMP) and reactive oxygen species (ROS) production.[15][16][17]
-
Lysosomal pH Studies: this compound is used to manipulate and study the role of lysosomal pH in various cellular functions.[4][18][19]
Artifacts & Troubleshooting
Q3: I see massive vacuole formation in my cells after this compound treatment. Is this a normal response or an artifact?
Extensive intracellular vacuolization is a known morphological change induced by this compound in several cell types.[3][15] While it is a real biological effect, it can be considered an "artifact" if it interferes with the interpretation of your primary readout. For instance, these vacuoles, which can originate from the endoplasmic reticulum and Golgi, might be mistaken for autophagosomes or other organelles.[3][15]
-
Troubleshooting:
-
Co-localization studies: Use specific markers for the organelles you are studying (e.g., LAMP1 for lysosomes, GM130 for Golgi) to distinguish them from the this compound-induced vacuoles.[15]
-
Electron Microscopy: Transmission electron microscopy (TEM) can help characterize the ultrastructure of these vacuoles and differentiate them from other cellular compartments.[3][15]
-
Dose and Time Optimization: Determine the minimal concentration and incubation time of this compound required to induce your desired effect (e.g., inflammasome activation) without causing excessive vacuolization.
-
Q4: My fluorescent signal for a pH-sensitive dye is behaving unexpectedly after adding this compound. Why?
This compound disrupts cellular pH homeostasis by exchanging K⁺ for H⁺. This can lead to cytoplasmic acidification and an increase in the pH of acidic organelles like lysosomes.[1][3] If you are using a pH-sensitive fluorescent probe (e.g., LysoSensor, BCECF), the observed change in fluorescence may be a direct result of this compound's ionophore activity rather than the specific cellular process you intended to measure.[4][20]
-
Troubleshooting:
-
Use Ratiometric Dyes: Whenever possible, use ratiometric pH indicators (e.g., LysoSensor Yellow/Blue) that provide emission or excitation ratios, making the measurement less dependent on dye concentration and lysosomal size.[4]
-
Calibration: Perform an in-situ calibration of your pH probe using a combination of ionophores (like this compound and valinomycin) in buffers of known pH to accurately correlate fluorescence ratios to pH values.[18][21]
-
Use pH-insensitive dyes: For experiments where pH changes are a confounding factor (e.g., tracking particle degradation in lysosomes), consider using pH-insensitive dyes for labeling.[4]
-
Q5: My mitochondrial membrane potential (MMP) dye (e.g., TMRM) shows an increased signal after this compound treatment. I thought this compound was damaging to mitochondria?
This is a frequently observed and often misinterpreted phenomenon. This compound disrupts the proton gradient (ΔpH) across the inner mitochondrial membrane.[1][16] To compensate for this and maintain the total proton-motive force, mitochondria may increase their electrical membrane potential (Δψm), which is what dyes like TMRM measure.[16][17] Therefore, an initial increase in TMRM fluorescence can occur, which does not necessarily indicate healthier mitochondria.[16] Prolonged exposure, however, will lead to mitochondrial dysfunction and a collapse of the MMP.
-
Troubleshooting:
-
Time-course experiments: Monitor MMP over time to capture the full dynamics, including any initial hyperpolarization followed by depolarization.
-
Use multiple readouts: Do not rely solely on MMP dyes. Combine your assay with measurements of mitochondrial ROS production, ATP levels, or oxygen consumption for a more complete picture of mitochondrial health.
-
Proper Controls: Use a protonophore like FCCP as a control to completely dissipate the MMP, providing a baseline for maximal depolarization in your assay.
-
Q6: I am trying to study this compound-induced pyroptosis, but my cells look apoptotic. What's happening?
While this compound is a classic inducer of NLRP3-dependent pyroptosis, it can also trigger other forms of cell death.[15] Some studies have reported that under certain conditions or in specific cell types, this compound can induce a caspase-independent, paraptosis-like cell death characterized by extensive vacuolization, or even apoptosis.[6][15]
-
Troubleshooting:
-
Multiparameter analysis: Use a combination of markers to define the cell death pathway. For pyroptosis, look for caspase-1 activation (e.g., using FLICA assays), GSDMD cleavage, and IL-1β release, in addition to loss of membrane integrity (PI staining).[5][6][9]
-
Inhibitor studies: Use specific inhibitors to dissect the pathway. For example, the pan-caspase inhibitor z-VAD-fmk can help determine if the cell death is caspase-dependent.[15] An NLRP3 inhibitor like MCC950 can confirm the involvement of the NLRP3 inflammasome.[22]
-
Quantitative Data Summary
The optimal concentration and treatment time for this compound can vary significantly depending on the cell type and the specific process being investigated. The following table summarizes typical ranges reported in the literature.
| Application | Cell Type | This compound Concentration (µM) | Incubation Time | Reference(s) |
| NLRP3 Inflammasome Activation | Murine BMDMs | 5 - 20 | 30 - 45 min | [6][7][9] |
| Human PBMCs | 10 | 30 min | [8] | |
| Jurkat / THP-1 cells | 10 | 24 hours (for caspase-1 assay) | [5] | |
| Cell Death / Pyroptosis | Human Keratocytes | 1 - 30 | 24 hours | [15] |
| Murine Macrophages | 2 - 3 | 1 hour | [12] | |
| Mitochondrial Potential | Human Keratocytes | 10 | Not specified | [15] |
| Isolated Mitochondria | 0.02 - 0.1 | Minutes | [16][17] | |
| Autophagy Flux Impairment | MN9D Neuronal Cells | Not specified | 7 - 18 hours | [3] |
Note: It is critical to perform a dose-response and time-course experiment for your specific cell line and experimental conditions.
Key Experimental Protocols
Protocol 1: Detection of NLRP3 Inflammasome Activation via ASC Speck Formation
This protocol describes the immunofluorescence-based detection of ASC specks, a hallmark of inflammasome activation.
-
Cell Seeding: Seed cells (e.g., LPS-primed bone marrow-derived macrophages expressing fluorescently-tagged ASC) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Priming (if required): For most cells, a priming signal is needed to upregulate NLRP3 and pro-IL-1β expression. Treat cells with Lipopolysaccharide (LPS, e.g., 0.5 µg/ml) for 3-4 hours.[6][7]
-
Stimulation: Replace the medium with fresh, pre-warmed medium (e.g., Opti-MEM). Add this compound to a final concentration of 5-10 µM.
-
Incubation: Incubate for 30-45 minutes at 37°C.[7][9] This time is critical; longer incubations can lead to widespread cell death and loss of cells from the coverslip.
-
Fixation: Gently wash the cells once with PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization (if staining for endogenous ASC): Wash three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: If not using cells with fluorescently-tagged ASC, perform immunostaining with a primary antibody against ASC, followed by a fluorescently-labeled secondary antibody. Stain nuclei with DAPI or Hoechst 33342.[12][15]
-
Mounting & Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image using a fluorescence or confocal microscope. ASC specks will appear as a single, bright fluorescent dot in the perinuclear region of activated cells.[9]
Protocol 2: Measurement of this compound-Induced Cell Death via Propidium Iodide Staining
This live-cell imaging protocol measures the loss of plasma membrane integrity, a key feature of lytic cell death like pyroptosis.
-
Cell Seeding: Seed cells in a glass-bottom imaging dish or multi-well plate suitable for live microscopy.
-
Priming (if required): If studying inflammasome-dependent death, prime cells with LPS (e.g., 0.5 µg/ml) for 3-4 hours.[12]
-
Staining: Add Propidium Iodide (PI, final concentration 1-2 µg/ml) and a nuclear counterstain like Hoechst 33342 (5 µg/ml) to the culture medium.[12]
-
Baseline Imaging: Place the dish on the microscope stage within an environmental chamber (37°C, 5% CO₂). Acquire initial images to establish a baseline of cell health and background fluorescence.
-
Stimulation: Add this compound (e.g., 2-10 µM) to the dish.
-
Time-Lapse Imaging: Immediately begin acquiring images every 5-15 minutes for the desired duration (e.g., 1-6 hours). Capture both phase-contrast/brightfield and fluorescent channels.[13]
-
Analysis: Quantify cell death by counting the number of PI-positive nuclei as a percentage of the total number of nuclei (Hoechst-positive) at each time point.
Visual Guides
Caption: this compound-induced NLRP3 inflammasome activation pathway.
Caption: Troubleshooting workflow for this compound-related artifacts.
References
- 1. Targeting Multiple Homeostasis-Maintaining Systems by Ionophore this compound Is a Novel Approach for Senolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic basis for potassium efflux–driven activation of the human NLRP1 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced Impairment of Autophagic Flux in Neuronal Cells Is Inhibited by Overexpression of Bak - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches for detecting lysosomal alkalinization and impaired degradation in fresh and cultured RPE cells: evidence for a role in retinal degenerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring NLRP3 Inflammasome Activation and Exhaustion in Clinical Samples: A Refined Flow Cytometry Protocol for ASC Speck Formation Measurement Directly in Whole Blood after Ex Vivo Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Inflammasome Activation and Pyroptotic Cell Death in Murine Bone Marrow-derived Macrophages [jove.com]
- 10. childrenshospital.org [childrenshospital.org]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Cell Death Assay [bio-protocol.org]
- 13. K+ efflux agonists induce NLRP3 inflammasome activation independently of Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-induced impairment of autophagic flux in neuronal cells is inhibited by overexpression of Bak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Induces Paraptosis‐Like Cell Death Instead of Pyroptosis in Corneal Keratocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Membrane potential and delta pH dependency of reverse electron transport-associated hydrogen peroxide production in brain and heart mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Live imaging of intra-lysosome pH in cell lines and primary neuronal culture using a novel genetically encoded biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tools.thermofisher.com [tools.thermofisher.com]
- 22. biorxiv.org [biorxiv.org]
Technical Support Center: Overcoming Resistance to Nigericin in Bacterial Cultures
Welcome to the technical support center for researchers working with Nigericin. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experiments with this potent ionophore antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound against bacteria?
A1: this compound is a potassium ionophore that disrupts the electrochemical gradients across the bacterial cell membrane. It facilitates an electroneutral exchange of potassium ions (K⁺) for protons (H⁺), leading to a decrease in intracellular K⁺ concentration and intracellular acidification.[1][2] This disruption of ion homeostasis interferes with essential cellular processes, such as ATP synthesis, and ultimately leads to cell death.[3]
Q2: Which types of bacteria are most susceptible to this compound?
A2: this compound demonstrates potent bactericidal activity primarily against Gram-positive bacteria, including multidrug-resistant (MDR) strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[3][4] It is also effective against persister cells and can reduce biofilm mass.[3][4]
Q3: How does bacterial resistance to this compound develop?
A3: The development of resistance to this compound is infrequent and tends to occur at a low frequency.[3][4] The primary known mechanism of resistance involves mutations in the GraSR two-component regulatory system in Staphylococcus aureus.[4] Depletion of this system leads to an increase in the minimum inhibitory concentration (MIC) of this compound.[4] Unlike many other antibiotics, efflux pumps are thought to have minimal impact on this compound susceptibility.[4]
Q4: Can this compound be used in combination with other antibiotics?
A4: Yes, studies have shown that this compound can have synergistic effects when combined with other antibiotics. For example, it has demonstrated a synergistic bactericidal effect with tigecycline (B611373) against S. aureus.[4] Combining this compound with other antimicrobial agents can be a strategy to enhance its efficacy and combat resistance.
Troubleshooting Guides
Issue 1: Higher than Expected Minimum Inhibitory Concentration (MIC) Values
Possible Causes and Solutions:
-
Bacterial Strain: The intrinsic susceptibility to this compound can vary between different bacterial species and even strains. Ensure you are comparing your results to appropriate reference strains.
-
Inoculum Effect: A high bacterial inoculum can lead to elevated MIC values. Ensure your inoculum is standardized, typically to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
This compound Degradation: While generally stable, prolonged storage of diluted this compound solutions at room temperature can lead to degradation. Prepare fresh dilutions for each experiment from a stock solution stored at -20°C.[5]
-
Resistance Development: Although rare, spontaneous resistance can occur. If you observe a sudden and significant increase in MIC, consider performing further characterization of the isolate to confirm resistance.
-
Media Composition: The components of the culture medium can influence the activity of ionophores. Use standard media recommended for antimicrobial susceptibility testing, such as Mueller-Hinton Broth (MHB).
Issue 2: Inconsistent or Non-Reproducible MIC Results
Possible Causes and Solutions:
-
Precipitation of this compound: this compound is lipophilic and has low solubility in aqueous solutions.[5] When preparing dilutions in culture media, precipitation can occur, leading to inconsistent concentrations in your assay.[6]
-
Solution: Prepare a stock solution of this compound in an appropriate solvent like ethanol (B145695) or DMSO.[6] When making working dilutions, add the stock solution to the media and vortex or mix thoroughly. A brief warming of the stock solution may aid in dissolution.[6] Be mindful of the final solvent concentration, as it can be toxic to bacteria at higher levels.
-
-
Pipetting Errors: Inaccurate pipetting during serial dilutions is a common source of variability. Use calibrated pipettes and ensure proper mixing at each dilution step.
-
Inconsistent Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth and, consequently, MIC readings. Adhere strictly to a standardized incubation protocol (e.g., 16-20 hours at 35-37°C).
Issue 3: this compound Appears Inactive Against Biofilms
Possible Causes and Solutions:
-
High Biofilm Resistance: Bacteria within a biofilm can be up to 1000 times more resistant to antimicrobial agents compared to their planktonic counterparts.[7] A concentration of this compound that is effective against planktonic bacteria may not be sufficient to eradicate a mature biofilm.
-
Solution: Determine the Minimum Biofilm Eradication Concentration (MBEC), which is the lowest concentration required to kill the biofilm-associated bacteria. This is often significantly higher than the MIC.
-
-
Poor Penetration: The extracellular polymeric substance (EPS) matrix of the biofilm can act as a barrier, limiting the penetration of this compound.
-
Solution: Consider combination therapies with agents that can disrupt the biofilm matrix, such as certain enzymes or membrane-permeabilizing agents.
-
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Gram-Positive Bacteria
| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus | 47 | 0.004 - 0.25 | 0.125 | 0.25 | [4] |
| Staphylococcus epidermidis | 32 | 0.004 - 0.25 | 0.0625 | 0.125 | [4] |
| Enterococcus faecalis | 4 | 0.004 - 0.008 | N/A | N/A | [4] |
| Enterococcus faecium | 20 | 0.004 - 0.125 | 0.0625 | 0.125 | [4] |
| Streptococcus pneumoniae | 25 | 0.004 - 0.016 | 0.008 | 0.016 | [4] |
| Streptococcus agalactiae | 6 | 0.004 - 0.008 | N/A | N/A | [4] |
N/A: Not available from the cited source.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound sodium salt in ethanol or DMSO to a stock concentration of 1280 µg/mL. Store aliquots at -20°C for up to two months.[5]
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as a growth control (no drug), and well 12 will be a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), select several morphologically identical colonies.
-
Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial suspension to wells 1 through 11. Do not inoculate well 12.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol is based on the Calgary Biofilm Device method.
-
Biofilm Formation:
-
Prepare a bacterial inoculum as described for the MIC assay.
-
Add 150 µL of the inoculum to each well of a 96-well plate.
-
Place a 96-peg lid onto the plate, ensuring the pegs are submerged in the culture.
-
Incubate at 35 ± 2°C for 24 hours to allow for biofilm formation on the pegs.
-
-
Challenge with this compound:
-
Prepare a 96-well plate with two-fold serial dilutions of this compound in fresh MHB, similar to the MIC assay.
-
Carefully remove the peg lid from the biofilm growth plate and rinse it gently with sterile saline to remove planktonic cells.
-
Place the peg lid into the plate containing the this compound dilutions.
-
Incubate for 24 hours at 35 ± 2°C.
-
-
Recovery and Reading:
-
Remove the peg lid and rinse with sterile saline.
-
Place the peg lid into a new 96-well plate containing 200 µL of fresh MHB in each well.
-
Sonicate the plate for 5-10 minutes to dislodge the biofilm bacteria from the pegs into the recovery medium.
-
Remove the peg lid and cover the recovery plate.
-
Incubate the recovery plate for 24 hours at 35 ± 2°C.
-
The MBEC is the lowest concentration of this compound that prevents bacterial growth in the recovery wells (i.e., no turbidity).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound MIC assays.
References
- 1. Synergistic Antimicrobial Activity Between the Broad Spectrum Bacteriocin Garvicin KS and Nisin, Farnesol and Polymyxin B Against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic basis for potassium efflux–driven activation of the human NLRP1 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is effective against multidrug resistant gram-positive bacteria, persisters, and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is effective against multidrug resistant gram-positive bacteria, persisters, and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutation Frequencies and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
Technical Support Center: Safe Handling and Experimental Use of Nigericin
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of Nigericin in a laboratory setting. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Hazard Identification and Safety Precautions
This compound is a toxic substance that requires careful handling to avoid exposure. It is classified as acutely toxic if swallowed or in contact with skin, and fatal if inhaled.[1] It also causes skin and serious eye irritation and may cause respiratory irritation.[1][2]
Hazard Summary Table:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[1][2] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[1] |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1][2] |
Safety Pictograms:
-
GHS06 (Skull and Crossbones): Indicates acute toxicity (fatal or toxic).[1]
-
GHS07 (Exclamation Mark): Indicates skin and eye irritation, and respiratory tract irritation.
Personal Protective Equipment (PPE)
To minimize the risk of exposure, appropriate personal protective equipment must be worn at all times when handling this compound.
Required PPE:
| Body Part | Protection | Specifications |
| Respiratory | NIOSH-approved respirator | Essential when handling the solid form to prevent inhalation of dust particles.[3][4] |
| Hands | Chemical-resistant gloves | Nitrile or other suitable gloves should be worn.[3][4] Inspect for tears before use. |
| Eyes | Safety goggles or face shield | Protects against splashes and dust.[3][4] |
| Body | Laboratory coat or gown | Provides a barrier against skin contact.[3][4] |
Engineering Controls
-
Ventilation: All work with this compound, especially with the powdered form, should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2][3]
-
Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible in the work area.[3]
Handling, Storage, and Disposal
-
Handling: Avoid creating dust when working with the solid form.[3][4] Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling.[3]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] For long-term storage, it is often recommended to keep it at -20°C.[2][5]
-
Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1][4]
Emergency Procedures
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][2][3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2][3]
Troubleshooting Guide & FAQs
Q1: I'm observing precipitation when I dilute my this compound stock solution in my cell culture medium. Is this normal and will it affect my experiment?
A1: Yes, this is a common observation. This compound is poorly soluble in aqueous solutions like cell culture media.[6][7][8] The stock solution, often prepared in ethanol (B145695) or DMSO, can cause the compound to precipitate when diluted into the aqueous medium.[9] To minimize this, you can try warming the stock solution briefly and vortexing it before adding it to the pre-warmed medium.[9] While some precipitate may still be visible, it generally does not affect the outcome of the experiment as enough this compound will be in solution to be active.[9]
Q2: I am not seeing the expected level of IL-1β secretion after treating my cells with LPS and this compound. What could be the issue?
A2: There are several potential reasons for this:
-
Insufficient Priming: Ensure your cells are adequately primed with LPS. The concentration and duration of LPS treatment can vary between cell types. A typical starting point is 1 µg/mL of LPS for 4 hours.[10][11]
-
Suboptimal this compound Concentration: The effective concentration of this compound can range from 1 to 20 µM.[5][12][13] You may need to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
-
Timing of Treatment: The incubation time with this compound is also critical. A common duration is 30 to 60 minutes.[9][10]
-
Cell Health: Ensure your cells are healthy and not overly confluent, as this can affect their responsiveness.
Q3: My cells are dying too quickly after this compound treatment, even at low concentrations. How can I mitigate this?
A3: this compound can be quite toxic to cells.[14] If you are observing excessive cell death, consider the following:
-
Reduce Incubation Time: Shorten the duration of this compound exposure.
-
Lower the Concentration: Use a lower concentration of this compound in your experiments.
-
Check for Contamination: Ensure your cell cultures are free from any underlying contamination that could be exacerbating the toxic effects.
Experimental Protocols
Protocol 1: Induction of NLRP3 Inflammasome Activation in Macrophages
This protocol describes the induction of the NLRP3 inflammasome in bone marrow-derived macrophages (BMDMs) using LPS for priming and this compound for activation.
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
ELISA kit for IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed BMDMs in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 2-4 hours.[11]
-
Priming (Signal 1): Prime the cells by replacing the medium with fresh medium containing 1 µg/mL of LPS. Incubate for 4 hours at 37°C.[11]
-
Inhibitor Treatment (Optional): If testing an inhibitor, remove the LPS-containing medium, wash the cells with warm PBS, and add medium containing the inhibitor or vehicle control. Incubate for 1 hour at 37°C.[10]
-
Activation (Signal 2): Add this compound to a final concentration of 10 µM. Incubate for 1 hour at 37°C.[11]
-
Sample Collection: Centrifuge the plate and collect the supernatant for analysis.[10][11]
-
Analysis:
-
Quantify the concentration of mature IL-1β in the supernatant using an ELISA kit.[11]
-
Assess pyroptosis by measuring the release of lactate (B86563) dehydrogenase (LDH) into the supernatant using a cytotoxicity assay kit.[11]
-
Quantitative Data Summary:
| Treatment | LPS (1 µg/mL) | This compound (10 µM) | Expected IL-1β Release (pg/mL) | Expected LDH Release (% of control) |
| Untreated Control | - | - | Low | Baseline |
| LPS only | + | - | Low | Baseline |
| This compound only | - | + | Low | Moderate |
| LPS + this compound | + | + | High | High |
Signaling Pathway and Workflow Diagrams
Caption: this compound induces K+ efflux, leading to NLRP3 inflammasome activation.
Caption: Workflow for in vitro this compound treatment to induce inflammasome activation.
References
- 1. nextsds.com [nextsds.com]
- 2. ubpbio.com [ubpbio.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. invivogen.com [invivogen.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. goldbio.com [goldbio.com]
- 8. adipogen.com [adipogen.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | this compound Promotes NLRP3-Independent Bacterial Killing in Macrophages [frontiersin.org]
- 13. This compound Promotes NLRP3-Independent Bacterial Killing in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Nigericin and Monensin: Efficacy as Ionophores
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nigericin and Monensin are both carboxylate polyether ionophores, a class of antibiotics that facilitate the transport of cations across biological membranes. Their ability to disrupt ionic gradients makes them valuable tools in cell biology research and potential therapeutic agents. This guide provides an objective comparison of the efficacy of this compound and Monensin, supported by experimental data, to aid researchers in selecting the appropriate ionophore for their specific applications.
Mechanism of Action and Ion Selectivity
Both this compound and Monensin function as ionophores by forming lipid-soluble complexes with specific cations, allowing them to traverse the lipid bilayer of cell membranes. This transport disrupts the natural electrochemical gradients, leading to a cascade of cellular effects.
This compound primarily acts as a K+/H+ antiporter, exchanging extracellular protons for intracellular potassium ions.[1][2] This leads to a net efflux of potassium from the cell, a decrease in intracellular pH, and disruption of the mitochondrial membrane potential.[2][3] this compound is also known to transport Pb2+ ions.[1]
Monensin is predominantly a Na+/H+ antiporter, facilitating the exchange of extracellular protons for intracellular sodium ions.[4][5] This results in an influx of sodium and a decrease in intracellular pH. Monensin can also transport other monovalent cations such as Li+, K+, Rb+, and Ag+.[4]
A key distinction lies in their primary cation selectivity. This compound shows a preference for potassium, while Monensin favors sodium. This differential selectivity is a critical factor in their distinct biological effects.
Quantitative Comparison of Efficacy
The efficacy of this compound and Monensin can be quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various cellular assays. The following tables summarize reported values for their cytotoxic effects on different cancer cell lines and their impact on inflammatory pathways.
Table 1: Comparative Cytotoxicity (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Monensin IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.881 | - | [1] |
| 4T1 | Triple-Negative Breast Cancer | 2.505 | - | [1] |
| H460 | Lung Cancer | ~1-5 (concentration-dependent) | - | [6] |
| MOLM13 (sensitive) | Acute Myeloid Leukemia | 0.057 | - | [6] |
| MOLM13 (resistant) | Acute Myeloid Leukemia | 0.035 | - | [6] |
| HL60 (sensitive) | Acute Promyelocytic Leukemia | 0.020 | - | [6] |
| HL60 (cytarabine-resistant) | Acute Promyelocytic Leukemia | 0.0012 | - | [6] |
| A375 | Melanoma | - | 0.16 | |
| Mel-624 | Melanoma | - | 0.70 | |
| Mel-888 | Melanoma | - | 0.12 | |
| SH-SY5Y | Neuroblastoma | - | 16 | [7] |
| VCaP | Prostate Cancer | - | 0.035 | [8] |
| LNCaP | Prostate Cancer | - | 0.090 | [8] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.
Table 2: Efficacy in Modulating Inflammatory Pathways
| Parameter | Cell Type | This compound EC50 (µM) | Monensin Effect | Reference |
| IL-1β Secretion | Primary Keratinocytes | 1.38 | Does not potently activate NLRP3 alone, but can enhance activation by other stimuli | [6][9] |
Impact on Cellular Signaling Pathways
A significant area of research for both ionophores is their role in modulating cellular signaling, particularly in the context of inflammation and cell death.
NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines like IL-1β.
This compound is a well-established and potent activator of the NLRP3 inflammasome.[10][11] Its mechanism of action is directly linked to its ability to induce a robust efflux of intracellular potassium.[10] This drop in cytosolic potassium concentration is a key trigger for the assembly and activation of the NLRP3 inflammasome.[10]
Monensin , in contrast, is not considered a direct or potent activator of the NLRP3 inflammasome on its own.[9] However, it has been shown to disrupt the structure and function of the Golgi apparatus.[12] This disruption of intracellular trafficking can potentiate NLRP3 inflammasome activation when combined with other stimuli.[9]
References
- 1. How location and cellular signaling combine to activate the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive red fluorescent indicators for real-time visualization of potassium ion dynamics in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Mechanistic basis for potassium efflux–driven activation of the human NLRP1 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. pnas.org [pnas.org]
- 7. drosophila.biology.kent.edu [drosophila.biology.kent.edu]
- 8. A dual-fluorophore sensor approach for ratiometric fluorescence imaging of potassium in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. nemi.gov [nemi.gov]
Validating NLRP3 Inflammasome Activation by Nigericin with the Selective Inhibitor MCC950: A Comparative Guide
Introduction
The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, playing a pivotal role in response to both pathogenic microbes and endogenous danger signals.[1][2] Its dysregulation is implicated in a wide array of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, atherosclerosis, and neurodegenerative disorders.[2][3] Activation of the NLRP3 inflammasome is a multi-step process that culminates in the maturation and secretion of pro-inflammatory cytokines, notably Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), and induction of a pro-inflammatory form of cell death known as pyroptosis.[1][4]
This guide provides a comprehensive overview of the experimental validation of NLRP3 inflammasome activation using the bacterial toxin Nigericin as a canonical stimulus and MCC950 as a potent and highly specific small-molecule inhibitor.[1][5] We will detail the underlying signaling pathways, provide standardized experimental protocols, and present quantitative data to assist researchers in accurately assessing NLRP3 inflammasome activity.
The NLRP3 Inflammasome Signaling Pathway
Canonical activation of the NLRP3 inflammasome is a two-step process.[2][6]
-
Signal 1 (Priming): The initial priming signal is typically provided by microbial components, such as lipopolysaccharide (LPS), or endogenous cytokines.[7] This signal activates the transcription factor NF-κB, leading to the increased expression of key inflammasome components, including NLRP3 itself and the precursor form of IL-1β (pro-IL-1β).[4][7]
-
Signal 2 (Activation): A second, diverse stimulus is required to trigger the assembly and activation of the inflammasome complex.[6] this compound, a potassium ionophore derived from Streptomyces hygroscopicus, provides this second signal by facilitating a rapid efflux of intracellular potassium (K+).[8][9] This ionic imbalance is a key trigger that leads to a conformational change in the NLRP3 protein.[8]
Following activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[10] This proximity-induced auto-activation leads to the formation of active caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms for secretion.[7][10] Active caspase-1 also cleaves Gasdermin D, leading to pore formation in the cell membrane and pyroptotic cell death.[6]
MCC950 is a potent and specific diarylsulfonylurea-containing inhibitor that directly targets the NLRP3 protein.[1][2] It blocks NLRP3 activation by interfering with its ATPase activity, locking it in an inactive conformation and preventing its oligomerization and the subsequent assembly of the inflammasome complex.[1][3] A key advantage of MCC950 is its specificity; it does not inhibit other known inflammasomes such as AIM2, NLRC4, or NLRP1, making it an invaluable tool for studying NLRP3-specific pathways.[1][5]
Experimental Workflow for Validation
A typical in vitro experiment to validate NLRP3 activation and inhibition involves a sequential, multi-step process. This workflow ensures that the observed inflammatory response is specifically due to the canonical NLRP3 pathway.
-
Cell Culture: Primary cells like mouse Bone Marrow-Derived Macrophages (BMDMs) or human Peripheral Blood Mononuclear Cells (PBMCs), or immortalized cell lines like THP-1 monocytes, are cultured and seeded.[5][8]
-
Priming (Signal 1): Cells are treated with LPS for several hours to induce the expression of NLRP3 and pro-IL-1β.[8][11]
-
Inhibitor Treatment: The primed cells are pre-incubated with MCC950 (or a vehicle control, e.g., DMSO) for a short period (typically 30-60 minutes).[2] This step allows the inhibitor to enter the cells and engage its target before the activation signal is delivered.
-
Activation (Signal 2): this compound is added to the culture to trigger K+ efflux and activate the NLRP3 inflammasome.[11]
-
Sample Collection & Analysis: After a defined incubation period, cell culture supernatants and cell lysates are collected. Supernatants are analyzed for secreted IL-1β (commonly by ELISA) and for lactate (B86563) dehydrogenase (LDH) as a measure of pyroptotic cell death.[11] Lysates can be used for Western blot analysis to detect cleaved caspase-1.[12]
Experimental Protocols
Culture and Differentiation of THP-1 Monocytes
-
Cell Line: Human THP-1 monocytes.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Maintenance: Maintain cells at 37°C in a humidified 5% CO₂ incubator. Subculture every 3-4 days to maintain a cell density between 2x10⁵ and 1x10⁶ cells/mL.
-
Differentiation: To differentiate into macrophage-like cells, seed THP-1 monocytes at a density of 5x10⁵ cells/well in a 24-well plate. Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL and incubate for 48-72 hours. After incubation, replace the PMA-containing medium with fresh, serum-free medium and rest the cells for 24 hours before starting the experiment.
NLRP3 Inflammasome Activation and Inhibition Assay
This protocol is adapted for differentiated THP-1 cells in a 24-well plate format.
-
Priming (Signal 1):
-
Aspirate the medium from the rested, differentiated THP-1 cells.
-
Add 500 µL of serum-free RPMI-1640 containing 1 µg/mL of LPS to each well.
-
Incubate for 4 hours at 37°C and 5% CO₂.[8]
-
-
Inhibitor Treatment:
-
Prepare dilutions of MCC950 in serum-free RPMI-1640. A typical concentration range is 1 nM to 10 µM.[2] Prepare a vehicle control using the same final concentration of DMSO.
-
After the 4-hour priming, gently aspirate the LPS-containing medium.
-
Add 450 µL of the MCC950 dilutions or vehicle control to the respective wells.
-
Incubate for 30-60 minutes at 37°C and 5% CO₂.[2]
-
-
Activation (Signal 2):
-
Sample Collection:
-
Centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer. Store at -80°C for subsequent analysis (ELISA, LDH assay).
-
For cell lysates (optional), wash the remaining cells once with cold PBS, then add 100 µL of RIPA buffer and lyse the cells for 30 minutes at 4°C.[11] Collect the lysate for Western blot analysis.
-
Data Presentation: Quantitative Analysis of Inhibition
MCC950 demonstrates potent, dose-dependent inhibition of this compound-induced NLRP3 inflammasome activation. The half-maximal inhibitory concentration (IC₅₀) is typically in the low nanomolar range, highlighting its high efficacy. The table below summarizes representative data on the inhibitory effect of MCC950.
| Cell Type | Inflammasome Stimulus | Analyte / Assay | MCC950 Concentration | % Inhibition (relative to this compound alone) | IC₅₀ | Reference |
| Mouse BMDM | LPS + this compound | IL-1β Secretion | 1 nM | ~20% | 7.5 nM | [5] |
| 10 nM | ~75% | |||||
| 100 nM | >95% | |||||
| 1000 nM | >95% | |||||
| Human THP-1 | LPS + this compound | Cell Death (LDH) | 0.1 µM | ~15% | 0.2 µM | [14] |
| 1 µM | ~80% | |||||
| 10 µM | >95% | |||||
| ER-Hoxb8 Macrophages | Pam3CSK4 + this compound | IL-1β Secretion | - | - | 453 nM | [15] |
Note: The values presented are illustrative and compiled from published data. Actual results may vary depending on specific experimental conditions, cell types, and reagent sources.
Conclusion
The combination of this compound and MCC950 provides a robust and specific system for studying the NLRP3 inflammasome. This compound serves as a reliable and potent activator, while MCC950 offers a highly selective means of confirming that the observed inflammatory response is indeed mediated by NLRP3. This experimental paradigm is fundamental for screening novel NLRP3 inhibitors, dissecting the molecular mechanisms of inflammasome regulation, and investigating the role of NLRP3 in various disease models. The detailed protocols and comparative data in this guide offer a solid foundation for researchers and drug development professionals aiming to validate and explore the complex biology of the NLRP3 inflammasome.
References
- 1. invivogen.com [invivogen.com]
- 2. benchchem.com [benchchem.com]
- 3. MCC950 closes the active conformation of NLRP3 to an inactive state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | this compound Promotes NLRP3-Independent Bacterial Killing in Macrophages [frontiersin.org]
- 10. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. MCC950/CRID3 potently targets the NACHT domain of wild-type NLRP3 but not disease-associated mutants for inflammasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Nigericin's Potent Anti-Cancer Activity: A Comparative Analysis Across Diverse Cancer Cell Lines
For Immediate Release
A comprehensive review of recent studies reveals the potent and varied anti-cancer effects of Nigericin (B1684572), a potassium ionophore antibiotic, across a spectrum of cancer cell lines. This comparative guide synthesizes key findings on this compound's cytotoxicity, mechanisms of action, and the signaling pathways it modulates, offering valuable insights for researchers, scientists, and drug development professionals.
This compound demonstrates significant inhibitory effects on the proliferation of various cancer cells, including colorectal, triple-negative breast, lung, osteosarcoma, and acute myeloid leukemia. Its efficacy is underscored by a range of IC50 values, indicating its potency in inducing cell death at different concentrations and exposure times. The primary mechanisms of action involve the induction of distinct cell death pathways, including apoptosis, pyroptosis, and paraptosis-like cell death, often mediated by mitochondrial dysfunction and increased oxidative stress.
Comparative Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound in various cancer cell lines, highlighting its differential efficacy.
| Cancer Type | Cell Line | Exposure Time (hours) | IC50 (µM) | Reference |
| Colorectal Cancer | SW620 | 8 | 15.90 ± 2.08 | [1][2] |
| 24 | 4.72 ± 0.46 | [1][2] | ||
| 48 | 1.39 ± 0.21 | [1][2] | ||
| KM12 | 8 | 22.31 ± 3.25 | [1][2] | |
| 24 | 8.48 ± 0.58 | [1][2] | ||
| 48 | 5.69 ± 1.30 | [1][2] | ||
| HT29 | Not Specified | 12.92 ± 0.25 | [3] | |
| SW1116 | Not Specified | 15.86 ± 0.18 | [3] | |
| Triple-Negative Breast Cancer | MDA-MB-231 | 24 | 2.881 | [4] |
| 4T1 | 24 | 2.505 | [4] | |
| Acute Myeloid Leukemia | MOLM13 (sensitive) | 48 | 0.05702 | [5] |
| MOLM13 (venetoclax-resistant) | 48 | 0.03529 | [5] | |
| HL60 (sensitive) | 48 | 0.02049 | [5] | |
| HL60 (cytarabine-resistant) | 48 | 0.001197 | [5] |
Mechanisms of Action and Affected Signaling Pathways
This compound's anti-cancer effects are multifaceted, involving the modulation of several critical signaling pathways. A key mechanism is the disruption of intracellular ion homeostasis, leading to mitochondrial dysfunction and subsequent activation of cell death programs.[6]
Wnt/β-catenin Signaling Pathway in Colorectal Cancer
In colorectal cancer cells, this compound has been shown to suppress the Wnt/β-catenin signaling pathway.[1][2] This pathway is crucial for cancer cell proliferation, migration, and invasion. This compound treatment leads to a dose-dependent decrease in the expression of downstream effectors and target proteins of this pathway.[1]
Pyroptosis and Apoptosis in Triple-Negative Breast Cancer
In triple-negative breast cancer (TNBC) cells, this compound induces concurrent apoptosis and pyroptosis.[4][7][8][9] This dual mechanism is triggered by mitochondrial dysfunction and the accumulation of reactive oxygen species (ROS).[7] This leads to the activation of Caspase-3 (driving apoptosis) and Caspase-1/GSDMD (driving pyroptosis), ultimately enhancing the anti-tumor immune response.[4][7][8]
SRC/STAT3/BCL-2 Signaling in Osteosarcoma
In osteosarcoma, this compound exerts its anti-cancer effects by inhibiting the SRC/STAT3/BCL-2 signaling pathway.[10] This inhibition leads to reduced tumor cell proliferation, S-phase cycle arrest, and the induction of apoptosis.[10]
Autophagy Impairment
Interestingly, in some cell types, this compound has been shown to impair autophagic flux.[11][12] This disruption of the cellular recycling process can contribute to cell death. In neuronal cells, for instance, this compound treatment leads to the accumulation of autophagic vacuoles.[11][12] While the role of autophagy in this compound-induced cancer cell death is still being fully elucidated, it represents another potential mechanism of its anti-tumor activity.
Experimental Protocols
The findings presented in this guide are based on a variety of established experimental protocols. Below are summaries of the key methodologies employed in the cited research.
Cell Viability Assays
-
MTT Assay: Cancer cells were seeded in 96-well plates and treated with varying concentrations of this compound for specified durations. Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well. The resulting formazan (B1609692) crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
MTS Assay: Similar to the MTT assay, cells were treated with this compound in 96-well plates. An MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] reagent was then added, and the absorbance was read at 490 nm to quantify viable cells.[4]
Apoptosis and Cell Death Analysis
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic, necrotic, and live cells, treated cells were stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells). The stained cells were then analyzed by flow cytometry.[4]
-
Western Blotting for Apoptotic Markers: Protein lysates from treated and untreated cells were separated by SDS-PAGE and transferred to a membrane. The membranes were then probed with primary antibodies against key apoptotic proteins such as cleaved Caspase-3 and cleaved PARP, followed by incubation with secondary antibodies and visualization.[5]
Signaling Pathway Analysis
-
Western Blotting: To investigate the effect of this compound on specific signaling pathways, western blotting was performed using antibodies against key proteins in the pathway of interest (e.g., β-catenin, p-STAT3, BCL-2).[1][10]
-
Immunofluorescence: Cells were grown on coverslips, treated with this compound, and then fixed and permeabilized. They were subsequently incubated with primary antibodies against proteins of interest (e.g., β-catenin), followed by fluorescently labeled secondary antibodies. The cellular localization and expression levels of the target proteins were then visualized using fluorescence microscopy.[1]
Experimental Workflow for Assessing this compound's Effects
Conclusion
This compound exhibits potent anti-cancer activity against a range of cancer cell lines through diverse mechanisms. Its ability to induce multiple forms of cell death and modulate key oncogenic signaling pathways highlights its potential as a therapeutic agent. Further research, particularly in vivo studies and combination therapies, is warranted to fully explore the clinical utility of this compound in cancer treatment. This comparative guide provides a foundational understanding for researchers to build upon in the ongoing effort to develop novel and effective cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. scispace.com [scispace.com]
- 3. Suppression of colorectal cancer metastasis by this compound through inhibition of epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Boosts Anti-Tumor Immune Response via Inducing Pyroptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-induced apoptosis in acute myeloid leukemia via mitochondrial dysfunction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence of this compound as a potential therapeutic candidate for cancers: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Boosts Anti-Tumor Immune Response via Inducing Pyroptosis in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound exerts anticancer effects through inhibition of the SRC/STAT3/BCL-2 in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-induced impairment of autophagic flux in neuronal cells is inhibited by overexpression of Bak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-induced Impairment of Autophagic Flux in Neuronal Cells Is Inhibited by Overexpression of Bak - PMC [pmc.ncbi.nlm.nih.gov]
Nigericin's Bactericidal Efficacy: A Tale of Two Pathways, Independent of NLRP3
New evidence reveals that the microbial toxin Nigericin can trigger potent bacterial killing through mechanisms that bypass the canonical NLRP3 inflammasome pathway. This guide provides a comparative analysis of this compound's NLRP3-dependent and -independent bactericidal effects, supported by experimental data, for researchers in immunology and drug development.
A pivotal study has demonstrated that this compound, a potassium ionophore widely used to activate the NLRP3 inflammasome, can enhance bacterial clearance in macrophages lacking essential components of this pathway.[1][2][3][4] This finding, coupled with recent discoveries of this compound's direct antimicrobial properties against certain bacteria, unveils a more complex and versatile role for this compound than previously understood. This guide dissects these distinct mechanisms, offering a clear comparison for researchers investigating novel antimicrobial strategies.
I. Canonical NLRP3-Dependent Pathway vs. NLRP3-Independent Bacterial Killing
The classical understanding of this compound's immunological role is centered on its ability to induce potassium (K+) efflux from macrophages, a key trigger for the assembly and activation of the NLRP3 inflammasome.[5][6] This leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.[5][7] These cytokines are crucial for orchestrating an inflammatory response and recruiting other immune cells to combat infection.[8]
However, research has now established that this compound's bactericidal effects are not solely reliant on this pathway. In macrophages deficient in the essential NLRP3 inflammasome adapter protein ASC (Apoptosis-associated speck-like protein containing a CARD), this compound still promotes robust killing of the Gram-negative bacterium Citrobacter rodentium.[1][2][3] This NLRP3-independent mechanism is instead linked to the secretion of IL-18, but not IL-1β.[1][3]
Furthermore, a distinct, direct antibacterial mechanism has been identified against Gram-positive bacteria. A 2022 study revealed that this compound exhibits potent bactericidal activity against various multidrug-resistant (MDR) Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[8] This effect is not dependent on a host cell response but is a direct consequence of this compound disrupting the bacterial cell's ATP production and electron transport chain.[8]
The following table summarizes the key distinctions between these three mechanisms of this compound-induced bacterial killing.
| Feature | Canonical NLRP3-Dependent Pathway | NLRP3-Independent (IL-18 Mediated) Pathway | Direct Antibacterial Action |
| Primary Target | Host Macrophage | Host Macrophage (ASC-deficient) | Bacterium |
| Key Molecular Trigger | K+ Efflux | K+ Efflux | Disruption of bacterial metabolism |
| Inflammasome Role | Essential | Bypassed | Not Applicable |
| Key Cytokine Secreted | IL-1β and IL-18 | IL-18 only | None (host-independent) |
| Example Bacteria | Various pathogens that trigger NLRP3 | Citrobacter rodentium[1] | Staphylococcus aureus (MRSA)[8] |
II. Quantitative Comparison of Bactericidal Efficacy
Experimental data underscores the significant bactericidal capacity of this compound through the NLRP3-independent pathway. In a study using NLRP3 inflammasome-deficient Raw 264.7 macrophages, treatment with this compound led to a substantial reduction in bacterial viability.
| Cell Line | Bacterium | Treatment | Reduction in Bacterial CFU/mL | Reference |
| Raw 264.7 (ASC-deficient) | Citrobacter rodentium | This compound (20 µM) | ~70% | [4][5] |
| Raw 264.7 (ASC-deficient) | Citrobacter rodentium | ATP (2.5 mM) | No significant reduction | [4][5] |
| Raw 264.7 (ASC-deficient) | Citrobacter rodentium | Untreated Control | 0% | [4][5] |
III. Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms, the following diagrams illustrate the signaling pathways and a typical experimental workflow for assessing bacterial killing.
References
- 1. TNF-α Induces Caspase-1 Activation Independently of Simultaneously Induced NLRP3 in 3T3-L1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NLRP3 (NALP3, cryopyrin) facilitates in vivo caspase-1, necrosis, & HMGB1 release via inflammasome-dependent and –independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Promotes NLRP3-Independent Bacterial Killing in Macrophages [frontiersin.org]
- 4. This compound Promotes NLRP3-Independent Bacterial Killing in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. figshare.com [figshare.com]
- 6. Activation of caspase-1 by the NLRP3 inflammasome regulates the NADPH oxidase NOX2 to control phagosome function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pnas.org [pnas.org]
Validating Caspase-1's Role in Nigericin-Induced Cell Death: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nigericin-induced cell death pathways, focusing on the pivotal role of caspase-1. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams of the involved signaling cascades and experimental workflows.
Data Presentation: Caspase-1 Dependence in this compound-Induced Cell Lysis and IL-1β Secretion
The following table summarizes the differential effects of this compound on cell viability and inflammatory cytokine release in the presence and absence of functional caspase-1. The data is compiled from studies on murine bone marrow-derived macrophages (BMDMs) or dendritic cells (BMDCs) primed with LPS prior to this compound treatment.
| Experimental Condition | Key Metric | Wild-Type (WT) Cells | Caspase-1 Deficient (Casp1-/-) Cells | Alternative Pathway | Reference |
| This compound Treatment | Cell Lysis (LDH Release) | Rapid and robust cell lysis, indicative of pyroptosis. | Delayed and slower cell lysis. | Apoptosis mediated by caspase-8 and caspase-3. | [1] |
| IL-1β Secretion | Significant release of mature IL-1β. | Markedly reduced or absent IL-1β secretion. | Caspase-1 is essential for IL-1β maturation. | [2][3] | |
| Gasdermin D (GSDMD) Cleavage | Efficient cleavage of GSDMD, leading to pore formation. | Absence of GSDMD cleavage. | GSDMD is a direct substrate of caspase-1. | [4][5] | |
| Caspase-3/8 Activation | Minimal activation. | Delayed activation of caspase-8 and caspase-3. | Represents a switch to an apoptotic pathway. | [1] |
Signaling Pathways and Experimental Workflow
To visually represent the molecular interactions and experimental procedures, the following diagrams were generated using Graphviz.
Caption: this compound-induced Caspase-1 dependent pyroptosis pathway.
Caption: Workflow for validating caspase-1's role.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantitatively measures LDH released from damaged cells into the supernatant, serving as an indicator of cell lysis and pyroptosis.
Materials:
-
96-well clear flat-bottom plates
-
LPS-primed macrophages (Wild-Type and Casp1-/-)
-
This compound
-
LDH Cytotoxicity Assay Kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Seed LPS-primed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) for various time points (e.g., 0.5, 1, 2, 4, 6 hours). Include untreated cells as a negative control and cells treated with lysis buffer (provided in the kit) as a positive control for maximum LDH release.
-
After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing the substrate and diaphorase).
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop the reaction by adding 50 µL of the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)
This assay measures the concentration of mature IL-1β secreted into the cell culture supernatant.
Materials:
-
Mouse IL-1β ELISA Kit (e.g., from R&D Systems or eBioscience)
-
Supernatants from this compound-treated macrophages (as prepared for the LDH assay)
-
Wash buffer, assay diluent, detection antibody, streptavidin-HRP, and substrate solution (all typically provided in the kit)
-
Plate reader capable of measuring absorbance at 450 nm
Protocol:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the collected cell culture supernatants and IL-1β standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add streptavidin-HRP and incubate for 20 minutes at room temperature, protected from light.
-
Wash the plate three times with wash buffer.
-
Add the substrate solution and incubate for 20-30 minutes at room temperature, protected from light, until a color develops.
-
Add the stop solution to each well.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.
Fluorometric Caspase-1 Activity Assay
This assay directly measures the enzymatic activity of caspase-1 in cell lysates.
Materials:
-
Caspase-1 Fluorometric Assay Kit (e.g., from Abcam or BioVision) containing a specific caspase-1 substrate (e.g., YVAD-AFC)
-
Cell lysates from this compound-treated macrophages
-
Lysis buffer, reaction buffer, and DTT (typically provided in the kit)
-
96-well black flat-bottom plate
-
Fluorometric plate reader with excitation/emission filters of 400/505 nm
Protocol:
-
Culture and treat macrophages with this compound as described previously.
-
Collect the cells and wash them with ice-cold PBS.
-
Lyse the cells with the provided chilled lysis buffer on ice for 10-15 minutes.
-
Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well black plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Prepare the reaction buffer containing DTT according to the kit's instructions.
-
Add 50 µL of the reaction buffer to each well.
-
Add 5 µL of the caspase-1 substrate (YVAD-AFC) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
The fold-increase in caspase-1 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.
References
Cross-Validating the In Vivo Anticancer Efficacy of Nigericin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anticancer effects of Nigericin (B1684572), a potent antibiotic derived from Streptomyces hygroscopicus. By functioning as a potassium ionophore, this compound disrupts fundamental cellular processes, leading to promising anticancer activities demonstrated across various preclinical cancer models. This document summarizes key experimental findings, compares its efficacy against other therapeutic agents, details underlying mechanisms, and provides standardized protocols to aid in the design and interpretation of future in vivo studies.
Mechanism of Action: A Dual Approach to Cell Death
This compound exerts its anticancer effects primarily through two interconnected signaling pathways: induction of pyroptosis via NLRP3 inflammasome activation and inhibition of the Wnt/β-catenin signaling cascade.[1][2][3]
As a K⁺/H⁺ ionophore, this compound facilitates a rapid efflux of intracellular potassium (K⁺).[4][5] This ionic imbalance is a critical stress signal that triggers the assembly and activation of the NLRP3 inflammasome complex.[4] Activated NLRP3 leads to the cleavage of Caspase-1, which in turn cleaves Gasdermin D (GSDMD) to form pores in the cell membrane, resulting in a lytic, pro-inflammatory form of cell death known as pyroptosis.[5][6] This process is often accompanied by the release of pro-inflammatory cytokines, which can enhance anti-tumor immune responses.[5][6] Concurrently, this compound-induced mitochondrial dysfunction and the production of reactive oxygen species (ROS) can also trigger Caspase-3-mediated apoptosis, a non-inflammatory, programmed form of cell death.[5][6]
Separately, this compound has been shown to downregulate key proteins in the Wnt/β-catenin signaling pathway, a critical pathway for cancer cell proliferation and stemness.[2][7] By suppressing targets like β-catenin, c-Myc, and MMP-9, this compound can inhibit tumor growth and metastasis.[2][8]
Comparative In Vivo Efficacy
Recent studies have benchmarked this compound's in vivo performance against other cancer therapies, particularly in challenging models like triple-negative breast cancer (TNBC). The data highlight its potential both as a standalone agent and in combination therapy.
Table 1: Comparative Efficacy of this compound in a 4T1 TNBC Mouse Model
| Treatment Group | Dosage & Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Citation(s) |
| Control (Vehicle) | PBS, intraperitoneal (i.p.), every 3 days | ~1800 | 0% | [5][6] |
| This compound | 0.5 mg/kg, i.p., every 3 days | ~900 | ~50% | [5][6] |
| Anti-PD-1 Ab | 10 mg/kg, i.p., every 3 days | ~1200 | ~33% | [5][6] |
| This compound + Anti-PD-1 Ab | 0.5 mg/kg + 10 mg/kg, i.p., every 3 days | ~200 | ~89% | [5][6] |
Note: Tumor volumes are approximated from published graphical data for illustrative purposes.
The findings indicate that this compound monotherapy significantly suppressed tumor growth, outperforming the immune checkpoint inhibitor (anti-PD-1 antibody) in this model.[5][6] More strikingly, the combination of this compound and anti-PD-1 resulted in a synergistic effect, leading to near-complete tumor inhibition.[5][6] This suggests this compound-induced pyroptosis may turn immunologically "cold" tumors "hot," enhancing their susceptibility to immunotherapy.[5][6] Other studies have noted that this compound can also sensitize cancer cells to conventional chemotherapies like cisplatin (B142131).[2][9]
Experimental Protocols
Standardization of in vivo protocols is critical for cross-study validation. Below is a representative methodology for a xenograft or syngeneic tumor model study.
General Workflow for In Vivo Anticancer Studies
Detailed Methodology: Murine Syngeneic/Xenograft Model
-
Animal Model: Female BALB/c mice (for syngeneic models like 4T1 cells) or athymic nude mice (for human cell line xenografts like SW620), aged 6-8 weeks.[2][5]
-
Cell Culture and Implantation:
-
Tumor Monitoring and Grouping:
-
Tumors are allowed to grow, and their volume is measured every 2-3 days using calipers. Tumor Volume (V) is calculated as: V = (Length × Width²) / 2.
-
When tumors reach a palpable volume (e.g., 50-100 mm³), mice are randomly assigned to treatment groups (n=5-10 per group).
-
-
Drug Preparation and Administration:
-
This compound: Prepared in a vehicle solution (e.g., PBS containing a small percentage of DMSO and Tween 80). Administered via intraperitoneal (i.p.) injection at a dose ranging from 0.5 to 4 mg/kg, typically every 2-3 days.[5][6]
-
Control Group: Receives vehicle solution on the same schedule.
-
Comparator Group(s): Administered with the alternative agent (e.g., anti-PD-1 antibody at 10 mg/kg) following a similar schedule.[5][6]
-
-
Endpoint and Tissue Analysis:
-
The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21-28 days).
-
Mice are euthanized, and tumors are excised and weighed.
-
Tumor tissues are fixed in formalin for subsequent analysis, including Immunohistochemistry (IHC) for proliferation markers (Ki67) and TUNEL assays for apoptosis.[2][8]
-
Major organs (liver, kidney, spleen) may be collected to assess systemic toxicity.[6]
-
Conclusion
The available in vivo data strongly support this compound as a compelling candidate for anticancer therapy. Its unique mechanism, which combines the induction of immunogenic cell death (pyroptosis) with the inhibition of pro-proliferative signaling (Wnt/β-catenin), distinguishes it from many conventional agents. The synergistic effects observed when combined with immune checkpoint inhibitors are particularly noteworthy, opening a clear path for future clinical investigation. This guide provides the foundational data and protocols for researchers to build upon these promising findings.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. invivogen.com [invivogen.com]
- 5. This compound Boosts Anti-Tumor Immune Response via Inducing Pyroptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Combination of this compound with cisplatin enhances the inhibitory effect of cisplatin on epithelial ovarian cancer metastasis by inhibiting slug expression via the Wnt/β-catenin signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Nigericin and Other Ionophore Antibiotics
For researchers and professionals in drug development, understanding the nuanced cytotoxic profiles of various compounds is paramount. This guide provides a detailed comparison of the cytotoxic effects of Nigericin, a potassium ionophore antibiotic, with other prominent ionophores: Salinomycin (B1681400), Monensin, and Valinomycin. By examining their mechanisms of action, quantitative cytotoxic potential, and the signaling pathways they modulate, this document serves as a valuable resource for evaluating their potential as therapeutic agents.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and other selected ionophore antibiotics across various cancer cell lines, as reported in peer-reviewed literature. It is important to note that these values can vary based on experimental conditions such as incubation time and the specific assay used.
| Antibiotic | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | 2.881 | 24 |
| 4T1 | Triple-Negative Breast Cancer | 2.505 | 24 | |
| SW620 | Colorectal Cancer | ~1.5 (approx.) | 24 | |
| KM12 | Colorectal Cancer | ~1.0 (approx.) | 24 | |
| MOLM13 | Acute Myeloid Leukemia | 0.057 | Not Specified | |
| HL60 | Acute Myeloid Leukemia | 0.020 | Not Specified | |
| Salinomycin | PC-3 | Prostate Cancer | < 1.0 (approx.) | 48 |
| LNM35 | Non-Small Cell Lung Cancer | 1.5 - 2.5 | 48 | |
| A549 | Non-Small Cell Lung Cancer | 1.5 - 2.5 | 48 | |
| MCF-7 | Breast Cancer | ~5.0 (approx.) | 48 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 4.9 | Not Specified | |
| Monensin | PC-3 | Prostate Cancer | ~0.015 (15 nM) | Not Specified |
| RKO | Colorectal Cancer | < 4.0 | 48 | |
| HCT-116 | Colorectal Cancer | < 4.0 | 48 | |
| C2C12 | Myoblasts | ~1.0 (approx.) | 48 | |
| Valinomycin | B-CLL | Chronic Lymphocytic Leukemia | < 1.0 | 24 |
Mechanisms of Cytotoxicity and Signaling Pathways
Ionophore antibiotics primarily exert their cytotoxic effects by disrupting the electrochemical gradients across cellular membranes, which in turn triggers a cascade of events leading to cell death. While their primary function is to transport ions, the downstream consequences are complex and involve various signaling pathways.
This compound: A Potent Inducer of Pyroptosis and Apoptosis
This compound, a K+/H+ antiporter, leads to a rapid efflux of intracellular potassium. This disruption of ionic homeostasis is a key trigger for the activation of the NLRP3 inflammasome, a multiprotein complex that initiates an inflammatory form of programmed cell death known as pyroptosis. This process involves the activation of Caspase-1, which cleaves Gasdermin D (GSDMD) to form pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines.
Concurrently, this compound-induced mitochondrial dysfunction and the production of reactive oxygen species (ROS) can activate the intrinsic pathway of apoptosis.[1] This involves the release of cytochrome c from the mitochondria, leading to the activation of Caspase-3 and subsequent execution of apoptosis.[2]
This compound-induced cell death pathways.
Salinomycin and Monensin: Targeting Wnt/β-catenin and Inducing Apoptosis
Salinomycin and Monensin, both carboxylic ionophores, have been shown to be potent inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[3] They can interfere with the phosphorylation of the LRP6 co-receptor, a critical step in the activation of this pathway, leading to the degradation of β-catenin and downregulation of its target genes involved in cell proliferation and survival.[4][5]
Furthermore, like this compound, Salinomycin and Monensin can induce mitochondrial dysfunction and ROS production, triggering the intrinsic apoptotic pathway.[6] Studies have also indicated that Salinomycin can induce apoptosis through a caspase-independent mechanism in some cancer cells.[7]
Signaling pathways affected by Salinomycin and Monensin.
Valinomycin: A Potent Inducer of Mitochondrial-Dependent Apoptosis
Valinomycin is a neutral ionophore with a high selectivity for potassium ions. Its primary mechanism of cytotoxic action is the dissipation of the mitochondrial membrane potential.[8] This disruption of mitochondrial function leads to the opening of the mitochondrial permeability transition pore (mPTP), release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[9] Some studies also suggest that Valinomycin can promote an autophagic cell death mode.[5]
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of comparative analysis. Below are detailed methodologies for two key experiments used to assess cytotoxicity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Cell culture medium
-
Test compounds (this compound and other antibiotics)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Test compounds
Procedure:
-
Cell Treatment: Treat cells with the test compounds for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the cytotoxic effects of a compound.
General workflow for cytotoxicity assessment.
References
- 1. This compound-induced apoptosis in acute myeloid leukemia via mitochondrial dysfunction and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early effects of the antineoplastic agent salinomycin on mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salinomycin inhibits Wnt signaling and selectively induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salinomycin suppresses LRP6 expression and inhibits both Wnt/β-catenin and mTORC1 signaling in breast and prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Salinomycin induces apoptosis and overcomes apoptosis resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Induction of apoptosis by valinomycin: mitochondrial permeability transition causes intracellular acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Nigericin's Inhibition of the Wnt/β-Catenin Pathway
For researchers and professionals in drug development, understanding the precise mechanism and comparative efficacy of novel inhibitors is paramount. This guide provides an objective comparison of Nigericin's performance in inhibiting the Wnt/β-catenin signaling pathway against other established inhibitors. The data presented is compiled from various studies to offer a comprehensive overview, supported by detailed experimental protocols and visual diagrams to elucidate the underlying molecular interactions.
Comparative Efficacy of Wnt/β-Catenin Pathway Inhibitors
The inhibitory potential of this compound against the Wnt/β-catenin pathway has been evaluated in several cancer cell lines. To provide a comparative perspective, the following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound alongside two other well-characterized Wnt/β-catenin pathway inhibitors, XAV-939 and ICG-001. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparability.
| Inhibitor | Target/Mechanism | Cell Line(s) | IC50 Value(s) | Reference(s) |
| This compound | Down-regulates β-catenin protein levels, potentially by affecting the destruction complex.[1][2] | SW620 (colorectal cancer) | ~1-4 µM (inhibition of TOP/FOP flash ratio) | [1] |
| KM12 (colorectal cancer) | ~1-4 µM (inhibition of TOP/FOP flash ratio) | [1] | ||
| PANC-1 (pancreatic cancer) | Time-dependent; ~2-10 µM (cell viability) | [3] | ||
| PL-45 (pancreatic cancer) | Time-dependent; ~1-5 µM (cell viability) | [3] | ||
| XAV-939 | Inhibits Tankyrase 1/2, leading to stabilization of Axin and subsequent β-catenin degradation.[4][5] | MDA-MB-231 (breast cancer) | ~1 µM (TOPFlash activity) | [6] |
| RKO (colon cancer) | ~1 µM (TOPFlash activity) | [6] | ||
| NCI-H446 (small cell lung cancer) | 20.02 µM (cell viability) | [7] | ||
| HepG2, Huh7, Hep40 (hepatocellular carcinoma) | Varies by cell line (cell proliferation) | [8] | ||
| ICG-001 | Binds to CREB-binding protein (CBP), disrupting the CBP/β-catenin interaction.[9][10] | SW480 (colon carcinoma) | 3 µM (binding to CBP) | [9] |
| KHOS, MG63, 143B (osteosarcoma) | 0.83 µM, 1.05 µM, 1.24 µM respectively (cell viability at 72h) | [11] | ||
| RPMI-8226, H929, MM.1S, U266 (multiple myeloma) | 6.96 µM, 12.25 µM, 20.77 µM, 12.78 µM respectively (cell viability) | [12] |
Elucidating Signaling Pathways and Mechanisms
To visualize the complex interactions within the Wnt/β-catenin pathway and the proposed mechanism of this compound's inhibitory action, the following diagrams are provided in DOT language.
Key Experimental Protocols
The validation of Wnt/β-catenin pathway inhibition by this compound relies on established molecular biology techniques. Below are detailed protocols for the primary assays used in the cited research.
TOPFlash/FOPFlash Reporter Assay
This luciferase-based assay is a standard method for quantifying β-catenin-mediated transcriptional activity.
-
Cell Seeding: Plate cells (e.g., SW620, KM12) in 24- or 96-well plates and allow them to adhere overnight.
-
Transfection: Co-transfect cells with either TOPFlash (containing wild-type TCF/LEF binding sites) or FOPFlash (containing mutated TCF/LEF binding sites) reporter plasmids, along with a Renilla luciferase plasmid for normalization of transfection efficiency. Use a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Cell Lysis: After the desired incubation period (e.g., 24-48 hours), wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the Firefly (TOP/FOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. The TOP/FOP ratio is then calculated to determine the specific inhibition of Wnt/β-catenin signaling.[9]
Western Blotting for β-catenin and Downstream Targets
This technique is employed to assess the protein levels of β-catenin and its downstream target genes (e.g., c-Myc, Cyclin D1).
-
Cell Treatment and Lysis: Culture and treat cells with different concentrations of this compound. After treatment, harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against β-catenin, c-Myc, Cyclin D1, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.[1]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to validate the direct binding of a compound to its target protein in a cellular environment. While specific studies applying CETSA to validate this compound's target in the Wnt pathway were not identified, the following is a general protocol that can be adapted for this purpose.
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified duration.
-
Heating: Heat the cell suspensions or lysates across a range of temperatures in a thermal cycler.
-
Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein (e.g., a component of the destruction complex) using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound would indicate direct binding and stabilization of the target protein.
Conclusion
The available evidence strongly supports the role of this compound as an inhibitor of the Wnt/β-catenin signaling pathway. Its ability to down-regulate β-catenin levels and subsequently inhibit the transcription of Wnt target genes has been demonstrated in various cancer cell models. While a direct, head-to-head quantitative comparison with other inhibitors in the same experimental setup is lacking in the current literature, the compiled IC50 values provide a useful, albeit indirect, measure of its potency. Further investigation, particularly utilizing techniques like CETSA, would be invaluable to definitively identify the direct binding target of this compound within the Wnt/β-catenin pathway and to solidify its potential as a therapeutic agent.
References
- 1. This compound Exerts Anticancer Effects on Human Colorectal Cancer Cells by Inhibiting Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis in Primary Effusion Lymphoma Cells by Mitochondrial Membrane Hyperpolarization and β-Catenin Destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. adooq.com [adooq.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medkoo.com [medkoo.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ICG-001, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Canonical Wnt Pathway Inhibitor ICG-001 Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Synergistic Power: Quantifying the Enhanced Efficacy of Nigericin in Combination Therapies
For Immediate Release
A growing body of research highlights the potential of the ionophore antibiotic Nigericin (B1684572) to significantly enhance the efficacy of conventional anticancer drugs, offering a promising avenue for combination therapies in oncology. This guide provides a comparative analysis of the synergistic effects of this compound with various chemotherapeutic agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Key Findings in this compound Synergism
Studies have demonstrated that this compound acts synergistically with several anticancer drugs, most notably cisplatin (B142131), to inhibit cancer cell proliferation, migration, and invasion. This synergistic activity is largely attributed to this compound's ability to disrupt ion homeostasis within cancer cells, leading to alterations in intracellular pH and signaling pathways that sensitize them to the effects of other cytotoxic agents.
A key mechanism implicated in the synergistic action of this compound, particularly in combination with cisplatin in epithelial ovarian cancer, is the modulation of the Wnt/β-catenin signaling pathway.[1] this compound has been shown to downregulate key proteins in this pathway, such as LRP6, Wnt5a/b, and β-catenin.[2]
Quantitative Analysis of Synergistic Effects
The synergy between this compound and other drugs is quantified using the Combination Index (CI), calculated by the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 signifies antagonism. While specific CI values for many this compound combinations are still under investigation, the available data consistently point towards synergistic interactions with various anticancer agents.
Below are tables summarizing the observed synergistic effects based on available in vitro studies.
Table 1: Synergistic Effects of this compound with Cisplatin in Epithelial Ovarian Cancer
| Cell Lines | Assay | Observed Effect | Reference |
| SK-OV-3, A2780 | Wound Healing & Transwell Migration | Combination significantly enhanced the inhibitory effect on cell migration compared to cisplatin alone. | [3] |
| SK-OV-3, A2780 | Colony Formation | Combination exhibited more significant inhibitory effects on colony formation than cisplatin alone. | [3] |
| SK-OV-3, A2780 | Western Blot | Combination enhanced the inhibitory effect on the Wnt/β-catenin signaling pathway. | [3] |
Table 2: Synergistic Effects of this compound with Other Anticancer Agents
| Combination Drug | Cancer Type | Key Findings | Reference |
| Anti-PD-1 Antibody | Triple-Negative Breast Cancer | Combination showed a synergistic therapeutic effect by promoting the infiltration and activation of T cells.[4] | [4][5] |
| Doxorubicin (B1662922) | Acute Myeloid Leukemia | While not a direct synergy study, this compound demonstrated potent cytotoxicity in doxorubicin-resistant cell lines, suggesting potential for combination therapy.[6] | [6] |
| Vincristine (B1662923) | Lymphoma | No direct studies on the combination with this compound were found. However, studies on vincristine in combination with other natural compounds have shown synergistic effects, indicating a potential area for future research. | [7][8][9] |
Signaling Pathway: Wnt/β-catenin Inhibition
The synergistic effect of this compound and cisplatin in epithelial ovarian cancer has been linked to the downregulation of the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation, migration, and differentiation.
Caption: Wnt/β-catenin signaling pathway and the inhibitory effect of the this compound and Cisplatin combination.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Combination Index (CI) Calculation: The Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach for quantifying drug synergy.[10] It is based on the median-effect equation and provides a Combination Index (CI) that defines the nature of the drug interaction.
Caption: Workflow for calculating the Combination Index using the Chou-Talalay method.
Wound Healing (Scratch) Assay
This assay is used to assess cell migration in vitro.
Caption: Experimental workflow for the wound healing (scratch) assay.
Transwell Migration Assay
This assay measures the chemotactic capability of cells.
Caption: Experimental workflow for the Transwell migration assay.
Colony Formation Assay
This assay assesses the long-term proliferative potential of single cells.
Caption: Experimental workflow for the colony formation assay.
Conclusion
The synergistic effects of this compound with conventional anticancer drugs present a compelling strategy to enhance therapeutic efficacy and potentially overcome drug resistance. The data strongly support the combination of this compound with cisplatin for epithelial ovarian cancer, with the Wnt/β-catenin pathway identified as a key molecular target. Further quantitative studies are warranted to determine the optimal combination ratios and to explore the synergistic potential of this compound with a broader range of chemotherapeutic agents, including doxorubicin and vincristine, across various cancer types. The detailed experimental protocols provided herein offer a robust framework for advancing this promising area of cancer research.
References
- 1. Evidence of this compound as a potential therapeutic candidate for cancers: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound decreases the viability of multidrug-resistant cancer cells and lung tumorspheres and potentiates the effects of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Pharmacological Targeting NLRP3 Inflammasome Complex in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Boosts Anti-Tumor Immune Response via Inducing Pyroptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Boosts Anti-Tumor Immune Response via Inducing Pyroptosis in Triple-Negative Breast Cancer [mdpi.com]
- 6. This compound-induced apoptosis in acute myeloid leukemia via mitochondrial dysfunction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination therapy with nisin, urolithin B, and vincristine exhibits synergistic antiproliferative and pro-apoptotic effects against human lymphoma cells: evidence from proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Combination therapy with nisin, urolithin B, and vincristine exhibits synergistic antiproliferative and pro-apoptotic effects against human lymphoma cells: evidence from proteomics [frontiersin.org]
- 9. Frontiers | Combination therapy with nisin, urolithin B, and vincristine exhibits synergistic antiproliferative and pro-apoptotic effects against human lymphoma cells: evidence from proteomics [frontiersin.org]
- 10. benchchem.com [benchchem.com]
Comparative analysis of gene expression changes induced by Nigericin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression alterations induced by Nigericin, a potent potassium ionophore widely used to study cellular stress and inflammatory pathways. While classically known as a robust activator of the NLRP3 inflammasome, emerging evidence reveals that this compound's influence on the cellular transcriptome is complex, context-dependent, and extends beyond canonical inflammasome signaling. This document summarizes key experimental findings, compares this compound-induced gene profiles across different cell types, and provides detailed methodologies for researchers.
Signaling Pathways Activated by this compound
This compound's primary mechanism involves exchanging cytosolic potassium (K+) for extracellular protons (H+), leading to a rapid decrease in intracellular K+ concentration. This ionic flux is a critical trigger for multiple downstream signaling cascades.
Canonical NLRP3 Inflammasome Activation
In immune cells like macrophages and monocytes, the sharp drop in cytosolic K+ is a key signal for the activation of the NLRP3 inflammasome. This multi-protein complex assembly leads to the activation of Caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, secretable forms, and triggers a form of inflammatory cell death known as pyroptosis through the cleavage of Gasdermin D (GSDMD).
NLRP3-Independent Signaling in Macrophages
Studies using macrophages deficient in the inflammasome adaptor protein ASC (PYCARD) have revealed that this compound can promote bacterial killing through an alternative pathway.[1][2][3] This mechanism is independent of NLRP3 and IL-1β but involves the secretion of IL-18 and the upregulation of distinct inflammatory genes.[1][2]
Comparative Analysis of Gene Expression
The transcriptional response to this compound varies significantly depending on the cell type and the integrity of the canonical inflammasome pathway.
Table 1: Gene Expression Changes in ASC-Deficient Mouse Macrophages (Raw 264.7)
In macrophages lacking the central inflammasome adaptor ASC, this compound treatment does not alter the expression of Nlrp3 or Il1b. Instead, it upregulates a distinct set of genes associated with T-cell interaction and interferon signaling, promoting an IL-1β-independent inflammatory response.[1][2]
| Gene Symbol | Gene Name | Regulation | Fold Change (Approx.) |
| Cd40lg | CD40 ligand | Up | > 2.0 |
| Ciita | Class II major histocompatibility complex transactivator | Up | > 2.0 |
| Il12 | Interleukin 12 | Up | > 2.0 |
| Ifng | Interferon gamma | Up | > 2.0 |
| Mapk11 (p38) | Mitogen-activated protein kinase 11 | Up | > 1.5 |
| Nlrp4e | NLR family pyrin domain containing 4E | Up | > 1.5 |
| Tab2 | TGF-beta activated kinase 1 binding protein 2 | Up | > 1.5 |
| Tnfsf11 | TNF superfamily member 11 | Down | < 0.5 |
Data derived from gene array and qPCR validation in Armstrong et al., 2019.[1][2]
Table 2: Gene Expression Changes in PMA-Differentiated Human Monocytes (THP-1)
In human THP-1 monocytes, which possess a functional inflammasome pathway, this compound stimulation leads to the upregulation of genes that negatively regulate MAP kinase signaling, suggesting a feedback mechanism to control the inflammatory response.[4]
| Gene Symbol | Gene Name | Regulation | Function |
| DUSP4 | Dual specificity phosphatase 4 | Up | Inactivates MAP kinases (ERK, JNK, p38) |
| DUSP5 | Dual specificity phosphatase 5 | Up | Inactivates ERK1/2 |
| DUSP6 | Dual specificity phosphatase 6 | Up | Inactivates ERK1/2 |
Data derived from RNA-seq analysis in Hassan et al., 2021.[4]
Table 3: Comparative Effects of this compound vs. ATP
This compound and ATP are both common NLRP3 inflammasome activators, but they can elicit different downstream responses, particularly in ASC-deficient cells.
| Effector | This compound Effect (in ASC-deficient cells) | ATP Effect (in ASC-deficient cells) |
| IL-18 Secretion | Increased | No significant change |
| IL-10 mRNA | No significant change | Slightly elevated |
| TNFα mRNA | No significant change | Slightly elevated |
Observations from Armstrong et al., 2019.[1][2]
Experimental Protocols & Workflow
Reproducing and building upon these findings requires standardized experimental procedures.
Protocol 1: Gene Expression Analysis in Macrophages (via qPCR)
This protocol is adapted from Armstrong et al., 2019 for studying this compound's effects in ASC-deficient macrophages.[1]
-
Cell Culture: Culture Raw 264.7 (ATCC TIB-71) cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in 5% CO2.
-
Bacterial Infection (Optional): For infection models, inoculate macrophage cultures with Citrobacter rodentium at a multiplicity of infection (MOI) of 10:1.
-
Treatment: 1.5 hours post-infection, add this compound (20 µM final concentration) or ATP (2.5 mM final concentration) to the culture media. Use untreated infected cells as a negative control.
-
Incubation: Incubate cells for the desired time course (e.g., 1.5 hours).
-
RNA Isolation: Lyse cells directly in the culture plate using 1 mL of TRIzol reagent. Isolate total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Analysis: Perform quantitative PCR using SYBR Green master mix and gene-specific primers for target genes (Cd40lg, Ciita, Il12, Ifng, Mapk11, Nlrp4e, Tab2, Tnfsf11) and housekeeping genes (Actb, Rer1) for normalization.
-
Data Analysis: Calculate relative gene expression using the ΔΔCt method.
Protocol 2: Global Transcriptome Analysis in Monocytes (via RNA-seq)
This protocol is based on the methodology of Hassan et al., 2021 for a global view of gene expression.[4]
-
Cell Culture and Differentiation: Culture human THP-1 monocytes in RPMI-1640 medium. Differentiate cells into macrophage-like cells by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) for 24-48 hours.
-
Treatment: Replace the media with fresh RPMI. Stimulate cells with this compound (10 µM final concentration) for specified time points (e.g., 0, 2, and 4 hours).
-
RNA Isolation: Harvest cells and extract total RNA using a column-based kit (e.g., RNeasy Mini Kit), including an on-column DNase digestion step to remove genomic DNA.
-
Library Preparation: Assess RNA quality and quantity (e.g., via Bioanalyzer). Prepare sequencing libraries from high-quality RNA (RIN > 8) using a standard kit (e.g., TruSeq Stranded mRNA Library Prep Kit).
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control on raw sequencing reads (e.g., using FastQC).
-
Align reads to the human reference genome (e.g., GRCh38) using an aligner like STAR.
-
Quantify gene expression counts (e.g., using featureCounts).
-
Perform differential gene expression analysis between treated and untreated samples (e.g., using DESeq2 or edgeR).
-
Conduct pathway and gene ontology (GO) enrichment analysis on differentially expressed genes.
-
General Experimental Workflow
The logical flow for investigating gene expression changes follows a standard pipeline from biological experiment to computational analysis.
References
- 1. This compound Promotes NLRP3-Independent Bacterial Killing in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Promotes NLRP3-Independent Bacterial Killing in Macrophages [frontiersin.org]
- 3. This compound Promotes NLRP3-Independent Bacterial Killing in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Restraint of inflammasome-driven cytokine responses through the mRNA stability protein TTP - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Nigericin
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents like Nigericin, a toxic ionophore antibiotic, is a critical component of laboratory safety and regulatory compliance. Adherence to established disposal protocols minimizes risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, protective clothing, and eye protection.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or aerosols.[1][2][3] In case of accidental contact, immediately wash the affected skin with plenty of soap and water and seek medical attention if irritation occurs.[1][2][3] For eye contact, rinse cautiously with water for several minutes.[1][3] If swallowed, seek immediate medical attention.[1][2][3]
Step-by-Step Disposal Procedures
This compound waste must be treated as hazardous chemical waste and disposed of through an approved waste disposal plant.[1][3] Do not discharge this compound waste into drains or the sewage system.[1] It is crucial to consult local, state, and federal regulations to ensure complete and accurate classification and disposal of chemical waste.[1][2][4]
Solid this compound Waste:
-
Collection: Carefully sweep up solid this compound, avoiding dust formation.[1][4] For spills, it is recommended to dampen the material with water to prevent it from becoming airborne.[4]
-
Containment: Place the collected solid waste into a suitable, clearly labeled, and sealed container for disposal.[1][4]
-
Labeling: The container must be labeled as hazardous waste, clearly identifying the contents as "this compound."
-
Storage: Store the sealed container in a designated and secure chemical waste satellite accumulation area until it is collected by trained personnel for disposal.[5]
Liquid this compound Waste:
-
Collection: Collect all liquid waste containing this compound, including solutions and wash water from cleaning contaminated equipment, in a dedicated and leak-proof container.[4]
-
Containment: Use an appropriate UN-labeled container that is compatible with the chemical waste.[6] Ensure the container is properly sealed.[6]
-
Labeling: Clearly label the container with "Hazardous Chemical Waste," specifying "this compound" and its approximate concentration.
-
Storage: Store the container in a secondary containment bin within a designated chemical waste storage area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[2][7]
Contaminated Laboratory Materials:
-
Segregation: Items such as personal protective equipment (gloves, lab coats), disposable labware (pipette tips, tubes), and cleaning materials (absorbent pads) that are contaminated with this compound should be segregated from regular lab trash.[8]
-
Containment: Place these contaminated materials into a designated hazardous waste container, typically a labeled plastic bag or bin.[5][6]
-
Sharps: Any sharps, such as needles or blades, contaminated with this compound must be placed in a puncture-resistant sharps container that is clearly labeled as hazardous waste.[5]
-
Disposal: These containers should be sealed and disposed of through the institution's hazardous waste management program.[5]
The following table summarizes the disposal procedures for different forms of this compound waste:
| Waste Type | Containment Procedure | Disposal Route |
| Solid this compound | Sweep carefully, dampen to avoid dust, and place in a labeled, sealed container.[1][4] | Approved hazardous waste disposal facility.[1] |
| Liquid this compound | Collect in a dedicated, leak-proof, and labeled container.[4][6] | Approved hazardous waste disposal facility.[1] |
| Contaminated PPE & Labware | Segregate and place in a designated, labeled hazardous waste container.[5][6][8] | Approved hazardous waste disposal facility.[1] |
| Contaminated Sharps | Place in a puncture-resistant, labeled sharps container.[5] | Approved hazardous waste disposal facility.[1] |
Experimental Workflow for Disposal
The proper disposal of this compound follows a structured workflow to ensure safety and compliance. This process begins with the identification of the waste and ends with its removal by a certified disposal service.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ubpbio.com [ubpbio.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. nipissingu.ca [nipissingu.ca]
- 8. orf.od.nih.gov [orf.od.nih.gov]
Personal protective equipment for handling Nigericin
Safe Handling and Emergency Protocols for Nigericin
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines operational plans for safe handling, disposal, and emergency response.
This compound is a toxic substance that requires careful handling to mitigate health risks. It is classified as toxic if swallowed or in contact with skin, fatal if inhaled, and causes serious skin and eye irritation.[1][2] Exposure may also cause respiratory irritation.[1][2] Adherence to the following protocols is critical to ensure personnel safety and environmental protection.
Hazard Classification and Quantitative Data
This compound's hazardous properties necessitate stringent safety measures. The following tables summarize its GHS/OSHA hazard classifications and available toxicological data.
GHS Hazard Classifications
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2] |
Toxicological Data
| Test | Species | Route | Value |
|---|---|---|---|
| LD50 | Mouse | Oral | 190 mg/kg[3] |
| LD50 | Mouse | Intraperitoneal | 2.5 mg/kg[3] |
Occupational Exposure Limits (OELs) have not been established for this compound.[2][4]
Operational Plan: Safe Handling Procedure
A systematic approach to handling this compound is crucial. Work should only be conducted by trained personnel in a designated and properly equipped area.[3][5]
Engineering Controls and Preparation
-
Ventilation: All work involving this compound powder or solutions must be conducted in a chemical fume hood or other suitable ventilated enclosure to avoid dust and aerosol formation.[2][4][5] Ensure the ventilation system is functioning correctly before starting work.
-
Safety Equipment: Confirm that a safety shower and an eyewash station are readily accessible and unobstructed.[4][6]
-
Area Designation: Designate a specific area for handling this compound to prevent cross-contamination.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. Inspect all PPE for integrity before each use.[7]
-
Eye and Face Protection: Wear chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4] A face shield may be required for splash hazards.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[4] Do not wear leather or cotton gloves.[8]
-
Body Protection: A lab coat or long-sleeved gown is required to protect skin and clothing.[4][6] For high-risk operations, a chemical-resistant suit or coveralls may be necessary.[3][9]
-
Respiratory Protection: If engineering controls are insufficient or during procedures with a high risk of aerosolization, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[4][6]
Step-by-Step Handling
-
Don PPE: Before entering the designated handling area, correctly don all required PPE.
-
Weighing: Conduct weighing and aliquoting of solid this compound within a ventilated enclosure to control dust.[6] Use tools like spatulas and weigh paper, and dispose of them as contaminated solid waste.
-
Solution Preparation: When dissolving, add the this compound powder slowly to the solvent to prevent splashing.[6] this compound is soluble in organic solvents like ethanol (B145695) and DMF.[10]
-
Post-Handling: After handling, decontaminate the work area thoroughly.[6] Carefully remove PPE to avoid self-contamination and wash hands and any exposed skin immediately with soap and water.[4][11] Do not eat, drink, or smoke in the work area.[2][4]
Caption: A logical workflow for the safe handling of this compound, from preparation to post-handling procedures.
Disposal Plan
All this compound waste is considered hazardous and must be handled according to local, state, and federal regulations.[3] Do not dispose of this compound waste in household garbage or down the sewage system.
-
Solid Waste:
-
Liquid Waste:
-
Collect aqueous solutions or organic solvent solutions containing this compound in a designated, labeled, and sealed hazardous waste container.[4]
-
Ensure waste containers are compatible with the solvent used.
-
-
Container Disposal: Puncture or otherwise render empty containers unusable to prevent re-use before disposing of them as hazardous waste.[3]
Emergency Procedures
Immediate and appropriate action is critical in the event of a spill or personal exposure.
Spill Response
-
Minor Spill (Contained in Fume Hood):
-
Ensure PPE is worn, including respiratory protection.
-
Absorb liquid spills with an inert, non-combustible material (e.g., diatomite, universal binders).[5] For solid spills, do not dry sweep; dampen with water to prevent dusting before carefully sweeping up.[3]
-
Collect all cleanup materials in a sealed, labeled container for hazardous waste disposal.[4]
-
Decontaminate the spill area with alcohol or another suitable disinfectant and wipe clean.[5]
-
-
Major Spill (Outside of Containment):
Personal Exposure
Immediate medical attention is required for all routes of exposure.[4] Show the Safety Data Sheet (SDS) to the attending physician.[4]
-
Skin Contact:
-
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.[1][12]
-
While rinsing, hold the eyelids open to ensure water rinses the entire surface of the eye and lids.[12]
-
Remove contact lenses if present and easy to do so. Continue rinsing.[1][2]
-
Seek immediate medical attention.[4]
-
-
Inhalation:
-
Ingestion:
Caption: A flowchart outlining immediate actions for spill and personal exposure emergencies involving this compound.
References
- 1. nextsds.com [nextsds.com]
- 2. ubpbio.com [ubpbio.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. epa.gov [epa.gov]
- 8. hgic.clemson.edu [hgic.clemson.edu]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 13. Emergency procedures | Administration and support services | Imperial College London [imperial.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
